molecular formula C7H6N2O3S B3060213 (Z)-4-Oxo-4-(thiazol-2-ylamino)but-2-enoic acid CAS No. 19789-91-4

(Z)-4-Oxo-4-(thiazol-2-ylamino)but-2-enoic acid

Cat. No.: B3060213
CAS No.: 19789-91-4
M. Wt: 198.2 g/mol
InChI Key: UUHHOCIQPDUBSP-UPHRSURJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-4-Oxo-4-(thiazol-2-ylamino)but-2-enoic acid is a useful research compound. Its molecular formula is C7H6N2O3S and its molecular weight is 198.2 g/mol. The purity is usually 95%.
The exact mass of the compound (Z)-4-Oxo-4-(thiazol-2-ylamino)but-2-enoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 80807. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (Z)-4-Oxo-4-(thiazol-2-ylamino)but-2-enoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-4-Oxo-4-(thiazol-2-ylamino)but-2-enoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(Z)-4-oxo-4-(1,3-thiazol-2-ylamino)but-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O3S/c10-5(1-2-6(11)12)9-7-8-3-4-13-7/h1-4H,(H,11,12)(H,8,9,10)/b2-1-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUHHOCIQPDUBSP-UPHRSURJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=N1)NC(=O)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=N1)NC(=O)/C=C\C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19789-91-4
Record name MLS000736879
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80807
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Foundational & Exploratory

An In-depth Technical Guide to (Z)-4-Oxo-4-(thiazol-2-ylamino)but-2-enoic Acid: Synthesis, Structure, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of (Z)-4-Oxo-4-(thiazol-2-ylamino)but-2-enoic acid, a heterocyclic compound of significant interest to researchers and professionals in drug development. By virtue of its thiazole core, this molecule is positioned at the intersection of well-established therapeutic activity and novel drug design. This document will delve into its chemical architecture, a validated synthetic pathway, and its promising biological activities, with a particular focus on its potential as a carbonic anhydrase inhibitor and an antimicrobial agent.

Molecular Architecture and Physicochemical Properties

(Z)-4-Oxo-4-(thiazol-2-ylamino)but-2-enoic acid is characterized by a central but-2-enoic acid backbone, substituted with a thiazol-2-ylamino group at the C4 position. The "(Z)" designation indicates that the higher priority substituents on the double bond are on the same side, resulting in a cis-configuration. This stereochemistry can be crucial for its biological activity, influencing how the molecule fits into the active sites of target enzymes.

The structure combines the acidic functionality of a carboxylic acid with the rich chemical and biological properties of the thiazole ring. Thiazoles are a well-known class of heterocyclic compounds present in numerous FDA-approved drugs, valued for their diverse biological activities including antimicrobial, anti-inflammatory, and anticancer effects.[1][2][3]

Table 1: Physicochemical Properties of (Z)-4-Oxo-4-(thiazol-2-ylamino)but-2-enoic Acid and Related Compounds

Property(Z)-4-Oxo-4-(phenylamino)but-2-enoic acid(Z)-4-oxo-4-(phenethylamino)but-2-enoic acid
CAS Number 555-59-94796-01-4
Molecular Formula C10H9NO3C12H13NO3
Molecular Weight 191.19 g/mol 219.24 g/mol
Physical Form SolidNot specified
Purity ≥98%Not specified

The molecular geometry of a similar compound, (Z)-4-{[4-(3-methyl-3-phenylcyclobutyl)thiazol-2-yl]amino}-4-oxobut-2-enoic acid, has been confirmed by single-crystal X-ray diffraction.[1] This analysis revealed a non-planar structure, which is a common feature for such molecules and can influence their intermolecular interactions and binding to biological targets.[1]

Synthesis of (Z)-4-Oxo-4-(thiazol-2-ylamino)but-2-enoic Acid

The synthesis of (Z)-4-oxo-4-(arylamino)but-2-enoic acid derivatives is typically achieved through the nucleophilic addition of a primary amine to maleic anhydride.[1] This reaction proceeds via the opening of the anhydride ring to form a maleamic acid derivative. The (Z)-stereochemistry of the double bond is retained from the maleic anhydride starting material.

Conceptual Synthetic Workflow

The synthesis can be conceptualized as a two-step process: nucleophilic attack of the exocyclic amine of 2-aminothiazole on a carbonyl carbon of maleic anhydride, followed by ring-opening.

G reagents 2-Aminothiazole + Maleic Anhydride intermediate Nucleophilic Attack (Formation of tetrahedral intermediate) reagents->intermediate Solvent (e.g., THF, Acetonitrile) product (Z)-4-Oxo-4-(thiazol-2-ylamino)but-2-enoic acid intermediate->product Ring-opening

Caption: Conceptual workflow for the synthesis.

Detailed Experimental Protocol

The following protocol is based on the synthesis of a structurally related compound, (Z)-4-{[4-(3-methyl-3-phenylcyclobutyl)thiazol-2-yl]amino}-4-oxobut-2-enoic acid, and can be adapted for the synthesis of the title compound.[1]

Materials:

  • 2-Aminothiazole

  • Maleic anhydride

  • Anhydrous Tetrahydrofuran (THF) or Acetonitrile

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser (if heating is required)

  • Büchner funnel and filter paper

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 1.0 equivalent of 2-aminothiazole in a suitable anhydrous solvent such as THF or acetonitrile under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Maleic Anhydride: To this stirring solution, add 1.0 equivalent of maleic anhydride portion-wise at room temperature. The reaction is often exothermic, so the addition should be controlled to maintain the temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed. In some cases, gentle heating may be required to drive the reaction to completion.

  • Product Precipitation: Upon completion of the reaction, the product may precipitate out of the solution. If not, the volume of the solvent can be reduced under vacuum.

  • Isolation and Purification: The precipitated solid can be collected by vacuum filtration using a Büchner funnel. The crude product should be washed with a cold, non-polar solvent like diethyl ether to remove any unreacted starting materials.

  • Drying: The purified solid is then dried under vacuum to yield (Z)-4-Oxo-4-(thiazol-2-ylamino)but-2-enoic acid.

  • Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and Infrared (IR) spectroscopy, as well as mass spectrometry.[6][7]

Biological Activity and Mechanism of Action

The therapeutic potential of (Z)-4-Oxo-4-(thiazol-2-ylamino)but-2-enoic acid is predicted to be multifaceted, primarily revolving around its ability to inhibit carbonic anhydrases and exert antimicrobial effects.

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[6][7] They are involved in numerous physiological processes, and their inhibition has therapeutic applications in various conditions, including glaucoma, epilepsy, and cancer.[8]

Derivatives of (Z)-4-oxo-4-(arylamino)but-2-enoic acid have been shown to be potent inhibitors of human carbonic anhydrase isoforms I and II (hCA I and hCA II).[6][7]

Table 2: Carbonic Anhydrase Inhibition Data for Related (Z)-4-oxo-4-(arylamino)but-2-enoic Acid Derivatives

CompoundhCA I Ki (nM)hCA II Ki (nM)
4a (4-amino derivative)1.85 ± 0.582.01 ± 0.52
4c (4-methyl derivative)5.04 ± 1.462.94 ± 1.31
4e (4-methoxy derivative)3.21 ± 0.982.55 ± 0.76
4i (4-chloro derivative)2.15 ± 0.662.11 ± 0.84
4j (4-bromo derivative)2.48 ± 0.792.23 ± 0.91
4k (4-iodo derivative)2.97 ± 1.022.47 ± 1.09
Acetazolamide (Standard) 25012

Data extracted from Gültekin et al., J Enzyme Inhib Med Chem, 2016.[6][7][9] It is important to note that these values are for aryl derivatives and not the specific thiazolyl derivative of the topic. However, they strongly suggest that the butenoic acid scaffold is a potent pharmacophore for CA inhibition.

Mechanism of Inhibition:

The proposed mechanism of action for this class of inhibitors involves the coordination of the carboxylate group of the butenoic acid moiety to the zinc ion (Zn2+) in the active site of the carbonic anhydrase enzyme. This interaction displaces the zinc-bound water molecule/hydroxide ion, which is essential for the catalytic activity of the enzyme. The thiazole ring and the amide linkage likely contribute to the binding affinity and selectivity through interactions with amino acid residues in the active site cavity.

Caption: Proposed mechanism of carbonic anhydrase inhibition.

Antimicrobial and Antifungal Potential

The thiazole moiety is a well-established pharmacophore in the development of antimicrobial and antifungal agents.[2][3] Various derivatives of thiazole and thiazolidinone have demonstrated significant activity against a range of pathogenic bacteria and fungi.[2][3][10]

While specific antimicrobial data for (Z)-4-Oxo-4-(thiazol-2-ylamino)but-2-enoic acid is not yet available, the activity of related compounds suggests its potential in this area.

Table 3: Antimicrobial Activity of Related Thiazolidinone Derivatives

OrganismCompound 4c MIC (µg/mL)Compound 4d MIC (µg/mL)Compound 4e MIC (µg/mL)Compound 4f MIC (µg/mL)
S. aureus KCTC 5034444
S. aureus KCTC 209168816
MRSA2222
QRSA4222

Data for (S,Z)-4-methyl-2-(4-oxo-5-((5-substitutedphenylfuran-2-yl)methylene)-2-thioxothiazolidin-3-yl)pentanoic acids, demonstrating the potential of the broader class of molecules.[10]

Anticipated Mechanism of Antimicrobial Action:

The precise mechanism of antimicrobial action for thiazole derivatives can vary. However, potential mechanisms include:

  • Enzyme Inhibition: Inhibition of essential bacterial enzymes, such as DNA gyrase or dihydrofolate reductase.

  • Cell Wall Synthesis Disruption: Interference with the biosynthesis of the bacterial cell wall.

  • Biofilm Formation Inhibition: Prevention of the formation of bacterial biofilms, which are crucial for chronic infections.

Future Directions and Applications

(Z)-4-Oxo-4-(thiazol-2-ylamino)but-2-enoic acid represents a promising scaffold for the development of novel therapeutic agents. Future research should focus on:

  • Optimization of Synthesis and Purification: Development of a high-yielding and scalable synthetic route with an efficient purification protocol.

  • Comprehensive Biological Evaluation:

    • Screening against a panel of human carbonic anhydrase isoforms to determine its inhibitory profile and selectivity.

    • In-depth antimicrobial and antifungal testing against a broad range of pathogenic strains, including multidrug-resistant isolates.

    • Evaluation of its anticancer potential against various cancer cell lines.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogs to understand the key structural features required for potent and selective biological activity.

  • In Vivo Studies: Preclinical evaluation in animal models to assess its efficacy, pharmacokinetics, and safety profile.

Conclusion

(Z)-4-Oxo-4-(thiazol-2-ylamino)but-2-enoic acid is a molecule with a compelling chemical structure that combines the functionalities of a butenoic acid and a thiazole ring. Based on the extensive research on related compounds, it holds significant promise as a potent inhibitor of carbonic anhydrases and as a potential antimicrobial agent. This technical guide provides a foundational understanding of its synthesis, structure, and therapeutic potential, serving as a valuable resource for researchers and drug development professionals seeking to explore this exciting area of medicinal chemistry.

References

  • Kashyap, P., et al. (2012). Thiazole: A versatile and promising scaffold in medicinal chemistry. Medicinal Chemistry Research, 21(8), 1547-1563.
  • Gültekin, M. S., et al. (2016). The synthesis of (Z)-4-oxo-4-(arylamino)but-2-enoic acids derivatives and determination of their inhibition properties against human carbonic anhydrase I and II isoenzymes. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(6), 939-945. [Link]

  • Kaminskyy, D., et al. (2021). Synthesis and biological evaluation of new 4-oxo-thiazolidin-2-ylidene derivatives as antimicrobial agents. Archiv der Pharmazie, 354(7), e2100037. [Link]

  • Oktay, K., et al. (2017). The synthesis of (Z)-4-oxo-4-(arylamino)but-2-enoic acids derivatives and determination of their inhibition properties against human carbonic anhydrase I and II isoenzymes. Figshare. [Link]

  • Wang, S., et al. (2017). Synthesis and Antibacterial Evaluation of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)Pentanoic Acids. Pharmaceutical Chemistry Journal, 51(5), 403-408.
  • AVESİS. (2016). The synthesis of (Z)-4-oxo-4-(arylamino)but-2-enoic acids derivatives and determination of their inhibition properties against human carbonic anhydrase I and II isoenzymes. Atatürk Üniversitesi Academic Data Management System. [Link]

  • Chem-Impex. Acide (Z)-4-oxo-4-(thiazol-2-ylamino)but-2-énoïque. [Link]

  • Letters in Applied NanoBioScience. (2024). Synthesis of (Z)-2-((5-(2-chlorobenzylidene)-4-oxo-4,5- dihydrothiazol-2-yl)amino)butanoic Acid as Antimicrobial Agent. [Link]

  • Aggie Access. (Z)-4-Oxo-4-(Phenethylamino)But-2-Enoic Acid. [Link]

  • Tantry, S. J., et al. (2013). Design and synthesis of novel 4-(4-oxo-2-arylthiazolidin-3-yl)benzenesulfonamides as selective inhibitors of carbonic anhydrase IX over I and II with potential anticancer activity. European Journal of Medicinal Chemistry, 65, 345-353.
  • Pässler, U., et al. (2015). Rapid Synthesis and Antimicrobial Activity of Novel 4-Oxazolidinone Heterocycles. ChemistryOpen, 4(5), 562-565.
  • PubChem. (Z)-4-oxo-4-(phenethylamino)but-2-enoic acid. [Link]

  • Ates, B., et al. (2017). Synthesis and Carbonic Anhydrase Inhibition of Novel 2-(4-(Aryl)thiazole-2-yl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione Derivatives. Archiv der Pharmazie, 350(1-2), 1600092.
  • Mostafa, S. M. (2022). Facile synthesis of hydrazono bis-4-oxothiazolidines. Journal of Sulfur Chemistry, 43(5), 516-526.

Sources

Technical Monograph: (Z)-4-Oxo-4-(thiazol-2-ylamino)but-2-enoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: CAS 19789-91-4 ((Z)-4-Oxo-4-(thiazol-2-ylamino)but-2-enoic acid) Content Type: Technical Monograph & Safety Guide

CAS Registry Number: 19789-91-4[1][2][3]

Abstract

This technical guide provides a comprehensive analysis of (Z)-4-Oxo-4-(thiazol-2-ylamino)but-2-enoic acid (CAS 19789-91-4), a critical heterocyclic building block used in pharmaceutical discovery and agrochemical synthesis.[3] Functioning primarily as a maleamic acid intermediate , this compound serves as the direct precursor to N-(2-thiazolyl)maleimide, a scaffold essential for cysteine-targeted covalent drugs and functionalized polymers. This document outlines its physicochemical properties, safety protocols (MSDS), synthesis methodologies, and application utility in drug development.[3]

Part 1: Chemical Identity & Physical Properties[4]

Nomenclature & Identification
  • IUPAC Name: (2Z)-4-Oxo-4-(1,3-thiazol-2-ylamino)but-2-enoic acid

  • Common Synonyms: N-(2-Thiazolyl)maleamic acid; Maleylsulfathiazole (structural analog context); 4-Oxo-4-(thiazol-2-ylamino)crotonic acid.

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O
    
    
    S
  • Molecular Weight: 198.20 g/mol

  • SMILES: O=C(O)/C=C\C(=O)Nc1nccs1

Physicochemical Data Table

The following data aggregates experimental values and high-confidence predictive models for R&D benchmarking.

PropertyValue / DescriptionNote
Physical State Solid (Crystalline Powder)Typically off-white to tan.
Melting Point 198–202 °C (Decomposes)Characteristic of maleamic acids; cyclization may occur near MP.
Solubility (Water) Low to ModerateSoluble in basic aqueous solutions (pH > 8).
Solubility (Organic) High in DMSO, DMF, DMAcPoor in non-polar solvents (Hexane, Et₂O).
pKa (Acid) ~3.5 (Carboxylic acid)Predicted; typical for conjugated acids.
pKa (Base) ~1.5 (Thiazole nitrogen)Weakly basic due to conjugation.
LogP 0.2 – 0.5Moderately polar; suitable for oral drug scaffolds.
Storage Conditions 2–8 °C (Refrigerate)Hygroscopic; store under inert gas (Ar/N₂).

Part 2: Safety Data Sheet (MSDS) Summary

Hazard Classification (GHS):

  • Signal Word: WARNING

  • Category: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335).

Hazard Statements
  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Protocols
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/eye protection/face protection.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

Handling & Storage Logic
  • Moisture Sensitivity: Maleamic acids can hydrolyze back to maleic anhydride and the amine under acidic/wet conditions or cyclize to the imide under dehydrating conditions. Protocol: Keep containers tightly sealed with desiccants.

  • Incompatibility: Avoid strong oxidizers and strong bases (unless intended for dissolution).

Part 3: Technical Context & Applications

Mechanism of Action in Synthesis

CAS 19789-91-4 is the kinetic product of the reaction between maleic anhydride and 2-aminothiazole. Its primary utility lies in its "masked" reactivity:

  • Cyclization Precursor: It is readily dehydrated (using Ac₂O/NaOAc or HMDS) to form N-(2-thiazolyl)maleimide . This maleimide is a potent Michael acceptor used to tag cysteine residues in proteins or to synthesize sulfur-containing drugs.

  • Polymer Functionalization: The carboxylic acid group allows for esterification or amide coupling to polymer backbones, introducing the thiazole moiety for improved adhesion or antimicrobial properties.

Pharmaceutical Relevance[3][5][6][7]
  • Antimicrobial Agents: The aminothiazole core is a pharmacophore found in sulfonamides (e.g., Sulfathiazole) and cephalosporins. 19789-91-4 retains this bioactive core while providing a reactive handle (the alkene).

  • Covalent Inhibitors: The maleimide derived from this acid acts as a "warhead" in targeted covalent inhibitors (TCIs), forming irreversible bonds with non-catalytic cysteines in kinases or viral proteases.

Part 4: Experimental Protocols

Synthesis of (Z)-4-Oxo-4-(thiazol-2-ylamino)but-2-enoic Acid

Rationale: This protocol utilizes the high electrophilicity of maleic anhydride to acylate the exocyclic amine of the thiazole. The reaction is run in a solvent where the product precipitates, driving the equilibrium forward.

Reagents:

  • Maleic Anhydride (1.0 eq)

  • 2-Aminothiazole (1.0 eq)

  • Solvent: Diethyl ether (Et₂O) or Dichloromethane (DCM) (Anhydrous)

Procedure:

  • Dissolution: Dissolve 10 mmol of maleic anhydride in 20 mL of anhydrous Et₂O in a round-bottom flask.

  • Addition: Dissolve 10 mmol of 2-aminothiazole in 10 mL of Et₂O (or minimal THF if solubility is an issue). Add this solution dropwise to the anhydride solution at 0 °C (ice bath) over 15 minutes.

    • Note: The reaction is exothermic. Control temperature to prevent isomerization to the trans (fumaric) isomer.

  • Precipitation: A yellow/tan precipitate will form almost immediately.

  • Maturation: Stir the suspension at room temperature for 2–4 hours to ensure completion.

  • Isolation: Filter the solid under vacuum. Wash the cake with cold Et₂O (2 x 10 mL) to remove unreacted anhydride.

  • Drying: Dry the solid in a vacuum oven at 40 °C for 6 hours.

Validation (QC):

  • 1H NMR (DMSO-d6): Look for two doublets (J ~12 Hz) around 6.3–6.5 ppm, characteristic of cis-alkene protons. A broad singlet >12 ppm confirms the carboxylic acid.

  • Purity Check: LCMS should show a single peak with [M+H]+ = 199.2.

Cyclization to N-(2-Thiazolyl)maleimide (Downstream Application)

Rationale: To activate the compound for bioconjugation, the ring must be closed.

Procedure:

  • Suspend the maleamic acid (CAS 19789-91-4) in Acetic Anhydride (3 mL/g).

  • Add Sodium Acetate (0.2 eq).

  • Heat to 80 °C for 1 hour.

  • Pour into ice water; the maleimide precipitates.

Part 5: Visualizations

Synthesis & Reactivity Pathway

This diagram illustrates the formation of CAS 19789-91-4 and its subsequent conversion into the bioactive maleimide scaffold.

G Start Maleic Anhydride (C4H2O3) Intermediate CAS 19789-91-4 (Maleamic Acid) Kinetic Product Start->Intermediate Nucleophilic Acyl Substitution (Et2O, 0°C) Reactant 2-Aminothiazole (C3H4N2S) Reactant->Intermediate Nucleophilic Acyl Substitution (Et2O, 0°C) Product N-(2-Thiazolyl)maleimide (Michael Acceptor) Intermediate->Product Chemical Dehydration (Ac2O, NaOAc, 80°C) Intermediate->Product Byproduct Hydrolysis (Maleic Acid + Amine) Intermediate->Byproduct Acidic Hydrolysis (H2O, H+)

Figure 1: Synthetic pathway from raw materials to the maleamic acid intermediate and its conversion to the maleimide warhead.

Drug Discovery Logic

This diagram details where CAS 19789-91-4 fits into the broader pharmaceutical development pipeline.

G cluster_0 Chemical Modifications cluster_1 Therapeutic Targets Compound CAS 19789-91-4 (Scaffold) Cyclization Cyclization (Maleimide Formation) Compound->Cyclization Esterification Esterification (Prodrug/Polymer Link) Compound->Esterification Cysteine Cysteine Protease Inhibitors Cyclization->Cysteine Michael Addition Antibacterial Sulfonamide-like Antibacterials Esterification->Antibacterial Bioavailability Opt.

Figure 2: Strategic application of CAS 19789-91-4 in medicinal chemistry workflows.

References

  • PubChem Compound Summary. (2024). (Z)-4-Oxo-4-(thiazol-2-ylamino)but-2-enoic acid (CID 255361).[2][3] National Center for Biotechnology Information. [Link]

  • Havaldar, F. H., & Patil, A. R. (2008). Synthesis and biological activity of some new 2-aminothiazole derivatives.[4] E-Journal of Chemistry. (Contextual reference for aminothiazole reactivity).

  • Groutas, W. C., et al. (1989). Mechanism-based inhibitors of serine proteases: design and synthesis of maleamic acid derivatives. Journal of Medicinal Chemistry. (Validates the maleamic acid scaffold utility).

Sources

A Technical Guide to the Biological Activity of Thiazolyl-Substituted Butenoic Acids and Related Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The thiazole ring, a five-membered heterocyclic structure containing sulfur and nitrogen, represents a "privileged scaffold" in medicinal chemistry, integral to numerous pharmacologically active compounds.[1][2] Its unique electronic properties enable potent interactions with a wide array of biological targets, leading to diverse therapeutic effects.[3][4] This guide provides an in-depth technical exploration of thiazolyl-substituted butenoic acids and structurally related analogs. We delve into their synthesis, focusing on foundational and specific methodologies, and offer a comprehensive analysis of their antimicrobial and anticancer activities. Mechanisms of action, structure-activity relationships (SAR), and key experimental protocols are detailed to provide researchers, scientists, and drug development professionals with a robust framework for advancing the therapeutic potential of this promising class of compounds.

The Thiazole Core: A Privileged Scaffold in Medicinal Chemistry

The thiazole framework is a cornerstone of many natural and synthetic bioactive molecules, including vitamin B1 (thiamine) and numerous FDA-approved drugs.[5][6] Its prevalence stems from its distinct physicochemical and electronic characteristics.

Physicochemical Properties and Electronic Structure

The thiazole ring exhibits aromaticity due to π-electron delocalization, which is more significant than in its oxazole counterpart.[7] This aromatic character is confirmed by proton NMR spectroscopy, where ring protons show chemical shifts between 7.27 and 8.77 ppm.[7] Molecular orbital calculations indicate that the electron density varies across the ring, predicting the preferred sites for electrophilic and nucleophilic substitution.[1] Specifically, C5 is the most common site for electrophilic attack, while C2 is favored for nucleophilic reactions.[7] This predictable reactivity is fundamental to the rational design of thiazole-based drug candidates. Furthermore, the amphiphilic nature of certain thiazole derivatives, possessing both hydrophobic and hydrophilic regions, enhances their ability to permeate biological membranes, a crucial factor for antimicrobial activity.[8][9]

Overview of Broad-Spectrum Biological Activities

The versatility of the thiazole scaffold has led to the development of compounds with a vast range of biological activities. These include antimicrobial (antibacterial, antifungal), anticancer, anti-inflammatory, antiviral, antidiabetic, and anticonvulsant properties.[5][6][7] This wide-ranging efficacy makes thiazole derivatives a subject of intense research in the quest for novel therapeutics to combat complex diseases and drug-resistant pathogens.[3][8]

Synthesis of Thiazolyl-Substituted Carboxylic Acids

The synthesis of the thiazole core and its subsequent functionalization are critical steps in developing novel therapeutic agents. The Hantzsch synthesis remains a cornerstone method, valued for its reliability and versatility.

Foundational Synthetic Strategies: The Hantzsch Reaction

The Hantzsch thiazole synthesis, first described in 1889, is the principal method for constructing the thiazole ring.[5] The reaction involves the condensation of an α-halocarbonyl compound with a thioamide or thiourea.[5] This method is highly adaptable, allowing for the introduction of various substituents onto the thiazole core, thereby enabling the generation of diverse chemical libraries for biological screening.

Hantzsch_Synthesis reagents α-Halocarbonyl (e.g., α-bromo ketone) + Thioamide/Thiourea intermediate Thiazoline Intermediate reagents->intermediate Condensation product Substituted Thiazole intermediate->product Dehydration/ Aromatization

Caption: General workflow of the Hantzsch thiazole synthesis.

Exemplary Protocol: Hantzsch Synthesis of 2-Aminothiazoles [5]

  • Rationale: This protocol provides a simple, solvent-free method for synthesizing 2-aminothiazoles, which are common precursors for more complex derivatives. The absence of a catalyst and solvent makes this an eco-friendly approach.

  • Materials:

    • α-Bromoacetophenone (1 mmol)

    • Thiourea (1.2 mmol)

    • Mortar and pestle

    • Ethanol (for recrystallization)

  • Procedure:

    • Combine α-bromoacetophenone and thiourea in a mortar.

    • Grind the mixture with a pestle at room temperature for 5-10 minutes. An exothermic reaction will occur, and the mixture will solidify.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, wash the solid product with water to remove any unreacted thiourea.

    • Recrystallize the crude product from ethanol to yield the pure 2-aminothiazole derivative.

  • Self-Validation: The identity and purity of the product should be confirmed by melting point determination, ¹H NMR, and ¹³C NMR spectroscopy. The expected outcome is a high yield of the desired 2-aminothiazole.

Synthesis of Thiazolyl-Substituted Butenoic Acids: A Case Study

The synthesis of thiazolyl-substituted butenoic acids often involves multi-step processes. A key strategy is the reaction of 3,4-dihydroisoquinolines with γ-mercapto-α,β-unsaturated esters, which yields complex thiazolo[2,3-α]isoquinoline derivatives.[10][11] This tandem reaction proceeds with good yields and significant diastereoselectivity, controlled by steric effects during tautomerism.[10][11]

Protocol: Synthesis of γ-Mercapto-α,β-Unsaturated Esters and Subsequent Cyclization [10][11]

  • Rationale: This procedure outlines the creation of a key butenoic acid precursor and its subsequent use in a tandem addition reaction to form a complex heterocyclic system. The choice of ethyl acetate as a solvent in the final step improves yield and reduces toxicity.[10]

  • Step 1: Preparation of (E)-mercapto-2-butenoic esters

    • Synthesize the required γ-hydroxy-α,β-unsaturated esters according to established literature procedures.

    • React the γ-hydroxy ester with Lawesson's reagent or a similar thionating agent to produce the corresponding γ-mercapto-α,β-unsaturated ester.

    • Purify the product via column chromatography.

  • Step 2: Tandem Addition Reaction

    • Dissolve the γ-mercapto-α,β-unsaturated ester (1 mmol) and 3,4-dihydroisoquinoline (1.2 mmol) in ethyl acetate.

    • Add an excess of acetic acid to the mixture, which acts as an efficient additive.[10]

    • Stir the reaction at room temperature and monitor by TLC.

    • Upon completion, perform an aqueous workup and extract the product.

    • Purify the final thiazolo[2,3-α]isoquinoline derivative by column chromatography.

  • Plausible Mechanism: The reaction initiates with a nucleophilic addition of the mercapto group to the dihydroisoquinoline, followed by an intramolecular aza-Michael addition.[10] A subsequent proton transfer and tautomerization yield the final, stable product.[10]

Antimicrobial Activity

Thiazolyl-substituted butenoic acids and their analogs have demonstrated significant potential as antimicrobial agents, effective against a range of pathogenic bacteria and fungi.[7][12][13]

Mechanism of Action: Membrane Permeation and Disruption

A key mechanism underlying the antimicrobial efficacy of many thiazole derivatives is their ability to compromise the integrity of the microbial cell membrane.[8] The amphiphilic character of these molecules, featuring both lipid-soluble (hydrophobic) and water-soluble (hydrophilic) components, facilitates their insertion into the phospholipid bilayer of bacterial membranes.[8][9] This embedding process disrupts normal membrane physiology, leading to the leakage of essential cytoplasmic contents and ultimately culminating in apoptotic cell death.[8] This mechanism is effective against both Gram-positive and Gram-negative bacteria.[8]

Antimicrobial_MOA cluster_membrane Bacterial Cell Membrane membrane_intact Phospholipid Bilayer (Intact) membrane_disrupted Membrane Disruption & Pore Formation membrane_intact->membrane_disrupted leakage Leakage of Cytoplasmic Contents membrane_disrupted->leakage thiazole Thiazolyl-Butenoic Acid (Amphiphilic) thiazole->membrane_intact Insertion into Membrane death Bacterial Cell Death leakage->death

Caption: Antimicrobial mechanism via membrane disruption.

Quantitative Analysis of Antimicrobial Potency

The antimicrobial activity of these compounds is quantified by determining their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC). Lower values indicate higher potency.

Compound ClassOrganismMIC (µg/mL)MBC/MFC (µg/mL)Reference
(Thiazol-4-yl) acetic acidsS. aureus3.9-[12]
(Thiazol-4-yl) acetic acidsC. albicans7.8-[12]
Heteroaryl ThiazolesS. aureus230 - 700470 - 940[14]
Heteroaryl ThiazolesT. viride80 - 110110 - 230[14]
Thiazolidinone HybridsGram-positive bacteria2.3 - 39.8 (x10⁻² µmol/mL)9.2 - 79.6 (x10⁻² µmol/mL)[13]
Thiazolidinone HybridsFungi0.3 - 38.6 (x10⁻² µmol/mL)0.6 - 77.2 (x10⁻² µmol/mL)[13]
Key Experimental Protocol: Broth Microdilution Assay for MIC Determination[13][14]
  • Rationale: This is the gold-standard method for determining the MIC of an antimicrobial agent. It provides quantitative data by testing a range of concentrations against a standardized inoculum of microorganisms.

  • Materials:

    • 96-well microtiter plates

    • Bacterial or fungal strains

    • Appropriate broth medium (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi)

    • Test compound stock solution (e.g., in DMSO)

    • Positive control antibiotic (e.g., Ampicillin, Ketoconazole)

    • Spectrophotometer or plate reader

  • Procedure:

    • Dispense 100 µL of broth into each well of a 96-well plate.

    • Add 100 µL of the test compound stock solution to the first well and perform a two-fold serial dilution across the plate.

    • Prepare a microbial inoculum standardized to a specific concentration (e.g., 0.5 McFarland standard).

    • Add a standardized volume of the inoculum to each well.

    • Include a positive control (broth + inoculum + standard antibiotic) and a negative control (broth + inoculum, no drug).

    • Incubate the plates under appropriate conditions (e.g., 37°C for 24h for bacteria).

    • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth.

  • Self-Validation: The negative control well must show turbidity (growth), while the positive control well should be clear at an effective concentration. This validates the susceptibility of the organism and the activity of the control drug.

Anticancer Activity

Thiazole derivatives, including those with butenoic acid side chains, are a significant area of cancer research, with many compounds demonstrating potent cytotoxic and antiproliferative effects against various human tumor cell lines.[7][15][16]

Key Signaling Pathways and Molecular Targets

The anticancer effects of thiazole derivatives are often multi-faceted, involving the modulation of several critical cellular targets and signaling pathways.[16][17]

  • Induction of Apoptosis and Tubulin Disruption: Many thiazole-containing compounds have been shown to induce programmed cell death (apoptosis) in cancer cells and interfere with the assembly of microtubules, which are essential for cell division.[16][17]

  • Inhibition of Kinase Pathways: These compounds can inhibit key signaling cascades that promote cancer cell growth and survival, such as the NF-κB, PI3K/Akt/mTOR, and VEGFR-2 pathways.[16][17][18]

  • Modulation of Critical Enzymes: Thiazoles have been found to inhibit crucial enzymes involved in cancer progression, including topoisomerases (which manage DNA topology) and histone deacetylases (HDACs), particularly HDAC6, which are involved in epigenetic regulation.[17][19]

Anticancer_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Thiazole Thiazolyl-Butenoic Acid Derivative Thiazole->PI3K Thiazole->Akt Thiazole->mTOR

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

Quantitative Analysis of Cytotoxicity

The in vitro anticancer activity is typically expressed as the IC₅₀ (half-maximal inhibitory concentration) or GI₅₀ (half-maximal growth inhibition) value, representing the drug concentration required to inhibit cell growth by 50%.

Compound ClassCancer Cell LineIC₅₀ / GI₅₀ (µM)Reference
Thiazole DerivativesVarious0.00042 - 0.67[17]
Thiazole-5-carboxylatesEKVX (Lung Cancer)0.34 - 0.865[20]
Thiazole-5-carboxylatesMDA-MB-468 (Breast)1.20[20]
1,3-Thiazole AnaloguesMCF-7 (Breast)5.73 - 13.66[21]
Hydrazinyl-ThiazolonesMCF-7 (Breast)2.57[18]
Hydrazinyl-ThiazolonesHepG2 (Liver)6.69[18]
Key Experimental Protocol: MTT Assay for Cellular Proliferation[18]
  • Rationale: The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. Viable cells with active metabolism convert the yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.

  • Materials:

    • Human cancer cell lines (e.g., MCF-7, HepG2)

    • 96-well plates

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • Test compound stock solution

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO, acidified isopropanol)

    • Microplate reader

  • Procedure:

    • Seed cells into a 96-well plate at a predetermined density (e.g., 5x10³ cells/well) and allow them to adhere overnight.

    • Remove the medium and add fresh medium containing various concentrations of the test compound (prepared by serial dilution). Include a vehicle control (e.g., DMSO).

    • Incubate the cells for a specified period (e.g., 48-72 hours).

    • Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

    • Carefully remove the medium and add 100-150 µL of the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Self-Validation: The absorbance of the vehicle control wells represents 100% cell viability. The results are expressed as a percentage of viability relative to the control, and the IC₅₀ value is calculated from the resulting dose-response curve.

Structure-Activity Relationship (SAR) Insights

Understanding the relationship between a molecule's structure and its biological activity is paramount for optimizing lead compounds. For thiazolyl-substituted butenoic acids, several key structural features have been identified that govern their potency and selectivity.[19][22]

  • Influence of the Butenoic Acid Linker: The length and rigidity of the aliphatic chain connecting the thiazole ring to the carboxylic acid or hydroxamate group are critical.[19] An optimal linker size is necessary for proper orientation within the target's binding pocket, as demonstrated in studies of thiazolyl-hydroxamates as HDAC6 inhibitors.[19]

  • Role of Aryl Substituents: Substitutions on aryl groups attached to the thiazole core significantly impact activity.

    • Position: Para-substitution on a phenyl ring is often more favorable for antimicrobial activity than meta-substitution.[22]

    • Electronic Effects: The presence of electron-donating groups (e.g., methoxy) or electron-withdrawing groups (e.g., halogens, nitro) can drastically alter potency. For instance, a methoxy group was found to enhance anticancer activity more than a halogen, while a nitro group improved antifungal activity.[1][13] A 4-fluorostyryl group was identified as optimal for HDAC6 inhibition.[19]

  • Substitutions on the Thiazole Ring: Both the resorcinyl moiety and the thiazole ring must be intact for efficient inhibition of human tyrosinase, while substituents at the 2-amino group confer additional activity based on their size and polarity.[23]

SAR_Logic cluster_Linker Linker Properties cluster_Aryl Aryl Substituent Properties cluster_Thiazole Thiazole Substituent Properties Core Thiazolyl-Butenoic Acid Scaffold Linker Aliphatic Linker (Butenoic Acid Chain) Core->Linker ArylSub Aryl Substituent Core->ArylSub ThiazoleSub Thiazole Ring Substituent Core->ThiazoleSub L_Length Optimal Length Linker->L_Length L_Rigidity Rigidity Linker->L_Rigidity A_Position Positional Effects (para > meta) ArylSub->A_Position A_Electronic Electronic Effects (EWG vs EDG) ArylSub->A_Electronic T_Size Size & Sterics ThiazoleSub->T_Size T_Polarity Polarity ThiazoleSub->T_Polarity

Caption: Key factors influencing the Structure-Activity Relationship (SAR).

Future Perspectives and Drug Development

Thiazolyl-substituted butenoic acids and related compounds remain a fertile ground for drug discovery. Future research will likely focus on several key areas to translate their promising in vitro activity into clinical success.

  • Overcoming Drug Resistance: The unique mechanisms of action of some thiazole derivatives, such as membrane disruption, may help circumvent existing resistance mechanisms in bacteria and cancer cells.[3][8] Designing novel analogs that target multiple pathways simultaneously could further mitigate the development of resistance.

  • Improving Pharmacokinetic Profiles: While some thiazole butanoic acids have shown high oral bioavailability, optimizing the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of new leads is crucial.[24] This involves modifying structures to enhance solubility, metabolic stability, and target tissue distribution while minimizing off-target toxicity.

  • Development of Multi-Target Agents: The ability of the thiazole scaffold to interact with a wide range of biological targets opens the door for developing multi-target agents.[3] Such drugs could be particularly effective against complex diseases like cancer, where multiple signaling pathways are dysregulated.

References

  • A Systematic Review On Thiazole And Its Applications. (Source: vertexaisearch.cloud.google.com)
  • Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. (Source: Bentham Science Publisher)
  • A comprehensive review on thiazole derivatives as multifunctional therapeutics. (Source: PDF)
  • Thiazole Ring—A Biologically Active Scaffold. (Source: PMC)
  • The Potential of Thiazole Derivatives as Antimicrobial Agents. (Source: MDPI)
  • Synthesis of 2,5-thiazole butanoic acids as potent and selective alpha(v)beta3 integrin receptor antagonists with improved oral pharmacokinetic properties. (Source: PubMed)
  • Facile Synthesis of 3-Substituted Thiazolo[2,3-α]tetrahydroisoquinolines. (Source: PMC - NIH)
  • Synthesis and biological activity of thiazolyl-acetic acid derivatives as possible antimicrobial agents. (Source: PubMed)
  • Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. (Source: MDPI)
  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (Source: PMC)
  • Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Deriv
  • Thiazole-Based Thiazolidinones as Potent Antimicrobial Agents.
  • Synthesis and Anticancer Activities of Some Thiazole Derivatives | Request PDF.
  • Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. (Source: Unknown Source)
  • Facile Synthesis of 3-Substituted Thiazolo[2,3-α]tetrahydroisoquinolines. (Source: Semantic Scholar)
  • Structure-activity relationship study of thiazolyl-hydroxamate derivatives as selective histone deacetylase 6 inhibitors. (Source: PubMed)
  • Development of Thiazole-5-carboxylate Derivatives as Selective Inhibitors of Monoacylglycerol Lipase as Target in Cancer. (Source: PubMed)
  • Structure-Activity Relationships of Thiazolyl Resorcinols, Potent and Selective Inhibitors of Human Tyrosinase. (Source: PMC)
  • Novel 1,3-Thiazole Analogues with Potent Activity against Breast Cancer: A Design, Synthesis, In Vitro, and In Silico Study. (Source: MDPI)
  • Innovations in Pharmaceutical Synthesis: The Role of Thiazole Deriv
  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (Source: MDPI)
  • Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. (Source: PubMed)
  • Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. (Source: Unknown Source)
  • 4-thiazolidinones applications. Part 1. Synthetic routes to the drug-like molecules. (Source: Unknown Source)

Sources

The Architecture of Inhibition: A Technical Guide to Thiazole-Based Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides an in-depth examination of the mechanism of action for thiazole-based inhibitors of carbonic anhydrase (CA), a ubiquitous metalloenzyme family crucial to numerous physiological processes. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes foundational principles of CA catalysis with detailed structural and thermodynamic insights into inhibitor binding. We will dissect the canonical interactions of the sulfonamide group with the active site zinc ion, explore the specific contributions of the thiazole moiety to binding affinity and selectivity, and detail the state-of-the-art experimental methodologies required to validate these mechanisms. Through a combination of structural diagrams, quantitative data, and step-by-step protocols, this guide aims to provide a comprehensive resource for the rational design and evaluation of novel thiazole-based carbonic anhydrase inhibitors.

Introduction: The Significance of Carbonic Anhydrase

Carbonic anhydrases (CAs) are a superfamily of metalloenzymes that play a pivotal role in maintaining physiological homeostasis.[1][2][3] Their primary and most studied function is the rapid and reversible hydration of carbon dioxide (CO₂) to bicarbonate (HCO₃⁻) and a proton (H⁺), a reaction fundamental to processes such as respiration, pH balance, and CO₂ transport.[1][4][5]

CO₂ + H₂O ⇌ H₂CO₃ ⇌ H⁺ + HCO₃⁻

While this reaction occurs spontaneously, CAs accelerate it by a factor of up to 10⁷, making them among the most efficient enzymes known.[1] In mammals, there are at least 14 known α-CA isoforms, each with distinct tissue distribution and subcellular localization, which has made them attractive targets for therapeutic intervention in a wide range of diseases, including glaucoma, epilepsy, and, more recently, cancer.[4][6][7][8][9] The development of isoform-selective inhibitors is a key goal in modern drug design to minimize off-target effects.[8][10]

The Catalytic Core: Architecture of the Carbonic Anhydrase Active Site

Understanding the mechanism of inhibition first requires a detailed appreciation of the enzyme's active site. The catalytic activity of α-CAs is centered on a single zinc ion (Zn²⁺) located at the bottom of a 15 Å deep active site cleft.[7][11] This Zn²⁺ ion is tetrahedrally coordinated by the imidazole rings of three highly conserved histidine residues (His94, His96, and His119 in human CA II) and a single water molecule.[1][4][11]

The zinc ion acts as a potent Lewis acid, lowering the pKa of the coordinated water molecule from ~7 to approximately 6.8.[1][12] This facilitates its deprotonation to a zinc-bound hydroxide ion (Zn-OH⁻), which is the key nucleophilic species for catalysis.[6][11][12][13] The catalytic cycle proceeds via the nucleophilic attack of this hydroxide on the carbon atom of a CO₂ molecule bound in an adjacent hydrophobic pocket, leading to the formation of a zinc-coordinated bicarbonate ion.[6][11][14] The bicarbonate is then displaced by another water molecule, and the rate-limiting step, the regeneration of the hydroxide species, is facilitated by a proton shuttle residue (His64 in CA II), which transfers a proton from the new water molecule to the bulk solvent.[15][16]

Caption: Figure 1: Catalytic Cycle of Carbonic Anhydrase

Mechanism of Action: How Thiazole-Based Inhibitors Work

The vast majority of clinically relevant and potent CA inhibitors (CAIs) are aromatic or heterocyclic sulfonamides (R-SO₂NH₂). Thiazole-containing sulfonamides, such as the well-known drug acetazolamide, represent a cornerstone of this class.[2][17] Their inhibitory mechanism is a classic example of transition-state analogy.[5]

The Canonical Binding Mode: Zinc Coordination

The primary and most critical interaction for inhibition is the binding of the sulfonamide moiety to the catalytic zinc ion.[3][18] The sulfonamide group (SO₂NH₂) of the inhibitor must be deprotonated to its anionic form (SO₂NH⁻) to bind effectively.[5] This negatively charged nitrogen atom then coordinates directly to the Zn²⁺ ion, displacing the catalytically essential water/hydroxide molecule.[19][20] This binding event renders the enzyme catalytically inactive as the nucleophile required for CO₂ hydration has been replaced.

The inhibitor is further anchored in place by a network of hydrogen bonds. Specifically, one of the sulfonamide oxygen atoms typically forms a hydrogen bond with the backbone amide of residue Thr199, while the deprotonated nitrogen forms a hydrogen bond with the hydroxyl group of the same Thr199 side chain.[6][19][21] This "canonic" binding mode is highly conserved across numerous sulfonamide inhibitors and CA isoforms.

The Role of the Thiazole Ring and "Tail" Modifications

While the sulfonamide group acts as the "warhead" that anchors the inhibitor to the zinc, the heterocyclic scaffold—in this case, the thiazole ring—and its substituents (the "tail") are crucial for determining binding affinity and, critically, isoform selectivity.[19]

The thiazole ring and its appended groups extend away from the zinc and interact with residues lining the middle and outer regions of the active site cavity.[19] This part of the active site is divided into hydrophilic and hydrophobic halves.[8][14] The tail of the inhibitor can form van der Waals interactions with hydrophobic residues (e.g., Phe131, Leu198, Pro202) or hydrogen bonds with hydrophilic residues (e.g., Gln92, Asn67).[18][21] The variability in these amino acid residues among the different CA isoforms is the primary basis for achieving selective inhibition. By modifying the tail, medicinal chemists can design inhibitors that fit preferentially into the active site of a specific isoform, such as the tumor-associated CA IX, while sparing ubiquitous isoforms like CA II.[6][22]

Sources

(Z)-4-Oxo-4-(thiazol-2-ylamino)but-2-enoic acid literature review

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide: (Z)-4-Oxo-4-(thiazol-2-ylamino)but-2-enoic acid

Foreword

Within the intricate tapestry of medicinal chemistry, the pursuit of novel molecular entities with therapeutic promise is a constant endeavor. Heterocyclic scaffolds, particularly those containing the thiazole nucleus, have repeatedly proven to be fertile ground for discovery, yielding compounds with a vast array of biological activities.[1][2][3][4][5] This guide provides a comprehensive technical exploration of a specific, highly promising molecule: (Z)-4-Oxo-4-(thiazol-2-ylamino)but-2-enoic acid . This compound, positioned at the intersection of the well-established thiazole pharmacophore and the reactive butenoic acid motif, presents a compelling profile for researchers in drug development.

This document transcends a simple literature summary. It is crafted as a practical and strategic guide for fellow scientists and drug development professionals. We will dissect its synthesis through a robust, self-validating protocol, probe its potential mechanisms of action grounded in empirical evidence from analogous structures, and present detailed experimental workflows for its biological characterization. The objective is to provide not just information, but actionable intelligence to accelerate research and unlock the full therapeutic potential of this intriguing molecule.

Molecular Overview and Strategic Significance

(Z)-4-Oxo-4-(thiazol-2-ylamino)but-2-enoic acid is a maleamic acid derivative, structurally defined by the amide linkage between a 2-aminothiazole ring and a maleic acid backbone. The cis or (Z)-configuration of the double bond is a critical feature, locking the carboxyl and amide functionalities into a specific spatial arrangement that dictates its reactivity and intermolecular interactions.

The primary strategic significance of this molecule lies in its potential as a targeted covalent inhibitor. The α,β-unsaturated carbonyl system of the but-2-enoic acid moiety acts as a Michael acceptor, susceptible to nucleophilic attack from soft nucleophiles like the thiol group of cysteine residues within protein binding sites. This capacity to form an irreversible covalent bond with a biological target can translate into enhanced potency, prolonged duration of action, and a distinct pharmacological profile compared to non-covalent inhibitors. Its versatility is highlighted by its potential as an intermediate in pharmaceuticals targeting cancer and bacterial infections, and in agricultural applications as a fungicide.[6]

Synthesis and Characterization: A Validated Approach

A reliable and scalable synthesis is the bedrock of any chemical research program. The most direct and efficient route to (Z)-4-Oxo-4-(thiazol-2-ylamino)but-2-enoic acid is the ring-opening of maleic anhydride with 2-aminothiazole. This reaction is analogous to established procedures for a wide range of N-substituted maleamic acids.[7][8][9]

Synthetic Protocol: A Self-Validating System

This protocol is designed with integrated checkpoints to ensure reaction completion and product purity, forming a self-validating workflow.

Materials:

  • Maleic anhydride (≥99%)

  • 2-Aminothiazole (≥98%)

  • Anhydrous Acetic Acid or Acetone (ACS Grade)

  • Stir plate and magnetic stir bar

  • Round-bottom flask

  • Ice bath

  • Filtration apparatus (Büchner funnel)

  • Drying oven or vacuum desiccator

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve maleic anhydride (1.0 equivalent) in a minimal amount of anhydrous acetic acid in a round-bottom flask with stirring. Causality: Acetic acid serves as a polar solvent that readily dissolves both reactants and facilitates the reaction without competing side reactions. Anhydrous conditions are critical to prevent hydrolysis of the maleic anhydride starting material.

  • Nucleophilic Addition: Cool the stirred solution in an ice bath. Add a solution of 2-aminothiazole (1.0 equivalent) in anhydrous acetic acid dropwise over 15-20 minutes. Causality: The reaction is an exothermic nucleophilic acyl substitution. Slow, cooled addition is a critical control measure to manage the exotherm, preventing potential side-product formation and ensuring the selective formation of the desired maleamic acid.

  • Reaction Progression: Allow the mixture to stir at room temperature for 2-4 hours. The product will typically precipitate out of the solution as a solid. Trustworthiness Checkpoint: Reaction progress can be monitored by Thin-Layer Chromatography (TLC), observing the consumption of the starting materials.

  • Product Isolation: Collect the precipitated solid by vacuum filtration through a Büchner funnel.

  • Purification: Wash the filter cake thoroughly with cold water followed by a cold, non-polar solvent like diethyl ether to remove residual acetic acid and any unreacted starting materials.

  • Drying and Characterization: Dry the purified solid under vacuum. The final product, (Z)-4-Oxo-4-(thiazol-2-ylamino)but-2-enoic acid, should be characterized to confirm its identity and purity via:

    • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the (Z)-stereochemistry of the double bond.[7][8]

    • Mass Spectrometry (MS): To verify the molecular weight.

    • Infrared (IR) Spectroscopy: To identify characteristic functional groups (amide C=O, carboxylic acid C=O and O-H).[7][8]

Synthesis Workflow Diagram

Synthesis_Workflow cluster_synthesis Synthesis of (Z)-4-Oxo-4-(thiazol-2-ylamino)but-2-enoic acid start Start reactants Dissolve Maleic Anhydride and 2-Aminothiazole (Anhydrous Acetic Acid) start->reactants reaction Dropwise Addition on Ice Bath reactants->reaction Control Exotherm stirring Stir at RT (2-4 hours) reaction->stirring precipitation Product Precipitation stirring->precipitation filtration Vacuum Filtration precipitation->filtration washing Wash with H₂O and Ether filtration->washing Purification characterization Drying & Characterization (NMR, MS, IR) washing->characterization product Final Product characterization->product Purity & Identity Confirmed

Caption: Validated workflow for the synthesis of the title compound.

Biological Activities and Mechanistic Hypotheses

The thiazole moiety is a well-known "privileged scaffold" in medicinal chemistry, associated with diverse biological activities including antimicrobial, anti-inflammatory, and anticancer effects.[5][10][11][12] For (Z)-4-Oxo-4-(thiazol-2-ylamino)but-2-enoic acid, the most compelling therapeutic hypothesis, based on its structural class, is the inhibition of specific enzymes.

Primary Hypothesis: Carbonic Anhydrase Inhibition

A seminal study on a series of (Z)-4-oxo-4-(arylamino)but-2-enoic acid derivatives demonstrated potent, low-nanomolar inhibition of human carbonic anhydrase (hCA) isoenzymes I and II.[7][8] Carbonic anhydrases are metalloenzymes crucial in processes like pH regulation and CO₂ transport.[8] Their overexpression in various cancers makes them a validated therapeutic target. The inhibitory mechanism likely involves the carboxylate group of the butenoic acid coordinating to the catalytic zinc ion in the enzyme's active site, while the thiazole tail can form additional stabilizing interactions within the active site cavity.

Compound ClassTarget IsozymeReported Inhibition Constant (Kᵢ)Reference
(Z)-4-oxo-4-(arylamino)but-2-enoic acidshCA I1.85 – 5.04 nM[8]
(Z)-4-oxo-4-(arylamino)but-2-enoic acidshCA II2.01 – 2.94 nM[8]
Secondary Hypothesis: Anticancer and Antimicrobial Activity

Beyond carbonic anhydrase, the broader class of thiazolidinone and thiazole derivatives shows significant promise as anticancer and antimicrobial agents.[1][2][3][10][12] The anticancer effects are often mediated through the induction of apoptosis (programmed cell death) and cell cycle arrest.[12][13][14] The electrophilic nature of the subject molecule could contribute to these effects by covalently modifying key proteins involved in cell proliferation and survival, such as kinases or transcription factors.

Proposed Mechanism of Target Inhibition

Mechanism_Diagram cluster_mechanism Potential Mechanisms of Action cluster_covalent Covalent Inhibition cluster_noncovalent Non-Covalent Inhibition (e.g., Carbonic Anhydrase) compound (Z)-4-Oxo-4-(thiazol-2-ylamino) but-2-enoic acid michael_add Michael Addition compound->michael_add coordination Carboxylate-Zinc Coordination compound->coordination protein_cys Target Protein (Cysteine Residue) protein_cys->michael_add covalent_adduct Irreversible Covalent Adduct michael_add->covalent_adduct protein_zn Metalloenzyme (Zinc Ion Active Site) protein_zn->coordination rev_inhibition Reversible Inhibition coordination->rev_inhibition

Caption: Dual potential inhibitory mechanisms of the title compound.

Key Experimental Protocols for Biological Profiling

To validate the therapeutic potential of (Z)-4-Oxo-4-(thiazol-2-ylamino)but-2-enoic acid, a tiered approach to biological testing is recommended.

Protocol 1: Human Carbonic Anhydrase (hCA) Inhibition Assay

This experiment directly tests the primary hypothesis. The assay measures the inhibition of hCA-catalyzed esterase activity using a chromogenic substrate.

Methodology:

  • Reagent Preparation: Prepare a stock solution of the test compound in DMSO. Purify hCA I and II isoenzymes from human erythrocytes according to established literature procedures.[8] Prepare a buffer solution (e.g., Tris-SO₄) and a solution of 4-nitrophenyl acetate (NPA) as the substrate.

  • Assay Setup: In a 96-well plate, add buffer, a fixed amount of hCA enzyme solution, and varying concentrations of the test compound. Include a positive control (Acetazolamide) and a negative control (DMSO vehicle).

  • Initiation and Measurement: Initiate the reaction by adding the NPA substrate. The enzyme will hydrolyze NPA to 4-nitrophenol, which is yellow. Monitor the increase in absorbance at 400 nm over time using a microplate reader.

  • Data Analysis: Calculate the initial reaction rates for each concentration. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value. The Kᵢ can be calculated using the Cheng-Prusoff equation. Self-Validation: The activity of the positive control, Acetazolamide, must fall within a pre-defined range for the assay results to be considered valid.

Protocol 2: Anticancer Cell Viability (MTT/SRB) Assay

This is a fundamental screen to assess general cytotoxic or anti-proliferative effects against cancer cell lines.

Methodology:

  • Cell Culture: Seed human cancer cell lines (e.g., breast MCF-7, colon HT-29) in 96-well plates and allow them to attach overnight.[3][13]

  • Compound Exposure: Treat the cells with a serial dilution of the test compound for 48-72 hours.

  • Viability Assessment (SRB Method):

    • Fix the cells with trichloroacetic acid (TCA).

    • Stain the fixed cells with sulforhodamine B (SRB), which binds to total cellular protein.

    • Wash away unbound dye and solubilize the bound dye with a Tris-base solution.

  • Data Readout: Measure the absorbance at ~510 nm. The absorbance is proportional to the number of living cells.

  • Analysis: Calculate the percentage of cell growth inhibition relative to vehicle-treated controls and determine the GI₅₀ (concentration for 50% growth inhibition).

Drug Development Outlook

(Z)-4-Oxo-4-(thiazol-2-ylamino)but-2-enoic acid is a molecule of considerable interest. Its straightforward synthesis and strong, literature-supported hypothesis for potent enzyme inhibition make it an attractive starting point for a drug discovery campaign.

Future Directions:

  • Target Validation: Confirm carbonic anhydrase as a primary target and screen against a wider panel of isoforms to assess selectivity.

  • Structure-Activity Relationship (SAR): Synthesize analogs by modifying the thiazole ring (e.g., with substituents at the 4 and 5 positions) to probe for improved potency and selectivity.[4][15]

  • Mechanism of Action Studies: If significant anticancer activity is observed, conduct further studies (e.g., Annexin V/PI staining, cell cycle analysis) to confirm apoptosis induction and identify the specific cellular pathways being modulated.[13]

  • Pharmacokinetic Profiling: Evaluate the metabolic stability and other ADME (Absorption, Distribution, Metabolism, Excretion) properties of lead compounds.

Conclusion

(Z)-4-Oxo-4-(thiazol-2-ylamino)but-2-enoic acid is more than just another heterocyclic compound; it is a strategically designed molecule with clear, testable therapeutic hypotheses. Its potential as a potent enzyme inhibitor, combined with the rich history of the thiazole pharmacophore, provides a solid foundation for further investigation. The synthetic and analytical protocols detailed in this guide offer a robust framework for researchers to efficiently synthesize, characterize, and unlock the therapeutic value of this promising agent.

References

Sources

Rational Design and Structure-Activity Relationship (SAR) of Thiazole Amino Alkenoic Acids

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary

The development of conformationally restricted peptidomimetics is a cornerstone of modern targeted therapeutics. Among these, thiazole amino alkenoic acids have emerged as a highly versatile and potent class of molecules. By fusing the bioisosteric and rigidifying properties of a thiazole core with the spatial predictability of an amino alkenoic acid linker, researchers can precisely engineer molecules that engage complex protein targets, such as Histone Deacetylases (HDACs), or act as potent cytotoxic agents against aggressive cancer cell lines[1].

This whitepaper provides an authoritative, in-depth analysis of the Structure-Activity Relationship (SAR) of thiazole amino alkenoic acids. It details the mechanistic causality behind structural modifications, provides self-validating experimental protocols, and maps the pharmacological trajectory from in silico design to in vitro validation.

Mechanistic Rationale: The Pharmacophore Synergy

To understand the SAR of thiazole amino alkenoic acids, one must first deconstruct the causality of their target engagement. These molecules are typically designed as tripartite systems: a surface recognition cap, a rigidified linker, and a target-binding moiety (e.g., a Zinc-Binding Group, ZBG)[2].

The Thiazole Core (Surface Recognition)

The 1,3-thiazole ring is not merely a structural scaffold; it is an active participant in target binding. The nitrogen atom (sp² hybridized) acts as a potent hydrogen-bond acceptor, while the sulfur atom provides polarizability and lipophilicity. When positioned at the entrance of an enzyme's active site (such as the hydrophobic channel of HDACs), the thiazole ring mimics a trans-peptide bond but with enhanced proteolytic stability[3]. Substitutions at the C4 position with aromatic rings (e.g., phenyl or pyridyl) drive


 stacking interactions with surface residues, anchoring the molecule[1].
The Amino Alkenoic Acid (Conformational Restriction)

The inclusion of an


-unsaturated or 

-unsaturated alkenoic acid chain is a deliberate thermodynamic strategy. A fully saturated alkyl chain possesses high conformational flexibility, resulting in a significant entropic penalty upon binding. By introducing a double bond—specifically in the trans (

) geometry—the molecular vector is locked. This rigidity forces the terminal acid (or its hydroxamate derivative) to project directly into the catalytic pocket without steric clash, drastically improving binding affinity[2].

Pharmacophore Cap Thiazole Core (Surface Recognition Cap) Linker Amino Alkenoic Acid (Rigidified Linker) Cap->Linker Covalent Bond Target_Surface Enzyme Surface (Hydrophobic/Aromatic) Cap->Target_Surface π-π / H-Bonding ZBG Terminal Acid/Hydroxamate (Zinc Binding Group) Linker->ZBG Covalent Bond Channel Hydrophobic Channel (Narrow Corridor) Linker->Channel Van der Waals Zinc Catalytic Zn2+ (Active Site) ZBG->Zinc Chelation

Caption: Tripartite pharmacophore model of thiazole amino alkenoic acids engaging a metalloenzyme target.

Structure-Activity Relationship (SAR) Mapping

The optimization of thiazole amino alkenoic acids requires a systematic evaluation of three distinct regions. The data below synthesizes the causal relationship between structural changes and biological readouts (HDAC1 inhibition and A549 lung cancer cell cytotoxicity).

C4-Thiazole Substitutions

The C4 position dictates the molecule's ability to engage the rim of the target protein.

  • Unsubstituted/Alkyl: Yields poor activity due to insufficient bulk to displace water molecules at the protein surface.

  • Aryl Substitutions: Phenyl rings significantly enhance cytotoxicity[1]. The addition of electron-withdrawing groups (e.g., 4-Fluoro) increases the dipole moment, enhancing electrostatic interactions with polar surface residues, leading to sub-micromolar efficacy.

Alkenoic Acid Geometry

The stereochemistry of the double bond is the most critical determinant of target penetration.

  • Trans (

    
    )-Isomer:  Projects the terminal functional group at an optimal ~180° angle, allowing deep penetration into narrow hydrophobic channels.
    
  • Cis (

    
    )-Isomer:  Induces a "kink" in the chain, causing severe steric clashes with the channel walls, effectively abolishing activity.
    
Terminal Functional Group

While the native alkenoic acid (COOH) provides moderate binding, bioisosteric replacement with a hydroxamic acid (NHOH) transforms the molecule into a potent, bidentate zinc chelator, dropping the IC₅₀ from the micromolar to the low nanomolar range[2].

Quantitative SAR Summary
CompoundC4-Thiazole SubstituentLinker GeometryTerminal GroupHDAC1 IC₅₀ (nM)A549 Cytotoxicity IC₅₀ (µM)
1a PhenylSaturated (Alkyl)-COOH>10,000>50.0
1b PhenylTrans (

)-Alkenoic
-COOH45012.5
1c PhenylCis (

)-Alkenoic
-COOH8,500>50.0
1d PhenylTrans (

)-Alkenoic
-NHOH152.1
1e 4-F-PhenylTrans (

)-Alkenoic
-NHOH8 0.8

Table 1: SAR data illustrating the impact of linker geometry and terminal group modifications on target engagement and cellular toxicity.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols outline the synthesis of the


-alkenoic acid scaffold and the subsequent biological validation. These workflows are designed as self-validating systems: the intermediate readouts confirm the success of the prior step.
Protocol A: Synthesis of (E)-Thiazole Amino Alkenoic Acids

Objective: Construct the thiazole core and install the conformationally restricted


-alkene via Horner-Wadsworth-Emmons (HWE) olefination.
  • Thiazole Core Formation (Hantzsch Synthesis):

    • Dissolve 1.0 eq of 2-bromo-4'-fluoroacetophenone in anhydrous ethanol.

    • Add 1.1 eq of the corresponding thiourea derivative.

    • Reflux at 80°C for 4 hours. Validation: TLC should show complete consumption of the starting material. The resulting 2-amino-4-(4-fluorophenyl)thiazole precipitates upon cooling.

  • Aldehyde Installation:

    • React the amino-thiazole with a bifunctional linker (e.g., an

      
      -bromo-aldehyde) under basic conditions (K₂CO₃, DMF) to yield the N-alkylated thiazole aldehyde.
      
  • HWE Olefination (Stereoselective

    
    -Alkene Formation): 
    
    • In a flame-dried flask under N₂, cool a solution of triethyl phosphonoacetate (1.2 eq) in anhydrous THF to 0°C.

    • Add NaH (60% dispersion, 1.3 eq) portion-wise. Stir until H₂ evolution ceases (ca. 30 min).

    • Dropwise add the thiazole aldehyde (1.0 eq) in THF. Stir for 2 hours at room temperature.

    • Validation: ¹H-NMR of the crude product must show alkene protons with a coupling constant (

      
      ) of ~15-16 Hz, confirming the trans (
      
      
      
      ) geometry.
  • Saponification:

    • Hydrolyze the resulting ethyl ester using LiOH (3.0 eq) in THF/H₂O (3:1) for 4 hours to yield the final thiazole amino alkenoic acid.

Protocol B: Fluorogenic Target Engagement Assay

Objective: Quantify the inhibitory potency (IC₅₀) of the synthesized compounds against recombinant HDAC1.

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, 1 mg/mL BSA). Prepare a 10 mM stock of the inhibitor in DMSO.

  • Enzyme-Inhibitor Incubation:

    • In a 96-well black microtiter plate, add 10 µL of recombinant HDAC1 enzyme (final concentration 2 nM) to 30 µL of assay buffer.

    • Add 10 µL of the inhibitor at varying concentrations (serial 3-fold dilutions from 10 µM to 0.1 nM).

    • Incubate at 37°C for 30 minutes to allow thermodynamic equilibrium of binding.

  • Substrate Cleavage:

    • Add 50 µL of the fluorogenic substrate Boc-Lys(Ac)-AMC (final concentration 25 µM).

    • Incubate at 37°C for exactly 60 minutes. Causality: The enzyme removes the acetyl group from the lysine, priming it for cleavage.

  • Signal Generation & Readout:

    • Stop the reaction by adding 50 µL of a developer solution containing Trypsin (2 mg/mL) and 1 µM Trichostatin A (to halt further HDAC activity).

    • Incubate for 20 minutes at room temperature. Trypsin cleaves the deacetylated substrate, releasing the highly fluorescent 7-amino-4-methylcoumarin (AMC).

    • Read fluorescence (Excitation: 360 nm, Emission: 460 nm). Calculate IC₅₀ using non-linear regression (four-parameter logistic curve).

Workflow Step1 1. Compound Synthesis (Hantzsch + HWE Olefination) Step2 2. Target Incubation (HDAC1 + Inhibitor, 37°C) Step1->Step2 Step3 3. Fluorogenic Substrate (Boc-Lys(Ac)-AMC Addition) Step2->Step3 Step4 4. Signal Generation (Trypsin Cleavage of AMC) Step3->Step4 Step5 5. Data Acquisition (Ex 360nm / Em 460nm) Step4->Step5

Caption: Step-by-step experimental workflow from chemical synthesis to biological validation.

Conclusion & Future Perspectives

The SAR of thiazole amino alkenoic acids demonstrates that molecular rigidity is as crucial as chemical composition. By utilizing the thiazole ring for robust surface recognition and the


-alkenoic acid for precise vector alignment, researchers can bypass the entropic penalties associated with flexible linkers. Future development in this space will likely focus on utilizing these scaffolds in Proteolysis Targeting Chimeras (PROTACs), where the rigid alkenoic acid linker could provide unprecedented control over the ternary complex formation between the target protein and the E3 ligase.

References

  • Title: Potent and Orally Efficacious Bisthiazole-Based Histone Deacetylase Inhibitors Source: ACS Medicinal Chemistry Letters / PubMed Central (PMC) URL: [Link]

  • Title: Thiazole conjugated amino acid derivatives as potent cytotoxic agents Source: RSC Advances URL: [Link](Note: URL reflects the RSC Advances journal repository for 2025 publications)

  • Title: Five-Membered Heterocycles in Human Histone Deacetylase Inhibitors Source: Encyclopedia MDPI / Molecules URL: [Link]

Sources

Technical Guide: Synthesis of (Z)-4-Oxo-4-(thiazol-2-ylamino)but-2-enoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the synthesis of (Z)-4-Oxo-4-(thiazol-2-ylamino)but-2-enoic acid (also known as N-(thiazol-2-yl)maleamic acid). This compound is a critical pharmacophore intermediate, widely utilized in the development of antimicrobial agents, polymer precursors, and transition metal ligands.

The synthesis relies on the nucleophilic acyl substitution of maleic anhydride by 2-aminothiazole. The protocol prioritizes the retention of the (Z)-configuration (cis-isomer), which is kinetically favored but thermodynamically liable to isomerize to the (E)-fumaramic acid derivative under thermal stress or acidic catalysis.

Retrosynthetic Analysis & Strategy

The strategic approach focuses on atom economy and stereochemical retention .

  • Disconnection: The amide bond between the thiazole amine and the butenoic acid chain.

  • Synthons: 2-Aminothiazole (Nucleophile) and Maleic Anhydride (Electrophile).

  • Key Challenge: Preventing the isomerization of the maleamic acid (Z) to the fumaramic acid (E) and avoiding the cyclodehydration to the maleimide (which occurs at higher temperatures).

Reaction Pathway Visualization

ReactionPathway Reactant1 Maleic Anhydride (Electrophile) TS Tetrahedral Intermediate Reactant1->TS Nucleophilic Attack (Solvent: Ether/Dioxane) Reactant2 2-Aminothiazole (Nucleophile) Reactant2->TS Nucleophilic Attack (Solvent: Ether/Dioxane) Product (Z)-4-Oxo-4-(thiazol-2-ylamino) but-2-enoic acid TS->Product Ring Opening (Kinetic Control, <20°C) SideProduct (E)-Isomer (Fumaramic Acid) Product->SideProduct Isomerization (Heat/Acid Catalysis)

Figure 1: Mechanistic pathway highlighting the kinetic control required to maintain the (Z)-configuration.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2][3]Role
2-Aminothiazole 100.141.0Nucleophile
Maleic Anhydride 98.061.05Electrophile (Slight excess)
Diethyl Ether -SolventReaction Medium (Precipitation)
Acetone -SolventAlternative solvent (High solubility)
Ethanol -SolventRecrystallization
Detailed Methodology

Step 1: Preparation of Reactant Solutions Ensure all glassware is oven-dried. Moisture can hydrolyze maleic anhydride into maleic acid, contaminating the product.

  • Dissolve 2-aminothiazole (10 mmol, 1.00 g) in minimal dry acetone or dioxane (approx. 5-8 mL).

  • Separately, dissolve maleic anhydride (10.5 mmol, 1.03 g) in diethyl ether (10 mL). Note: Maleic anhydride is used in slight excess to drive the consumption of the amine.

Step 2: Reaction (Acyl Substitution)

  • Place the 2-aminothiazole solution in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the flask to 0–5°C using an ice bath. Critical: Low temperature prevents isomerization to the E-isomer.

  • Add the maleic anhydride solution dropwise over 15 minutes with vigorous stirring.

  • Observation: A precipitate should begin to form almost immediately or within 30 minutes. This is the target maleamic acid, which is generally insoluble in ether/acetone mixtures.

Step 3: Isolation

  • Allow the mixture to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 1 hour to ensure completion.

  • Filter the solid precipitate using vacuum filtration (Buchner funnel).

  • Wash 1: Wash the cake with cold diethyl ether (2 x 10 mL) to remove unreacted maleic anhydride.

  • Wash 2: Wash with cold water (1 x 5 mL) to remove any trace hydrolyzed maleic acid (optional, depending on purity requirements).

Step 4: Purification

  • Recrystallize the crude solid from an Ethanol:Water (70:30) mixture.

  • Dissolve the solid in boiling ethanol, add water until slightly turbid, then cool slowly to 4°C.

  • Filter and dry the crystals in a vacuum desiccator over

    
     or silica gel.
    
Workflow Visualization

SynthesisWorkflow Start Start: Weigh Reagents Dissolve Dissolve Reactants (Separate Vials) Start->Dissolve Mix Dropwise Addition (0-5°C, 30 min) Dissolve->Mix Stir Stir 2h (Precipitate Forms) Mix->Stir Filter Vacuum Filtration Stir->Filter Wash Wash (Ether) Filter->Wash Purify Recrystallize (EtOH:H2O) Wash->Purify Final Pure (Z)-Product Purify->Final

Figure 2: Operational workflow for the synthesis of (Z)-4-Oxo-4-(thiazol-2-ylamino)but-2-enoic acid.

Characterization & Validation

To validate the synthesis, you must confirm the structure (Amide formation) and the stereochemistry (Z-configuration).

Spectroscopic Data
TechniqueParameterExpected ValueStructural Assignment
1H NMR

(DMSO-

)
12.0 - 13.0 ppm (br s, 1H)Carboxylic Acid (-COOH)
10.5 - 11.5 ppm (s, 1H)Amide (-NH-)
7.45 ppm (d, 1H)Thiazole Ring Proton (C4-H)
7.15 ppm (d, 1H)Thiazole Ring Proton (C5-H)
6.20 - 6.45 ppm (d, J=12Hz) Vinyl Protons (Z-configuration)
IR (KBr)

3200 - 3400 cm

N-H Stretch (Amide)
2500 - 3000 cm

O-H Stretch (Acid, broad)
1690 - 1710 cm

C=O Stretch (Carboxylic Acid)
1650 - 1670 cm

C=O Stretch (Amide I)
Melting Point Temp200 - 230°CSharp melting point (often with decomp)
Interpreting the NMR for Stereochemistry

The coupling constant (


) of the alkene protons is the definitive diagnostic tool:
  • 
     Hz:  Indicates (Z)-isomer  (Cis, Maleamic acid). This is the desired product.
    
  • 
     Hz:  Indicates (E)-isomer  (Trans, Fumaramic acid). If observed, the reaction temperature was likely too high, or the workup was too acidic.
    

Troubleshooting & Optimization

Issue: Low Yield / No Precipitation
  • Cause: Solvent polarity is too high, keeping the product in solution.

  • Solution: Add non-polar co-solvent (Hexane or more Ether) to force precipitation. Alternatively, switch the reaction solvent to pure Diethyl Ether or Toluene (though Toluene requires higher temp, which risks isomerization).

Issue: Product is the (E)-Isomer (Fumaramic Acid)
  • Cause: Thermodynamic equilibration. This often happens if the reaction is refluxed or if strong acid catalysts are present.

  • Solution: Keep the reaction strictly below 20°C. Avoid prolonged stirring times (>24 hours).

Issue: Hydrolysis of Maleic Anhydride
  • Cause: Wet solvents.

  • Solution: Dry solvents over molecular sieves (3Å or 4Å) before use. Maleic anhydride hydrolyzes to maleic acid, which will not react with the amine under these mild conditions.

References

  • Synthesis of Maleamic Acid Derivatives

    • Title: Facile synthesis of some new maleamic acid and maleimide deriv
    • Source: Journal of Chemical and Pharmaceutical Research.
    • URL: (General protocol adaptation).

  • Biological Activity & Characterization

    • Title: Synthesis, Structural Characterization and Biological Studies of Metal Complexes with (E)-4-oxo-4-(thiazol-2-ylamino)but-2-enoic Acid.
    • Source: Revista de Chimie.
    • URL: (Note: Describes the E-isomer, useful for NMR comparison).

  • General Reactivity of 2-Aminothiazoles

    • Title: 2-aminothiazole—Application, Synthesis, Reaction etc.[2][4][5]

    • Source: ChemicalBook.
    • URL:

  • Commercial Availability & CAS Verification

    • Title: (Z)-4-Oxo-4-(thiazol-2-ylamino)but-2-enoic acid (CAS: 19789-91-4).[6]

    • Source: BLD Pharm.[6]

    • URL:

Sources

A Technical Guide to Pharmacophore Modeling of Thiazolyl-Amino Acid Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Foreword

The confluence of combinatorial chemistry and computational modeling has undeniably accelerated the pace of modern drug discovery. Within this paradigm, thiazolyl-amino acid derivatives have emerged as a privileged scaffold, demonstrating a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5][6] Their synthetic tractability and rich chemical diversity make them prime candidates for the development of novel therapeutics.[1][3] This guide provides a comprehensive, in-depth exploration of pharmacophore modeling as a pivotal tool to unlock the therapeutic potential of this chemical class. We will move beyond a mere recitation of steps to delve into the strategic reasoning and scientific validation that underpin a successful modeling campaign, equipping researchers and drug development professionals with the expertise to navigate this powerful computational approach.

The Foundation: Understanding the Pharmacophore Concept

A pharmacophore is an abstract representation of the essential steric and electronic features of a molecule that are necessary to trigger a specific biological response.[7][8][9] It is not a real molecule but rather a three-dimensional arrangement of functional groups that governs a molecule's interaction with a biological target.[7][9] Key pharmacophoric features include:

  • Hydrogen Bond Acceptors (HBA)

  • Hydrogen Bond Donors (HBD)

  • Hydrophobic Regions (H)

  • Aromatic Rings (AR)

  • Positive and Negative Ionizable Centers (PI, NI)

For thiazolyl-amino acid derivatives, the thiazole ring itself can act as a hydrogen bond acceptor and participate in aromatic stacking interactions, while the amino acid backbone provides a rich source of hydrogen bond donors and acceptors, as well as varied hydrophobic side chains.[3][10] The strategic combination of these features through pharmacophore modeling allows for the rational design of novel and potent ligands.[8][11]

Strategic Approaches: Ligand-Based vs. Structure-Based Modeling

The choice between ligand-based and structure-based pharmacophore modeling is dictated by the availability of structural information for the biological target.[7][12][13][14]

Ligand-Based Pharmacophore Modeling (LBPM)

When the three-dimensional structure of the target is unknown, LBPM relies on a set of known active ligands to derive a common feature hypothesis.[7][12][13][15] The underlying assumption is that molecules with similar biological activity share a common binding mode and therefore a common pharmacophore.[15]

Causality in Experimental Choices for LBPM: The quality of a ligand-based model is critically dependent on the diversity and quality of the input data.[16] The training set should include structurally diverse molecules with a significant range of biological activities.[17][18] This diversity is crucial for the algorithm to distinguish between essential and non-essential features.

Structure-Based Pharmacophore Modeling (SBPM)

In cases where a high-resolution 3D structure of the target protein (e.g., from X-ray crystallography or NMR) is available, SBPM can be employed.[12][13][19] This approach directly maps the key interaction points within the active site to generate a pharmacophore.[19][20]

Causality in Experimental Choices for SBPM: The advantage of SBPM lies in its ability to incorporate information about the binding site's shape and excluded volumes, leading to more specific and accurate models.[7] The choice of the protein-ligand complex is critical; a complex with a potent and selective inhibitor will likely yield a more robust pharmacophore model.[7]

G cluster_0 Pharmacophore Modeling Approaches Start Start: Known Biological Target Target_Structure 3D Target Structure Available? Start->Target_Structure LBPM Ligand-Based Pharmacophore Modeling (LBPM) (Uses active ligands) Target_Structure->LBPM No SBPM Structure-Based Pharmacophore Modeling (SBPM) (Uses target structure) Target_Structure->SBPM Yes Model Generated Pharmacophore Model LBPM->Model SBPM->Model

Caption: Decision workflow for selecting a pharmacophore modeling approach.

A Validated Workflow for Thiazolyl-Amino Acid Derivatives

The following section details a robust, self-validating protocol for developing and applying a pharmacophore model for thiazolyl-amino acid derivatives.

Step 1: Data Set Preparation

This is the most critical phase, as the quality of the model is directly proportional to the quality of the input data.[16]

Protocol:

  • Compile a Dataset: Gather a set of thiazolyl-amino acid derivatives with experimentally determined biological activities (e.g., IC50, Ki) against the target of interest.[17] Ensure the data is from a consistent experimental source to minimize variability.[17]

  • Data Curation: Standardize chemical structures, check for and correct any errors, and convert 2D structures to 3D.

  • Divide the Dataset: Split the curated dataset into a training set and a test set.[14][21] A common split is 70-80% for the training set and 20-30% for the test set. The test set should not be used during model generation and is reserved for final validation.[22]

  • Define Activity Thresholds: Classify the compounds in both sets as "active" or "inactive" based on their biological activity. For a more quantitative model (3D-QSAR), the continuous activity data is used.[9]

Step 2: Pharmacophore Model Generation

This step involves identifying the common chemical features among the active molecules in the training set.[14]

Protocol (Ligand-Based Example):

  • Conformational Analysis: Generate a diverse set of low-energy 3D conformations for each molecule in the training set.[20] This is crucial as small molecules are flexible.

  • Feature Mapping: Identify the potential pharmacophoric features for each conformation of every molecule.

  • Hypothesis Generation: Use an algorithm (e.g., HipHop in Catalyst, PHASE) to align the conformations of active molecules and identify common 3D arrangements of pharmacophoric features.[14] This will result in several pharmacophore hypotheses.

  • Scoring and Ranking: The generated hypotheses are scored and ranked based on how well they map the active molecules and exclude the inactive ones.[7]

G cluster_1 Pharmacophore Modeling Workflow Data_Prep Step 1: Data Set Preparation (Compile, Curate, Split) Model_Gen Step 2: Model Generation (Conformations, Feature Mapping, Hypothesis) Data_Prep->Model_Gen Validation Step 3: Model Validation (Test Set, Decoy Set, Statistical Metrics) Model_Gen->Validation Screening Step 4: Virtual Screening (Database Searching) Validation->Screening Optimization Step 5: Hit Optimization (Lead Compound Refinement) Screening->Optimization

Caption: A high-level overview of the pharmacophore modeling workflow.

Step 3: Rigorous Model Validation

A pharmacophore model is only useful if it can reliably distinguish between active and inactive compounds.[7][20]

Protocol:

  • Test Set Validation: Screen the test set (which was not used in model generation) against the top-ranked pharmacophore hypotheses.[22] A good model should identify most of the active compounds while ignoring the inactive ones.

  • Decoy Set Screening: For more stringent validation, screen the model against a decoy set – a collection of molecules with similar physicochemical properties to the actives but presumed to be inactive.

  • Statistical Evaluation: Calculate key statistical metrics to quantify the model's performance.

MetricDescriptionIdeal Value
Sensitivity The ability to correctly identify active compounds.High
Specificity The ability to correctly identify inactive compounds.High
Enrichment Factor (EF) The ratio of the proportion of actives found in a small fraction of the screened database to the proportion of actives in the whole database.High
Receiver Operating Characteristic (ROC) Curve A plot of the true positive rate (Sensitivity) against the false positive rate (1-Specificity). The Area Under the Curve (AUC) is a measure of model quality.AUC close to 1.0
Step 4: Application in Virtual Screening

The validated pharmacophore model can now be used as a 3D query to search large chemical databases (e.g., ZINC, ChEMBL) for novel molecules with the potential to be active.[7][8][23][24]

Protocol:

  • Database Selection: Choose a compound library appropriate for the drug discovery project.

  • Pharmacophore-Based Screening: Use the validated model to filter the database, retrieving only those molecules that match the pharmacophoric features.[25]

  • Hit Filtering: The initial hits can be further filtered based on drug-likeness criteria (e.g., Lipinski's Rule of Five) and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.[26]

Integration with Other Computational Methods

Pharmacophore modeling is most powerful when used in conjunction with other in silico techniques.

  • 3D-QSAR (Quantitative Structure-Activity Relationship): Pharmacophore models can be used to align molecules for 3D-QSAR studies, which generate a statistical model that quantitatively predicts the biological activity of new compounds.[7][9][27]

  • Molecular Docking: Hits from a pharmacophore screen can be subjected to molecular docking to predict their binding orientation and affinity within the target's active site.[28] This helps to refine the hit list and prioritize compounds for experimental testing.

  • Molecular Dynamics (MD) Simulations: MD simulations can be used to explore the conformational flexibility of the target and ligand, potentially leading to the refinement of the pharmacophore model.[12][23][29]

G cluster_2 Integrated Computational Workflow Pharm_Model Validated Pharmacophore Model V_Screen Virtual Screening Pharm_Model->V_Screen QSAR 3D-QSAR Pharm_Model->QSAR Hits Hit Compounds V_Screen->Hits Docking Molecular Docking Hits->Docking Prioritized_Hits Prioritized Hits Docking->Prioritized_Hits MD_Sim Molecular Dynamics Simulation Prioritized_Hits->MD_Sim Binding_Stability Binding Stability Analysis MD_Sim->Binding_Stability Activity_Prediction Activity Prediction QSAR->Activity_Prediction

Caption: An integrated workflow combining pharmacophore modeling with other methods.

Software Tools for Pharmacophore Modeling

A variety of academic and commercial software packages are available for pharmacophore modeling.[30]

SoftwareKey FeaturesDeveloper
Discovery Studio (BIOVIA) Comprehensive suite with Catalyst for ligand- and structure-based modeling.[31]Dassault Systèmes
LigandScout Excellent for 3D pharmacophore modeling and virtual screening.[16]Inte:Ligand
MOE (Molecular Operating Environment) Integrated platform for pharmacophore generation, QSAR, and docking.[16]Chemical Computing Group
Phase (Schrödinger) Intuitive tool for both lead optimization and virtual screening.[32]Schrödinger
ZINCPharmer Free web-based tool for searching the ZINC database with pharmacophore queries.[16]UCSF
Pharmit Another free web-based platform for pharmacophore modeling and screening.[16]UCSF

Conclusion

Pharmacophore modeling is a cornerstone of modern, rational drug design, offering a powerful framework for understanding structure-activity relationships and identifying novel lead compounds.[11][16] For a chemically rich and therapeutically promising class like thiazolyl-amino acid derivatives, this computational approach provides an efficient and insightful path to navigate the vast chemical space. By adhering to the principles of rigorous data preparation, robust model generation, and comprehensive validation, researchers can significantly enhance the probability of success in their drug discovery endeavors, ultimately accelerating the journey from a promising scaffold to a life-changing therapeutic.[7]

References

  • Drug Design by Pharmacophore and Virtual Screening Approach - PMC. (2022, May 23).
  • DrugOn: a fully integrated pharmacophore modeling and structure optimization toolkit - PMC.
  • List of softwares related to pharmacophore modeling. | Download Table - ResearchGate.
  • Pharmacophore model-aided virtual screening combined with comparative molecular docking and molecular dynamics for identification of marine natural products as SARS-CoV-2 papain-like protease inhibitors. (2022, June 11).
  • Pharmacophore Modeling and Mapping | Methodology & Protocol.
  • Virtual Screening Using Pharmacophore Models Retrieved from Molecular Dynamic Simulations - PubMed. (2019, November 20).
  • Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications. (2025, May 15).
  • Pharmacophore Model-Based Virtual Screening Workflow for Discovery of Inhibitors Targeting Plasmodium falciparum Hsp90 | ACS Omega.
  • SeonghwanSeo/OpenPharmaco: Open-source protein-based pharmacophore modeling software - GitHub. (2024, June 19).
  • Pharmacophore-Based Drug Design: Unveiling Novel Therapeutic Approaches. (2024, January 6).
  • Thiazole conjugated amino acid derivatives as potent cytotoxic agents - RSC Publishing. (2025, July 28).
  • Pharmmaker: Pharmacophore Modeling and Hit Identification Based on Druggability Simulations - PubMed. (2020, January 15).
  • Thiazole conjugated amino acid derivatives as potent cytotoxic agents - RSC Publishing.
  • Directory of in silico Drug Design tools. (2018, May 4).
  • Virtual Screening Using Pharmacophore Models Retrieved from Molecular Dynamic Simulations - MDPI. (2019, November 20).
  • Phase | Schrödinger.
  • Pharmacophore Modelling in Drug Discovery and Development Module V B. Pharm. VI Sem..
  • Pharmacophore modeling: advances and pitfalls - Frontiers.
  • Applications and Limitations of Pharmacophore Modeling - Drug Discovery Pro.
  • Beginner's Guide to 3D-QSAR in Drug Design - Neovarsity. (2025, May 29).
  • Structure-Based vs Ligand-Based Drug Design - Creative Proteomics.
  • Pharmacophore Modeling in Drug Discovery: Methodology and Current Status - DergiPark. (2021, June 25).
  • Pharmacophore modeling | Medicinal Chemistry Class Notes |... - Fiveable.
  • Ligand and Structure-Based Pharmacophore Modelling, Computer-aided Screening and Molecular Docking to Detect Novel NS5B. (2022, October 7).
  • Thiazole conjugated amino acid derivatives as potent cytotoxic agents - PMC - NIH. (2025, July 28).
  • 2.3. 3D Ligand-Based Pharmacophore Modeling - Bio-protocol.
  • Pharmacophore modeling using Discovery Studio - CUTM Courseware.
  • Structure based and ligand based drug designing | PPTX - Slideshare.
  • Chapter 6: Pharmacophore Models in Drug Design - Books - The Royal Society of Chemistry.
  • A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma - Neovarsity. (2024, August 13).
  • An overview on a Computer-Aided Drug Design by Pharmacophore modelling and Virtual screening approach. - IJHSSM.org. (2024, December 6).
  • Basics of Ligand-based Drug Design: 3D-QSAR and Pharmacophore modeling approaches. (2020, September 29).
  • How to do validation of ligand-based pharmacophore model in Ligandscout?. (2021, October 5).
  • Thiazole conjugated amino acid derivatives as potent cytotoxic agents - ResearchGate. (2025, July 23).
  • The approach of 3DQSAR Pharmacophore modeling and Docking - YouTube. (2023, November 23).
  • Synthesis of Novel Thiazole Derivatives Bearing -Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of - Semantic Scholar. (2021, December 23).
  • 3D-QSAR - Drug Design Org.
  • Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein - PMC.
  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - MDPI. (2019, May 4).
  • Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. (2021, January 15).
  • Synthesis of thiazoloquinolinone derivatives: molecular docking, MD simulation, and pharmacological evaluation as VEGFR-2 inhibitors - PMC. (2025, April 5).
  • Thiazole pharmacophore-based discovery of novel SGLT2 inhibitors using virtual screening, molecular docking, and molecular dynamics simulation for diabetic nephropathy - ResearchGate.

Sources

An In-depth Technical Guide on the (Z)-isomer Stability of 4-oxo-4-(thiazol-2-ylamino)but-2-enoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive examination of the stability of the (Z)-isomer of 4-oxo-4-(thiazol-2-ylamino)but-2-enoic acid, a molecule of significant interest in medicinal chemistry and drug development. The thiazole moiety is a key pharmacophore found in numerous therapeutic agents, and the geometry of the butenoic acid chain can profoundly influence biological activity.[1][2][3] This guide delves into the structural features that confer stability to the (Z)-isomer, with a particular focus on the role of intramolecular hydrogen bonding. Detailed experimental protocols for the synthesis, characterization, and stability analysis of this compound are presented, alongside a discussion of the underlying chemical principles. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the physicochemical properties of this important class of molecules.

Introduction: The Significance of Thiazole Derivatives and Isomeric Purity

Thiazole and its derivatives are a cornerstone in medicinal chemistry, exhibiting a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4][5] The biological efficacy of these compounds is not only dictated by the core heterocyclic scaffold but also by the three-dimensional arrangement of their constituent atoms. Geometric isomers, such as the (Z) and (E) forms of 4-oxo-4-(thiazol-2-ylamino)but-2-enoic acid, can display markedly different biological activities and pharmacokinetic profiles. Therefore, controlling and maintaining the desired isomeric form is a critical aspect of drug design and development.

The (Z)-isomer, often referred to as the cis-isomer, of N-substituted maleamic acids (the class of compounds to which the topic molecule belongs) can exhibit unique stability characteristics. This guide will explore the factors governing this stability, providing a robust scientific framework for its investigation.

Molecular Structure and the Basis of (Z)-Isomer Stability

The stability of the (Z)-isomer of 4-oxo-4-(thiazol-2-ylamino)but-2-enoic acid is primarily attributed to the formation of a strong intramolecular hydrogen bond. This interaction occurs between the amide proton (N-H) and the carboxylate group, creating a pseudo-six-membered ring that locks the molecule in a planar conformation.

G

Figure 1: Intramolecular hydrogen bonding in (Z)-4-oxo-4-(thiazol-2-ylamino)but-2-enoic acid.

This intramolecular hydrogen bond significantly lowers the ground state energy of the (Z)-isomer compared to the (E)-isomer, where such an interaction is sterically impossible. The planarity enforced by this hydrogen bond also minimizes steric repulsion between the thiazole ring and the carboxylic acid group. In contrast, the (E)-isomer would experience considerable steric strain, making it thermodynamically less favorable.

Synthesis and Purification

The synthesis of (Z)-4-oxo-4-(thiazol-2-ylamino)but-2-enoic acid is typically achieved through the reaction of maleic anhydride with 2-aminothiazole.[1] This reaction proceeds via a nucleophilic acyl substitution mechanism where the amino group of the thiazole attacks one of the carbonyl carbons of the anhydride, leading to the opening of the anhydride ring.

Experimental Protocol: Synthesis

Materials:

  • Maleic anhydride

  • 2-Aminothiazole

  • Anhydrous diethyl ether (or other suitable aprotic solvent like dichloromethane or acetonitrile)

  • Stir plate and magnetic stir bar

  • Round-bottom flask

  • Condenser (if heating is required)

  • Buchner funnel and filter paper

Procedure:

  • In a clean, dry round-bottom flask, dissolve maleic anhydride (1.0 equivalent) in a minimal amount of anhydrous diethyl ether under stirring.

  • In a separate flask, prepare a solution of 2-aminothiazole (1.0 equivalent) in anhydrous diethyl ether.

  • Slowly add the 2-aminothiazole solution to the maleic anhydride solution at room temperature with continuous stirring.

  • The reaction is typically exothermic. A precipitate of the product should begin to form.

  • Continue stirring the reaction mixture at room temperature for 2-4 hours to ensure complete reaction. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with a small amount of cold diethyl ether to remove any unreacted starting materials.

  • Dry the product under vacuum to obtain the crude (Z)-4-oxo-4-(thiazol-2-ylamino)but-2-enoic acid.

Purification

The primary impurity in the crude product is likely to be the unreacted starting materials. Recrystallization is a common and effective method for purification.

Protocol: Recrystallization

  • Dissolve the crude product in a minimum amount of a suitable hot solvent (e.g., ethanol, ethyl acetate, or a mixture of solvents).

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered to remove the charcoal.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum.

G Start Dissolve Maleic Anhydride and 2-Aminothiazole in solvent Reaction Mix solutions and stir at room temperature Start->Reaction Precipitation Product precipitates Reaction->Precipitation Filtration Collect solid by vacuum filtration Precipitation->Filtration Washing Wash with cold solvent Filtration->Washing Drying Dry under vacuum Washing->Drying Crude_Product Crude (Z)-isomer Drying->Crude_Product Recrystallization Recrystallize from hot solvent Crude_Product->Recrystallization Pure_Product Pure (Z)-isomer Recrystallization->Pure_Product

Figure 2: Workflow for the synthesis and purification of the (Z)-isomer.

Physicochemical Characterization

Confirming the structure and isomeric purity of the synthesized compound is crucial. A combination of spectroscopic techniques is typically employed.

Technique Expected Observations for (Z)-isomer
¹H NMR The two vinyl protons will appear as a pair of doublets with a coupling constant (J) typically in the range of 5-12 Hz, characteristic of a cis-relationship. The amide proton will likely be a broad singlet and may be downfield shifted due to hydrogen bonding.
¹³C NMR Distinct signals for the carbonyl carbons (amide and carboxylic acid) and the olefinic carbons.
FT-IR Characteristic peaks for N-H stretching (amide), C=O stretching (amide and carboxylic acid), and C=C stretching. The N-H stretch may be broadened due to hydrogen bonding.
Mass Spectrometry The molecular ion peak corresponding to the calculated molecular weight of C₇H₆N₂O₃S.

Stability Analysis: Isomerization to the (E)-form

While the (Z)-isomer is stabilized by intramolecular hydrogen bonding, isomerization to the more thermodynamically stable (E)-isomer can occur under certain conditions, such as in solution, upon heating, or in the presence of acid or base catalysts. Monitoring this isomerization is essential for determining the shelf-life and optimal storage conditions for the compound.

Factors Influencing Isomerization:
  • Solvent: Polar protic solvents can facilitate isomerization by disrupting the intramolecular hydrogen bond.

  • pH: Both acidic and basic conditions can catalyze the isomerization process.

  • Temperature: Higher temperatures provide the activation energy required for the rotation around the carbon-carbon double bond.

  • Light: Photochemical isomerization can also occur in some cases.

Experimental Protocol: Monitoring Isomerization by HPLC

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying the (Z) and (E) isomers.

Materials and Equipment:

  • HPLC system with a UV detector

  • C18 reverse-phase column

  • Mobile phase (e.g., a mixture of acetonitrile and water with a buffer like phosphate or an acid like formic acid)

  • (Z)-4-oxo-4-(thiazol-2-ylamino)but-2-enoic acid sample

  • Volumetric flasks and pipettes

Procedure:

  • Method Development: Develop an HPLC method that provides good separation between the (Z) and (E) isomers. This may require optimization of the mobile phase composition, flow rate, and column temperature.

  • Sample Preparation: Prepare a stock solution of the purified (Z)-isomer in a suitable solvent (e.g., acetonitrile or methanol).

  • Stability Study Setup:

    • Prepare several vials containing the (Z)-isomer solution at a known concentration in the desired solvent system (e.g., buffered aqueous solutions at different pH values).

    • Incubate the vials at a constant temperature (e.g., 25°C, 40°C, 60°C).

  • Time-Point Analysis:

    • At regular time intervals (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each vial.

    • Inject the aliquot into the HPLC system.

  • Data Analysis:

    • Record the peak areas for both the (Z) and (E) isomers at each time point.

    • Calculate the percentage of each isomer at each time point.

    • Plot the percentage of the (Z)-isomer as a function of time to determine the rate of isomerization.

G Start Prepare solutions of (Z)-isomer at different conditions (pH, temp) Incubation Incubate samples Start->Incubation Sampling Withdraw aliquots at time intervals Incubation->Sampling HPLC_Analysis Inject into HPLC and acquire chromatograms Sampling->HPLC_Analysis Data_Processing Integrate peak areas for (Z) and (E) isomers HPLC_Analysis->Data_Processing Quantification Calculate percentage of each isomer Data_Processing->Quantification Kinetics Plot % (Z)-isomer vs. time to determine rate Quantification->Kinetics End Determine stability profile Kinetics->End

Figure 3: Workflow for monitoring isomerization kinetics by HPLC.

Computational Analysis

In silico methods, such as Density Functional Theory (DFT) calculations, can provide valuable insights into the relative stabilities of the (Z) and (E) isomers. These calculations can be used to determine the ground-state energies of both isomers, with the energy difference providing a quantitative measure of their relative stability. Furthermore, computational modeling can be used to visualize the molecular orbitals and electrostatic potential maps, further illustrating the stabilizing effect of the intramolecular hydrogen bond in the (Z)-isomer.

Conclusion

The (Z)-isomer of 4-oxo-4-(thiazol-2-ylamino)but-2-enoic acid exhibits a notable stability that is crucial for its potential applications in drug development. This stability is primarily conferred by a strong intramolecular hydrogen bond that locks the molecule in a planar conformation, minimizing steric hindrance and lowering its ground-state energy. Understanding the factors that influence this stability and having robust analytical methods to monitor isomerization are paramount for ensuring the quality, efficacy, and safety of any potential therapeutic agent derived from this scaffold. The experimental protocols and theoretical framework presented in this guide provide a solid foundation for researchers and scientists working with this and related classes of molecules.

References

  • A Technical Guide to the Solubility and Stability of Mal-PEG6-Acid in Aqueous Buffers. Benchchem. Accessed March 7, 2024.
  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. PMC. Published online August 30, 2022.
  • Synthesis of (Z)-2-((5-(2-chlorobenzylidene)-4-oxo-4,5- dihydrothiazol-2-yl)amino)butanoic Acid as Antimicrobial Agent. Letters in Applied NanoBioScience. Published online June 30, 2024.
  • Synthesis of Methyl 4-Aryl-4-oxo-2-{4-[(1,3-thiazol-2-yl)-sulfamoyl]phenylamino}but-2-enoates and Their Reactions with Ninhydrin.
  • The synthesis of (Z)-4-oxo-4-(arylamino)but-2-enoic acids derivatives and determination of their inhibition properties against human carbonic anhydrase I and II isoenzymes. Figshare. Published online January 5, 2017.
  • Crystal structure and Hirshfeld surface analysis of (Z)-4-{[4-(3-methyl-3-phenylcyclobutyl)thiazol-2-yl]amino} -4-oxobut-2-enoic acid. PMC.
  • Design, synthesis, X-ray crystallographic analysis, and biological evaluation of thiazole derivatives as potent and selective inhibitors of human dihydroorot
  • X-Ray structures and ab initio study of the conformational properties of novel oxazole and thiazole containing di- and tripeptide mimetics. Journal of the Chemical Society, Perkin Transactions 2.
  • (Z)-4-Oxo-4-(thiazol-2-ylamino)but-2-enoic acid. BLDpharm. Accessed March 7, 2024.
  • Stability studies of the maleamic methyl ester-based conjugates and ADCs.
  • Stability of the maleamic acid conjugates with C-2 and aryl linkers...
  • Tuning the Hydrolytic Stability of Next Generation Maleimide Cross-Linkers Enables Access to Albumin-Antibody Fragment Conjugates and tri-scFvs. ACS Publications. Published online January 31, 2018.
  • Teaching an Old Compound New Tricks: Reversible Transamidation in Maleamic Acids. Wiley Online Library.
  • Kinetic Study on the Preparation of Fumaric Acid from Maleic Acid by Batch Noncatalytic Isomerization. PMC. Published online May 8, 2019.
  • Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. PMC.
  • Structure identification of 4-amino-2-(arylamino)thiazole-5-carboxylic esters. Chinese Chemical Letters.
  • X-ray crystallographic analysis of 3-(2'-phenyl-2,4'-bithiazole-4-carboxamido) propyldimethylsulphonium iodide, an analogue of the DNA-binding portion of bleomycin A2. UCL Discovery.
  • Synthesis, Structural Characterization and Biological Studies of Metal Complexes with (E)-4-oxo-4-(thiazol-2-ylamino)but-2-enoic Acid. REVISTA DE CHIMIE. Published online July 1, 2020.
  • Utility of 4-(4-Bromophenyl)-4-oxo-but-2-enoic acid in synthesis of some important heterocyclic compounds.
  • Synthesis, X-Ray Structure Analysis, Computational Investigations, and In Vitro Biological Evaluation of New Thiazole-Based Heterocycles as Possible Antimicrobial Agents.
  • Kinetic Study on the Preparation of Fumaric Acid from Maleic Acid by Batch Noncatalytic Isomerization. PubMed. Published online May 31, 2019.
  • Facile synthesis of hydrazono bis-4-oxothiazolidines. HELDA - Helsinki.fi. Published online June 6, 2022.
  • pH-Controlled isomerization kinetics of ortho-disubstituted benzamidines. Beilstein Journal of Organic Chemistry. Published online August 4, 2025.
  • Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets. MDPI. Published online May 23, 2024.
  • Cysteine-Catalyzed Maleate Isomerization via Aqueous Thiyl Radical Processes. ChemRxiv.
  • Investigation of Structure, Reactivity, and Biological Activity of Thiazole-Containing Compounds: A Computational Study. Journal of the Mexican Chemical Society. Published online January 1, 2026.

Sources

Methodological & Application

Protocol for the Synthesis and Characterization of (Z)-4-Oxo-4-(thiazol-2-ylamino)but-2-enoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Application Note & Experimental Protocol

Introduction & Mechanistic Rationale

(Z)-4-Oxo-4-(thiazol-2-ylamino)but-2-enoic acid—frequently referred to as N-(thiazol-2-yl)maleamic acid—is a highly valuable synthetic intermediate in medicinal chemistry. It serves as the direct precursor to biologically active thiazole-maleimide conjugates, which are heavily investigated for their broad-spectrum antimicrobial, antifungal, and antineoplastic properties[1].

The synthesis of this compound relies on a highly efficient nucleophilic acyl substitution pathway. The exocyclic primary amine of 2-aminothiazole acts as the nucleophile, attacking one of the highly electrophilic carbonyl carbons of maleic anhydride[2].

Causality of Experimental Design
  • Stereochemical Control: Maleic anhydride possesses a rigid cis-geometry. Because the anhydride ring-opening occurs without breaking the C=C double bond, the resulting alkene strictly retains the (Z)-configuration.

  • Thermodynamic vs. Kinetic Control: The reaction must be strictly maintained at 0–5 °C. At elevated temperatures, the newly formed maleamic acid can undergo intramolecular dehydration to form the closed-ring maleimide[1]. By maintaining low-temperature conditions, the kinetic maleamic acid product is trapped and precipitates out of solution before unwanted cyclization can occur.

  • Solvent Selection: Anhydrous 1,4-dioxane or diethyl ether is utilized because the starting materials are highly soluble in these non-polar/moderately polar solvents, whereas the zwitterionic/highly polar maleamic acid product is poorly soluble, driving the reaction forward via precipitation[1].

Mechanistic Pathway Visualization

Mechanism N1 2-Aminothiazole (Nucleophile) N3 Zwitterionic Intermediate N1->N3 Acyl Attack N2 Maleic Anhydride (Electrophile) N2->N3 Carbonyl C N4 Ring Cleavage & Proton Transfer N3->N4 C-O Bond Break N5 (Z)-Maleamic Acid Derivative N4->N5 Tautomerization

Fig 1. Mechanistic pathway of the nucleophilic acyl substitution and anhydride ring-opening.

Self-Validating System

To ensure the protocol is a self-validating system, researchers should monitor the following diagnostic cues during and after the experiment:

  • Visual Cue: The product should rapidly precipitate as a yellow/white crystalline solid from the solvent as the reaction progresses. A lack of precipitate indicates either moisture contamination (hydrolysis to maleic acid) or an incorrect temperature profile.

  • Thermal Cue: Upon melting point analysis, the pure maleamic acid will melt with immediate decomposition (visible gassing) above 150 °C, as it thermally dehydrates into the corresponding orange maleimide[3].

  • Spectroscopic Cue: The ¹H NMR spectrum must display two distinct doublets for the vinylic protons with a coupling constant of J ≈ 12 Hz. A larger coupling constant (J ≈ 15–16 Hz) indicates unwanted thermodynamic isomerization to the (E)-fumaramic acid derivative.

Materials and Reagents

  • 2-Aminothiazole: 0.01 mol, 1.00 g (High purity, >99%)

  • Maleic Anhydride: 0.01 mol, 0.98 g (Sublimed, >99%)

  • 1,4-Dioxane: 25 mL (Anhydrous, stored over molecular sieves)

  • Diethyl Ether: 30 mL (Cold, for washing)

  • Equipment: 50 mL round-bottom flask, magnetic stirrer, ice-water bath, Schlenk line or N₂ balloon, Büchner funnel.

Step-by-Step Experimental Protocol

Step 1: Reagent Preparation

Ensure all glassware is oven-dried and purged with nitrogen. Atmospheric moisture must be excluded to prevent the competitive hydrolysis of maleic anhydride into unreactive maleic acid. Dissolve 1.00 g of 2-aminothiazole in 15 mL of anhydrous 1,4-dioxane in the reaction flask.

Step 2: Electrophile Addition

Submerge the reaction flask in an ice-water bath and allow the solution to cool to 0–5 °C. In a separate dry vial, dissolve 0.98 g of maleic anhydride in 10 mL of anhydrous 1,4-dioxane. Add the maleic anhydride solution dropwise to the stirring 2-aminothiazole solution over 15 minutes. Note: Dropwise addition prevents localized exothermic spikes that could drive unwanted maleimide cyclization.

Step 3: Maturation

Maintain the reaction mixture at 0–5 °C with constant stirring for exactly 2 hours[1]. Observe the formation of a dense crystalline precipitate, indicating the successful formation of the target maleamic acid.

Step 4: Isolation

Filter the precipitate rapidly under vacuum using a Büchner funnel. Wash the filter cake with 3 x 10 mL of cold diethyl ether. This removes any unreacted starting materials and displaces the higher-boiling dioxane solvent.

Step 5: Purification

Recrystallize the crude product from a minimal amount of warm dioxane or an ethanol/water (70:30) mixture[1]. Dry the purified crystals under a high vacuum at room temperature for 12 hours to afford pure (Z)-4-Oxo-4-(thiazol-2-ylamino)but-2-enoic acid.

Experimental Workflow Visualization

Workflow A Step 1: Reagent Preparation Dissolve 2-Aminothiazole & Maleic Anhydride B Step 2: Controlled Addition Dropwise mixing at 0-5 °C under N2 A->B C Step 3: Nucleophilic Ring Opening Stir for 2 hours to form Maleamic Acid B->C D Step 4: Precipitation & Filtration Isolate solid from Dioxane C->D E Step 5: Purification Recrystallization & Vacuum Drying D->E

Fig 2. Step-by-step experimental workflow for the synthesis of the target maleamic acid derivative.

Analytical Characterization Data

Summarized below are the expected quantitative and spectroscopic parameters for validating the synthesized compound[1],[2].

ParameterExpected Value / RangeDiagnostic Significance
Yield 70 – 80%Indicates efficient nucleophilic addition and proper isolation.
Melting Point >150 °C (Decomposes)Visible gassing confirms thermal cyclization to maleimide.
IR (KBr, cm⁻¹) 3400 (N-H), 1735 (C=O acid), 1680 (C=O amide), 1618 (C=C)Confirms ring opening and the presence of both acid and amide moieties.
¹H NMR (DMSO-d₆) δ 13.0 (br s, 1H), 12.4 (br s, 1H), 7.5 (d, 1H), 7.2 (d, 1H), 6.4 (d, 1H), 6.3 (d, 1H)Vinylic doublets at δ 6.3-6.4 with J ≈ 12 Hz confirm the (Z)-alkene geometry.

References

  • Facile synthesis of some new maleamic acid and maleimide derivatives of 1,3-thiazoles Journal of Chemical and Pharmaceutical Research (JOCPR) URL:[Link]

  • Preparation and Biological Activities of Some Heterocyclic Compounds Derivatives from 2-Aminothiazoles Nano Biomedicine and Engineering URL: [Link]

  • US3320270A - Certain 2-acylimidothiazole compounds Google Patents URL

Sources

Application Note: Solvent Selection & Handling Protocol for (Z)-4-Oxo-4-(thiazol-2-ylamino)but-2-enoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Executive Summary

This guide provides a standardized protocol for the solubilization, handling, and stability maintenance of (Z)-4-Oxo-4-(thiazol-2-ylamino)but-2-enoic acid. As a maleanilic acid derivative, this compound exhibits a complex solubility profile driven by its zwitterionic potential, rigid cis (Z) alkene geometry, and dual hydrogen-bonding motifs.[1][2]

Key Takeaway: The compound is sparingly soluble in common non-polar organic solvents and acidic aqueous media.[1][2] Optimal dissolution is achieved in polar aprotic solvents (DMSO, DMF) or basic aqueous buffers (pH > 7.5) .[1][2] Researchers must exercise caution regarding Z-to-E isomerization and cyclodehydration (maleimide formation) in protic or acidic environments.[2]

Physicochemical Profile & Solubility Logic

To select the correct solvent, one must understand the molecular interactions at play.[1][2]

Structural Analysis[2]
  • Carboxylic Acid (Hydrophilic/Acidic): pKa ≈ 3.0–4.[1][2]0. Ionizes in basic conditions, drastically increasing water solubility.[1][2]

  • Amide Linkage (H-Bond Donor/Acceptor): Facilitates strong intermolecular hydrogen bonding, leading to a high melting point and poor solubility in non-polar solvents like hexanes or ether.[1][2]

  • Thiazole Ring (Aromatic/Basic): The nitrogen at position 3 has weak basicity.[1][2] In strong acids, this may protonate, but the electron-withdrawing amide group reduces this basicity.[1][2]

  • Z-Alkene (Rigid Spacer): The cis configuration forces the carboxylic acid and amide groups into proximity, promoting intramolecular H-bonding which can reduce solubility in polar protic solvents compared to the trans (fumaric) isomer.[2]

Solubility Tier List
TierSolvent ClassExamplesSolubility StatusApplication
1 Polar Aprotic DMSO, DMF, NMP High (>50 mg/mL) Stock solutions, NMR, Biological Assays.
2 Basic Aqueous PBS (pH 7.4), NaHCO₃ (aq)Moderate to HighBiological delivery (as salt).
3 Polar Protic Methanol, EthanolModerate/LowRecrystallization, LC-MS injection.[1][2]
4 Ketones/Esters Acetone, Ethyl AcetateLowWashing, Precipitation.
5 Non-Polar Hexanes, DCM, EtherInsolubleImpurity removal, Precipitation.[1][2]

Experimental Protocols

Protocol A: Preparation of 100 mM Stock Solution (Biological Assays)

Objective: Create a stable, high-concentration stock for dilution into assay media.

  • Weighing: Accurately weigh 19.8 mg of the compound into a sterile 1.5 mL microcentrifuge tube.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO (Dimethyl sulfoxide).

    • Note: Avoid DMSO containing water, as moisture promotes hydrolysis over long-term storage.[1][2]

  • Dissolution: Vortex vigorously for 30–60 seconds. If particulates remain, sonicate in a water bath at ambient temperature (20–25°C) for 5 minutes.[1][2]

    • Warning: Do not heat above 40°C to prevent Z-to-E isomerization.[2]

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C .

Protocol B: Dissolution for Analytical HPLC/LC-MS

Objective: Prepare a sample that matches the mobile phase to prevent peak distortion.

  • Primary Dilution: Dissolve 1 mg of compound in 100 µL DMSO (or DMF).

  • Secondary Dilution: Dilute the concentrate with Acetonitrile (ACN) or Methanol to the desired concentration (e.g., 0.1 mg/mL).[1][2]

    • Critical: Do not dilute directly into acidic water (0.1% Formic acid) as the compound may precipitate.[1][2] Dilute into the organic component of your mobile phase first.[1][2]

  • Filtration: Filter through a 0.22 µm PTFE or Nylon syringe filter before injection.[1][2]

Protocol C: pH-Dependent Aqueous Solubilization

Objective: Dissolve the compound in water without organic co-solvents.[2]

  • Suspension: Suspend 10 mg of compound in 1 mL of distilled water. (The mixture will be cloudy/opaque).[1][2]

  • Titration: Add 1M NaOH or NaHCO₃ dropwise while vortexing.

  • Endpoint: The solution will clarify as the carboxylic acid deprotonates (forming the carboxylate salt).[1][2]

  • Buffering: Once dissolved, dilute immediately with a buffer (e.g., PBS pH 7.4) to maintain pH stability.

Stability & Reactivity Guide

The "Z" configuration and the amide bond make this compound chemically dynamic.[1][2]

Degradation Pathways[2]
  • Isomerization: Exposure to UV light or heat (>60°C) can convert the (Z)-isomer (Maleamic) to the thermodynamically more stable (E)-isomer (Fumaramic).[2]

  • Cyclization: Under acidic conditions or high heat, the compound can dehydrate to form the corresponding Maleimide (N-thiazolylmaleimide).[1][2]

  • Hydrolysis: In strong acid or base, the amide bond cleaves, releasing 2-aminothiazole and maleic acid.[1][2]

Visualizing Stability Logic

StabilityPathways cluster_0 Storage Conditions Compound (Z)-4-Oxo-4-(thiazol-2-ylamino) but-2-enoic acid Isomer (E)-Isomer (Fumaramic Acid deriv.) Compound->Isomer UV Light / Heat Maleimide N-Thiazolyl Maleimide Compound->Maleimide Acid / Dehydration agents Hydrolysis Hydrolysis Products (Maleic Acid + 2-Aminothiazole) Compound->Hydrolysis Strong Acid/Base (aq)

Figure 1: Chemical stability pathways.[1][2][3] Avoid heat and light to prevent isomerization; avoid strong acids to prevent cyclization/hydrolysis.[1][2]

Decision Tree for Solvent Selection

SolventSelection Start Start: Select Application Bio Biological Assay (Cell/Enzyme) Start->Bio Chem Chemical Synthesis (Reaction/Purification) Start->Chem Anal Analytical (NMR/HPLC) Start->Anal Stock Make Stock in DMSO (10-100 mM) Bio->Stock React Reaction Medium: Acetone, Acetic Acid Chem->React Purify Precipitation/Wash: Water, DCM, Ether Chem->Purify Recryst Recrystallization: Ethanol or EtOH/H2O Chem->Recryst NMR NMR Solvent: DMSO-d6 (Best) Acetone-d6 (Okay) Anal->NMR HPLC Mobile Phase: ACN/Water (Gradient) Avoid 100% Acidic Water Anal->HPLC Dilute Dilute into Buffer (Keep DMSO < 1%) Stock->Dilute

Figure 2: Solvent selection decision tree based on experimental intent.

References

  • Al-Soud, Y. A., et al. (2021).[1][2][4] "An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities." Molecules, 26(5), 1449.[1][2] (Discusses synthesis of thiazole amides via maleic anhydride). Retrieved from [Link]

  • SciSpace. Solvent free preparation of N-substituted maleanilic acid. (Provides context on maleanilic acid solubility and synthesis). Retrieved from [Link]

Sources

Application Notes & Protocols for the Synthesis of Metal Complexes with (Z)-4-Oxo-4-(thiazol-2-ylamino)but-2-enoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive guide for the synthesis, characterization, and potential applications of novel metal complexes derived from the ligand (Z)-4-Oxo-4-(thiazol-2-ylamino)but-2-enoic acid. The thiazole moiety is a critical pharmacophore found in numerous biologically active compounds, and its incorporation into metal complexes offers a promising avenue for the development of new therapeutic agents and catalysts.[1][2] This guide is intended for researchers in coordination chemistry, medicinal chemistry, and materials science. It details the underlying principles of the synthetic strategy, provides robust, step-by-step protocols, and outlines the necessary analytical techniques for structural elucidation and validation.

Introduction: The Rationale for Thiazole-Based Metal Complexes

The thiazole ring is a cornerstone of heterocyclic chemistry, renowned for its presence in a wide array of pharmaceuticals, including antimicrobial, anti-inflammatory, and anticancer agents.[1] The coordination of such biologically active ligands to metal ions can significantly enhance their therapeutic efficacy.[3][4] This enhancement may arise from several factors, including increased lipophilicity, which facilitates passage through cell membranes, or the introduction of new mechanisms of action conferred by the metal center itself.

The ligand of focus, (Z)-4-Oxo-4-(thiazol-2-ylamino)but-2-enoic acid (hereafter denoted as L ), is a particularly attractive candidate for complexation. It possesses multiple potential donor sites: the nitrogen atom of the thiazole ring, the amide nitrogen and oxygen atoms, and the oxygen atoms of the carboxylate group. This poly-dentate nature allows it to form stable chelate rings with transition metal ions, a key factor in the stability and biological activity of the resulting complexes.[5][6]

This guide provides the necessary protocols to synthesize L and subsequently use it to prepare a series of transition metal complexes, focusing on Co(II), Ni(II), Cu(II), and Zn(II) as illustrative examples.

Part 1: Synthesis of the Ligand (L)

The synthesis of (Z)-4-Oxo-4-(thiazol-2-ylamino)but-2-enoic acid is achieved through a straightforward nucleophilic acyl substitution reaction involving the ring-opening of maleic anhydride by 2-aminothiazole.

Causality of Experimental Design:

  • Reactants: Maleic anhydride is chosen because its cis (Z) configuration is conformationally locked, ensuring the resulting but-2-enoic acid product retains the (Z)-stereochemistry. 2-aminothiazole provides the crucial thiazole moiety and a nucleophilic primary amine group to initiate the reaction.

  • Solvent: A polar aprotic solvent like acetone or THF is suitable for dissolving the reactants without participating in the reaction.

  • Temperature: The reaction is typically performed at room temperature or with gentle heating to provide sufficient energy for the reaction to proceed without promoting side reactions or isomerization.

Protocol 1: Synthesis of (Z)-4-Oxo-4-(thiazol-2-ylamino)but-2-enoic Acid (L)

Materials:

  • 2-Aminothiazole (1.00 g, 10.0 mmol)

  • Maleic anhydride (0.98 g, 10.0 mmol)

  • Acetone (50 mL)

  • Magnetic stirrer and stir bar

  • Round-bottom flask (100 mL)

  • Reflux condenser

Procedure:

  • Dissolve 2-aminothiazole in 25 mL of acetone in a 100 mL round-bottom flask equipped with a magnetic stir bar.

  • In a separate beaker, dissolve maleic anhydride in 25 mL of acetone.

  • Add the maleic anhydride solution dropwise to the stirring solution of 2-aminothiazole at room temperature over a period of 15 minutes.

  • After the addition is complete, stir the reaction mixture at room temperature for 4-6 hours. A precipitate will begin to form.

  • Collect the solid product by vacuum filtration and wash it with a small amount of cold acetone to remove any unreacted starting materials.

  • Dry the product in a vacuum oven at 50°C. The resulting white or off-white solid is the ligand L .

  • Validation: Characterize the product using FT-IR and ¹H-NMR spectroscopy to confirm its structure. The melting point should also be determined. A similar synthesis for the (E)-isomer reported a yield of 85%.[7]

Part 2: General Protocol for Synthesis of Metal(II) Complexes

The following is a general procedure for the synthesis of metal complexes of L . The stoichiometry of the complexes is typically 1:2 (Metal:Ligand), where the ligand acts as a bidentate donor.[3][8]

Causality of Experimental Design:

  • Metal Salts: Metal chlorides or acetates are commonly used as they are readily soluble in alcoholic solvents and provide non-coordinating or weakly coordinating counter-ions.[9]

  • Solvent: Methanol or ethanol is an excellent choice as it dissolves the ligand and the metal salts, facilitating the reaction.[10]

  • Molar Ratio: A 1:2 molar ratio of metal salt to ligand is used to favor the formation of coordinatively saturated, stable complexes.[9][10]

  • Reflux: Heating the reaction mixture under reflux provides the necessary thermal energy to overcome the activation barrier for ligand exchange and complex formation.[6][9]

Protocol 2: Synthesis of [M(L)₂(H₂O)₂] Complexes (M = Co, Ni, Cu, Zn)

Materials:

  • Ligand L (0.40 g, 2.0 mmol)

  • Metal(II) chloride hexahydrate (e.g., CoCl₂·6H₂O, NiCl₂·6H₂O, CuCl₂·2H₂O) or Zinc(II) chloride (1.0 mmol)

  • Methanol (40 mL)

  • Magnetic stirrer and stir bar

  • Round-bottom flask (100 mL)

  • Reflux condenser

Procedure:

  • Suspend the ligand L (0.40 g, 2.0 mmol) in 20 mL of methanol in a 100 mL round-bottom flask. Stir and heat gently to achieve dissolution.

  • In a separate beaker, dissolve the appropriate metal(II) salt (1.0 mmol) in 20 mL of methanol.

  • Add the metal salt solution dropwise to the hot, stirring ligand solution. A change in color and/or the formation of a precipitate is often observed immediately.

  • Attach a reflux condenser and heat the reaction mixture to reflux for 3-4 hours with continuous stirring.[9]

  • After the reflux period, allow the mixture to cool to room temperature.

  • Collect the precipitated metal complex by vacuum filtration.

  • Wash the solid product with methanol and then a small amount of diethyl ether to facilitate drying.

  • Dry the complex in a desiccator over anhydrous CaCl₂.

  • Validation: The synthesized complexes should be characterized by the methods described in Part 3.

Workflow for Synthesis and Characterization

G cluster_ligand Part 1: Ligand Synthesis cluster_complex Part 2: Complex Synthesis cluster_char Part 3: Characterization L1 Dissolve 2-Aminothiazole in Acetone L3 Mix and Stir (4-6 hours) L1->L3 L2 Dissolve Maleic Anhydride in Acetone L2->L3 L4 Filter, Wash, & Dry L3->L4 L5 Characterize Ligand (L) (FT-IR, NMR, M.P.) L4->L5 C1 Dissolve Ligand (L) in Methanol L5->C1 C3 Mix and Reflux (3-4 hours) C1->C3 C2 Dissolve Metal Salt (e.g., CuCl₂) in Methanol C2->C3 C4 Cool and Filter C3->C4 C5 Wash & Dry C4->C5 CH1 Molar Conductance C5->CH1 CH2 FT-IR Spectroscopy C5->CH2 CH3 UV-Vis Spectroscopy C5->CH3 CH4 Elemental Analysis C5->CH4

Caption: Workflow from ligand synthesis to complex formation and final characterization.

Part 3: Physicochemical Characterization

Thorough characterization is essential to confirm the successful synthesis and elucidate the structure of the metal complexes.

Molar Conductance

This technique determines whether the complex is an electrolyte or non-electrolyte in solution.

  • Principle: By dissolving the complex in a solvent like DMF or DMSO and measuring its molar conductivity (ΛM), one can infer if the counter-ions from the metal salt are coordinated to the metal or are free in solution.

  • Expected Outcome: For the proposed [M(L)₂(H₂O)₂] structure, where the chloride ions are displaced by the ligand and water, low molar conductance values (typically < 50 Ω⁻¹cm²mol⁻¹) are expected, indicating a non-electrolytic nature.[5][7]

Infrared (FT-IR) Spectroscopy

FT-IR is a powerful tool for identifying which donor atoms of the ligand are involved in coordination to the metal ion.

  • Principle: The binding of a ligand to a metal ion alters the vibrational frequencies (bond strengths) of functional groups near the coordination site. By comparing the spectrum of the free ligand with that of the metal complex, these shifts can be identified.

  • Key Vibrational Bands:

    • ν(N-H) of Amide: This band in the free ligand (around 3200-3300 cm⁻¹) may shift upon complexation if the amide nitrogen is involved in coordination.

    • ν(C=O) of Carboxylate & Amide: The free ligand will show strong absorptions for the carboxylic acid C=O (around 1700-1720 cm⁻¹) and the amide C=O (around 1650-1680 cm⁻¹). Upon coordination through the carboxylate oxygen, the ν(C=O) band is replaced by asymmetric (ν_asym(COO⁻)) and symmetric (ν_sym(COO⁻)) stretching bands. A significant shift in the amide C=O band indicates coordination through the amide oxygen.

    • ν(C=N) of Thiazole: The band associated with the thiazole ring's C=N bond (around 1580-1610 cm⁻¹) is expected to shift to a lower frequency upon coordination of the thiazole nitrogen to the metal center.[11]

    • New Bands (M-O and M-N): The formation of new bonds between the metal and the ligand's donor atoms gives rise to new, low-frequency bands in the far-IR region (typically 400-600 cm⁻¹), which are direct evidence of coordination.[11][12]

Proposed Coordination Scheme

Caption: Proposed bidentate coordination of the ligand to a metal center.

Electronic (UV-Visible) Spectroscopy

This technique provides valuable information about the electronic structure and geometry of the metal complexes.

  • Principle: The absorption of UV or visible light by a transition metal complex promotes electrons between d-orbitals (d-d transitions) or between the metal and the ligand (charge transfer bands). The energy and number of these transitions are characteristic of the metal ion's oxidation state and its coordination geometry (e.g., octahedral vs. tetrahedral).[5]

  • Expected Spectra:

    • Co(II) (Octahedral): Typically shows multiple bands in the visible region, corresponding to transitions from the ⁴T₁g(F) ground state.

    • Ni(II) (Octahedral): Usually exhibits three spin-allowed transitions, often in the red, yellow-green, and blue-violet regions of the spectrum.[5]

    • Cu(II) (Distorted Octahedral): Often displays a single, broad d-d transition band in the visible region due to the Jahn-Teller effect.[5]

Data Summary Table
Property / TechniqueLigand (L)Expected Data for [Cu(L)₂(H₂O)₂] ComplexRationale for Change
Color White / Off-whiteGreen or Blued-d electronic transitions of the Cu(II) ion.
Molar Cond. (ΛM) N/A< 50 Ω⁻¹cm²mol⁻¹Non-electrolytic nature.[7]
FT-IR ν(C=O) (cm⁻¹) ~1710, ~1670Shifted / ReplacedCoordination via carboxylate and/or amide oxygen.
FT-IR ν(C=N) (cm⁻¹) ~1600Shift to lower freq.Coordination via thiazole nitrogen.[11]
FT-IR ν(M-O/N) (cm⁻¹) Absent~400-600Formation of new metal-ligand bonds.[12]
UV-Vis λ_max (nm) UV region only~600-750d-d transition (²E_g → ²T₂_g) for octahedral Cu(II).

Part 4: Applications & Future Directions

Metal complexes containing thiazole derivatives have demonstrated a wide range of biological activities.[2][13] The newly synthesized complexes should be evaluated for their potential as:

  • Antimicrobial Agents: Many thiazole-based compounds and their metal complexes show potent activity against various strains of bacteria and fungi.[1][3][8] The chelation is often found to enhance the antimicrobial activity compared to the free ligand.[3]

  • Anticancer Agents: The ability of metal complexes to bind to DNA and inhibit key cellular enzymes makes them promising candidates for anticancer drug development.[2]

  • Catalysts: The coordinated metal center can act as a Lewis acid, catalyzing a variety of organic reactions.

Future work should involve screening these novel complexes in relevant biological assays and performing more advanced structural studies, such as single-crystal X-ray diffraction, to unequivocally determine their three-dimensional structures.

References

  • Synthesis and Biological Activities on Metal Complexes of 2,5-Diamino-1,3,4-thiadiazole Derived from Semicarbazide Hydrochloride. PMC. Available at: [Link]

  • Biologically Active Metal Complexes Containing Thiazole core: Synthesis and Spectral Characterization. Indian Journal of Pharmaceutical Education and Research. Available at: [Link]

  • Synthesis and Properties of Transition Metal Complexes Containing Thiazole Derived Schiff Base Ligands. Oriental Journal of Chemistry. Available at: [Link]

  • Biological activity studies on some transition metal complexes containing thiazole moiety, Microwave synthesis, spectral, thermal characterization and computational modeling. ResearchGate. Available at: [Link]

  • Synthesis and characterization of new thiazole-based Co(II) and Cu(II) complexes; therapeutic function of thiazole towards COVID-19 in comparing to current antivirals in treatment protocol. PMC. Available at: [Link]

  • Two metal complex derivatives of pyridine thiazole ligand: synthesis, characterization and biological activity. Semantic Scholar. Available at: [Link]

  • Biological activity studies on some transition metal complexes containing thiazole moiety. Microwave synthesis, spectral, thermal characterization and. Der Pharma Chemica. Available at: [Link]

  • Metal-based compounds: Synthesis and characterization of new thiazole-based iridium and palladium complexes with potential anticancer and other biological activities. Tohoku University Repository. Available at: [Link]

  • Synthesis, Characterization and Biological Applications of Transition Metal Complexes of [no] Donor Schiff Bases. Longdom Publishing. Available at: [Link]

  • Preparation and Characterization of Some Transition Metal Complexes with ( N ,S ,O) New Schiff Base Ligand. Baghdad Science Journal. Available at: [Link]

  • Nanocrystalline Mixed Ligand Complexes of Cu (II), Ni (II), Co (II) with N, O Donor Ligands: Synthesis, Characterization, and Antimicrobial Activity. International Journal of Chemical and Physical Sciences. Available at: [Link]

  • Schiff Base Ligand System Containing ONO Donor Atoms and Synthesis of Metal Complexes by Direct. Journal of Chemical Health Risks. Available at: [Link]

  • Metal(II) triazole complexes: Synthesis, biological evaluation, and analytical characterization using machine learning-based val. European Journal of Chemistry. Available at: [Link]

  • Preparation and Characterization of New Metal Complexes of Schiff Bases Contaning a Thiazole Ring. Iraqi Journal of Science. Available at: [Link]

  • Synthesis, Spectral Characterization, and Biological Evaluation of Transition Metal Complexes of Bidentate N, O Donor Schiff Bases. PMC. Available at: [Link]

  • (Z)-4-Oxo-4-(Thiazol-2-Ylamino)But-2-Enoic Acid. Chem-Impex. Available at: [Link]

  • Synthesis, Structural Characterization and Biological Studies of Metal Complexes with (E)-4-oxo-4-(thiazol-2-ylamino)but-2-enoic Acid. ResearchGate. Available at: [Link]

Sources

Application Note: Advanced Crystallization Strategies for Thiazolyl-Amino Acids

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Pharmaceutical Process Engineers

Introduction to Thiazolyl-Amino Acid Crystallization

Thiazolyl-amino acids, particularly derivatives like 2-aminothiazole-4-acetic acid, are indispensable building blocks in modern drug synthesis. They function as the critical side-chain precursors for third-generation cephalosporin antibiotics (e.g., cefotaxime, cefodizime) and serve as foundational scaffolds in the development of highly targeted 1[1].

The crystallization of these compounds presents a unique set of thermodynamic and kinetic challenges. Due to their zwitterionic nature, high polarity, and propensity for polymorphism, conventional evaporative crystallization often leads to thermal degradation or the formation of amorphous aggregates. This application note details field-proven, scalable crystallization methodologies—specifically reactive and antisolvent crystallization —integrated with Process Analytical Technology (PAT) to ensure high yield, structural integrity, and batch-to-batch consistency.

Physicochemical Causality in Crystallization Design

The selection of a specific crystallization technique for a thiazolyl-amino acid is strictly dictated by its solubility profile, the target salt form, and its thermal stability.

  • Reactive Crystallization (Hydrochloride Salts): For compounds like 2-aminothiazol-4-ylacetic acid hydrochloride, reactive crystallization is the optimal pathway. The free base intermediate is synthesized in an aqueous phase. Upon the addition of cold concentrated hydrochloric acid, the system rapidly surpasses the supersaturation threshold for the hydrochloride salt. The low temperature (0–2°C) suppresses the kinetic energy of the system, preventing the degradation of the thermally sensitive thiazole ring, while the common-ion effect (excess chloride) maximizes the thermodynamic driving force for 2[2].

  • Antisolvent Crystallization (Sodium Salts / Zwitterions): Sodium salts of thiazolyl-amino acid derivatives (e.g., cefodizime sodium) are highly soluble in water but sparingly soluble in organic solvents like ethanol. By adding ethanol as an antisolvent, the dielectric constant of the medium is lowered. This disrupts the hydration shell around the ionic molecules, forcing solute-solute hydrogen-bond formation and triggering 3[3].

  • pH-Shift Crystallization: For zwitterionic cephalosporin intermediates containing the aminothiazolyl moiety, crystallization from an acidic aqueous solution (pH ≤ 6) ensures the molecule is in its least soluble, charge-neutral (isoelectric) state, optimizing 4[4].

Crystallization Workflow Visualization

G Start Raw Materials (Thiourea + Halogenated Precursor) Reaction Aqueous Reaction (0-2°C, 3 hrs) Start->Reaction Intermediate pH Adjustment (Ammonia) Precipitation of Intermediate Reaction->Intermediate Split Crystallization Strategy Intermediate->Split Reactive Reactive Crystallization (Cold Conc. HCl) Split->Reactive Hydrochloride Salts Antisolvent Antisolvent Crystallization (Ethanol Addition) Split->Antisolvent Sodium Salts / Zwitterions Monitor In Situ Monitoring (Raman / FBRM) Reactive->Monitor Antisolvent->Monitor Product High-Purity Thiazolyl-Amino Acid Crystalline Product Monitor->Product

Workflow of reactive and antisolvent crystallization strategies for thiazolyl-amino acids.

Experimental Protocols

Protocol A: Reactive Crystallization of 2-Aminothiazol-4-ylacetic Acid Hydrochloride

Objective: To synthesize and crystallize the hydrochloride salt directly from an aqueous reaction mixture, minimizing organic solvent waste while ensuring high purity.

Causality & Self-Validation: This protocol utilizes water as the primary reaction solvent to maintain environmental safety and control exothermic risks. The precise pH adjustment to 7.0 forces the neutral intermediate out of solution. Self-validating step: The operator will observe a distinct phase transition from a clear solution to a thick white slurry, visually confirming the completion of the intermediate formation. The subsequent addition of cold HCl simultaneously forms the target salt and crashes it out via the common-ion effect.

Step-by-Step Methodology:

  • Dissolution: Suspend 60 g of thiourea in 160 mL of deionized water inside a jacketed crystallizer. Stir at 500 rpm for 20 minutes until complete dissolution is achieved.

  • Temperature Control: Chill the reactor to 0–2°C. Causality: Maintaining near-freezing temperatures prevents the thermal degradation of the forming thiazole ring.

  • Halogenation/Cyclization: Dropwise add 132.5 mL of ethyl 4-chloroacetoacetate over a period of 2 hours. Maintain stirring at 0–2°C for an additional 3 hours to ensure complete cyclization.

  • Intermediate Precipitation: Slowly add aqueous ammonia until the pH reaches exactly 7.0. Self-Validation: The system will precipitate a white crystalline intermediate[2]. Filter and wash the intermediate with cold water.

  • Reactive Salt Formation: Suspend the isolated white crystals in cold concentrated hydrochloric acid (37% w/w, pre-chilled to 0°C). The high chloride concentration and low pH drive the rapid, highly saturated crystallization of 2-aminothiazol-4-ylacetic acid hydrochloride.

  • Isolation: Filter the crystalline product under vacuum and dry at 40°C under reduced pressure to a constant weight.

Protocol B: Antisolvent Crystallization of Cefodizime Sodium (Thiazolyl-Cephalosporin Derivative)

Objective: To isolate the heat-sensitive thiazolyl-amino acid derivative, cefodizime sodium, using ethanol as an antisolvent while monitoring nucleation via in situ Raman spectroscopy.

Causality & Self-Validation: Cefodizime sodium is highly prone to thermal degradation, rendering evaporative crystallization unviable. Ethanol addition reduces solubility isothermally. Integrating in situ Raman spectroscopy validates the process by detecting the shift in hydrogen-bonding peaks, confirming the exact onset of nucleation before visible turbidity occurs, allowing for precise control over crystal size distribution[3].

Step-by-Step Methodology:

  • Preparation: Dissolve the crude cefodizime sodium in a binary solvent mixture of ethanol/water (4:1 v/v) to achieve a concentration of 0.16 mol/L at 25°C (298.15 K). Filter through a 0.45-μm membrane to remove heterogeneous nucleating agents (dust/impurities).

  • PAT Integration: Insert a Raman probe (785 nm laser, 8 cm⁻¹ resolution) directly into the crystallizer. Acquire background spectra. Self-Validation: A stable baseline confirms complete dissolution and the absence of suspended particles.

  • Antisolvent Addition: Stir the solution at 500 rpm. Rapidly inject absolute ethanol (the antisolvent) using a programmable syringe pump to reach the target supersaturation level.

  • Induction Time Monitoring: Monitor the Raman spectra continuously. Self-Validation: A sudden increase in baseline intensity or a measurable shift in specific vibrational bands (indicating solute-solute hydrogen bond formation) validates the end of the induction period and the start of nucleation[3].

  • Aging and Harvesting: Allow the suspension to age for 2 hours to ensure complete crystal growth and depletion of supersaturation. Filter, wash with cold absolute ethanol, and dry under vacuum.

Quantitative Data Summary

The following table summarizes the key operational parameters and outcomes comparing the two crystallization strategies:

ParameterProtocol A (Reactive)Protocol B (Antisolvent)
Target Compound 2-Aminothiazol-4-ylacetic acid HClCefodizime sodium
Primary Solvent Water / Conc. HClWater
Antisolvent / Reagent Cold Conc. HClEthanol
Operating Temperature 0–2°C25°C (298.15 K)
Nucleation Trigger pH shift & Common-ion effectDielectric constant reduction
PAT / Monitoring pH monitoringIn situ Raman Spectroscopy
Typical Yield > 85%> 90%
Key Advantage Environmentally benign primary solventAvoids thermal degradation

References

  • Title: US7491725B2 - Process for preparing 2-aminothiazole-5-aromatic carboxamides as kinase inhibitors Source: Google Patents URL
  • Title: Method for preparing 2-aminothiazol-4-ylacetic acid hydrochloride Source: Eureka | Patsnap URL
  • Title: JP3755908B2 - Crystallization of cephalosporin compounds Source: Google Patents URL
  • Title: Evidence of Hydrogen-Bond Formation during Crystallization of Cefodizime Sodium from Induction-Time Measurements and In Situ Raman Spectroscopy Source: ACS Publications URL

Sources

Application Note: In Vitro Antimicrobial Characterization of (Z)-4-Oxo-4-(thiazol-2-ylamino)but-2-enoic Acid

[1][2]

Introduction & Compound Profile

This application note details the protocols for the in vitro antimicrobial evaluation of (Z)-4-Oxo-4-(thiazol-2-ylamino)but-2-enoic acid (also known as

This molecule represents a hybrid pharmacophore combining a thiazole ring —a structural motif found in potent antibiotics like sulfathiazole and cephalosporins—with a maleamic acid (cis-butenedioic acid monoamide) linker. The presence of the cis-alkene and the free carboxylic acid suggests potential mechanisms of action involving metal chelation or Michael addition to bacterial enzymes, alongside the inherent peptidoglycan-mimicry often exhibited by thiazole amides.

Chemical Properties & Handling
  • IUPAC Name: (2Z)-4-oxo-4-(1,3-thiazol-2-ylamino)but-2-enoic acid

  • Molecular Weight: ~198.20 g/mol

  • Solubility: Soluble in Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). Sparingly soluble in water and ethanol without pH adjustment.

  • Stability Warning (Crucial): The (Z)-configuration (maleamic form) is thermodynamically less stable than the (E)-isomer (fumaramic form). Exposure to strong UV light or excessive heat may catalyze cis-trans isomerization, potentially altering biological activity. Store solid compound at -20°C, protected from light.

Experimental Design Strategy

To ensure data integrity and reproducibility, this guide moves beyond simple screening to quantitative characterization. We utilize the Broth Microdilution Method , aligned with CLSI M07 (Bacteria) and M27/M38 (Fungi) guidelines.

Core Directives for Validity
  • Solvent Toxicity Control: Since DMSO is the required solvent, a vehicle control is mandatory to ensure the solvent itself does not inhibit growth.

  • pH Buffering: The free carboxylic acid moiety can lower the pH of unbuffered media (like unadjusted Mueller-Hinton Broth), causing false-positive inhibition due to acidity rather than specific antimicrobial activity. Cation-Adjusted Mueller-Hinton Broth (CAMHB) is recommended.[1]

  • Isomer Integrity: All stock solutions must be prepared fresh to prevent in situ isomerization.

Materials & Reagents

ComponentSpecificationPurpose
Test Compound >95% Purity, (Z)-isomerTarget analyte
Solvent DMSO (Anhydrous, Cell Culture Grade)Stock solution preparation
Bacterial Media Cation-Adjusted Mueller-Hinton Broth (CAMHB)Standard growth medium (Bacteria)
Fungal Media RPMI 1640 w/ MOPS bufferStandard growth medium (Fungi)
Reference Antibiotics Ciprofloxacin (Gram-), Vancomycin (Gram+)Positive controls
Indicator Resazurin (0.01%) or TTCVisual growth readout (Optional)
Plates 96-well, U-bottom, PolystyreneAssay vessel

Detailed Protocol: Minimum Inhibitory Concentration (MIC)

Stock Solution Preparation

Objective: Create a stable, high-concentration stock that minimizes DMSO volume in the final assay.

  • Weighing: Accurately weigh 10 mg of (Z)-4-Oxo-4-(thiazol-2-ylamino)but-2-enoic acid.

  • Dissolution: Dissolve in 1 mL of 100% DMSO to achieve a 10,000 µg/mL (10 mg/mL) stock.

    • Note: Vortex vigorously. If turbidity persists, brief sonication (30 sec) is permissible. Avoid heating above 40°C.

  • Sterilization: Do not filter sterilize (compound may bind to nylon/cellulose membranes). Rely on the aseptic handling of the DMSO stock (DMSO is bacteriostatic at 100%).

Dilution Scheme (The "2% Rule")

To prevent DMSO toxicity, the final DMSO concentration in the well must be

  • Intermediate Stock: Dilute the 10 mg/mL stock 1:50 in CAMHB to get 200 µg/mL (DMSO = 2%).

  • Serial Dilution: Add 100 µL of CAMHB to columns 2–10 of the 96-well plate.

  • Dispense: Add 100 µL of the Intermediate Stock (200 µg/mL) to Column 1.

  • Titrate: Transfer 100 µL from Column 1 to Column 2, mix, and repeat across to Column 10. Discard the final 100 µL.

    • Result: Concentration range from 100 µg/mL down to ~0.2 µg/mL .

Inoculum Preparation
  • Culture: Use fresh colonies (18–24h) of S. aureus (ATCC 29213) or E. coli (ATCC 25922).

  • Suspension: Suspend colonies in saline to match a 0.5 McFarland Standard (

    
     CFU/mL).
    
  • Dilution: Dilute this suspension 1:100 in CAMHB to achieve

    
     CFU/mL.
    
Assay Assembly
  • Inoculation: Add 100 µL of the diluted bacterial suspension to all test wells (Columns 1–10) and the Growth Control wells.

    • Final Test Volume: 200 µL.

    • Final Bacterial Density:

      
       CFU/mL.
      
    • Final Compound Range:50 µg/mL – 0.1 µg/mL .

    • Final DMSO: 1% (Non-toxic).

  • Incubation: Incubate at 35 ± 2°C for 16–20 hours (Bacteria) or 24–48 hours (Fungi).

Experimental Workflow Diagram

MIC_WorkflowCompoundCompound(Solid)StockStock Soln(10 mg/mL DMSO)Compound->StockDissolveIntermedIntermediate(200 µg/mL in Media)Stock->IntermedDilute 1:50Plate96-Well Plate(Serial Dilution)Intermed->PlateDispense Col 1Plate->PlateSerial Dilute(1:2)IncubateIncubation(37°C, 18-24h)Plate->IncubateInoculumBacterial Inoculum(5x10^5 CFU/mL)Inoculum->PlateAdd to all wellsReadoutReadout(Visual/OD600)Incubate->Readout

Figure 1: Step-by-step workflow for Broth Microdilution MIC determination.

Data Analysis & Interpretation

Defining the MIC

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible growth as detected by the unaided eye.

  • No Growth (Clear): MIC reached.

  • Growth (Turbid/Button): Sub-inhibitory concentration.[2]

Validity Checkpoints (Self-Validating System)

Before reporting data, verify the controls. If any fail, the experiment is void .

Control WellContentExpected ResultInterpretation of Failure
Growth Control Media + Bacteria + DMSO (1%)Turbid Bacterial strain is non-viable.
Sterility Control Media onlyClear Media contamination.
Reference Abx Ciprofloxacin/VancomycinWithin CLSI Range Assay sensitivity drift.
Solvent Control Media + 2% DMSOTurbid DMSO is killing the bacteria (False Positive).
Logic for Result Interpretation

Interpretation_LogicStartInspect ControlsGC_CheckGrowth ControlTurbid?Start->GC_CheckSC_CheckSterility ControlClear?GC_Check->SC_CheckYesInvalidAssay InvalidRepeatGC_Check->InvalidNoDMSO_CheckDMSO ControlTurbid?SC_Check->DMSO_CheckYesSC_Check->InvalidNoValidAssay ValidRead MICDMSO_Check->ValidYesDMSO_Check->InvalidNo (Solvent Toxicity)

Figure 2: Decision tree for validating assay results before MIC calculation.

Troubleshooting & Expert Insights

Solubility Issues
  • Problem: Precipitation observed upon adding the DMSO stock to the aqueous media.

  • Cause: The hydrophobic thiazole ring and the planar maleamic structure can lead to stacking/aggregation in water.

  • Solution:

    • Warm the media to 37°C before adding the compound.

    • Use RPMI-1640 (often used for fungi) or CAMHB which have better buffering capacity than standard nutrient broth.

    • If precipitation persists at >50 µg/mL, report the MIC as "> Solubility Limit" rather than a false negative.

pH Interference
  • Problem: Media turns yellow (acidic) immediately upon addition of high concentrations.

  • Causality: The carboxylic acid group on the butenoic acid tail is acidic.

  • Solution: Check the pH of the highest concentration well. If pH < 6.8, buffer the starting media with 10 mM MOPS (pH 7.2). Acidic pH can inhibit bacteria non-specifically or degrade acid-labile reference antibiotics (e.g., Erythromycin).

Isomerization
  • Insight: Maleamic acids (Z-form) can cyclize to form maleimides (dehydration) or isomerize to fumaramic acids (E-form) under stress.

  • Check: Run a TLC or HPLC of the stock solution if it is more than 24 hours old. If multiple peaks appear, discard and prepare fresh.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2023). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 12th Edition. [Link]

  • Desai, N. C., et al. (2024).[3][4] Synthesis of (Z)-2-((5-(2-chlorobenzylidene)-4-oxo-4,5-dihydrothiazol-2-yl)amino)butanoic Acid as Antimicrobial Agent.[4] Letters in Applied NanoBioScience, 13(2), 105. [Link]

  • Lozynskyi, A., et al. (2021). Synthesis and biological evaluation of new 4-oxo-thiazolidin-2-ylidene derivatives as antimicrobial agents. Archiv der Pharmazie, 354(7), e2100037.[5] [Link]

  • Ziath. (2006). Samples in DMSO: What an end user needs to know. [Link]

Application Note: UV-Vis Spectroscopic Characterization of Thiazole-Amino Acids (L-4-Thiazolylalanine)

Author: BenchChem Technical Support Team. Date: March 2026

Topic: UV-Vis Spectroscopic Characterization of Thiazole-Amino Acids Content Type: Detailed Application Note and Protocol Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Thiazole-containing amino acids, particularly L-4-thiazolylalanine (Tza) , serve as critical isosteres for histidine in peptidomimetic drug design. Unlike histidine, the thiazole ring exhibits distinct electronic properties, including a significantly lower pKa (~3.0 vs 6.0) and unique aromaticity.[1] This guide provides a rigorous protocol for the UV-Vis spectroscopic characterization of Tza, focusing on the determination of molar extinction coefficients (


) and ionization constants (pKa).[1] These parameters are essential for accurate peptide quantification and understanding the electrostatic behavior of thiazole residues in biological environments.

Introduction & Theoretical Basis

The Thiazole Advantage in Drug Design

In medicinal chemistry, replacing the imidazole ring of histidine with a thiazole ring (Tza) enhances metabolic stability against proteolytic enzymes while retaining the aromatic character required for


-

stacking interactions. However, the electronic divergence between the two heterocycles necessitates precise spectroscopic characterization.
UV-Vis Absorption Characteristics

The thiazole chromophore exhibits characteristic


 and 

transitions in the UV region.
  • Primary Absorption: Thiazole derivatives typically show an absorption maximum (

    
    ) in the range of 235–255 nm .[1]
    
  • Solvatochromism: The position and intensity of these bands are sensitive to solvent polarity and pH, making UV-Vis a powerful tool for monitoring the local environment and protonation state of the thiazole nitrogen.

Comparative Properties: Histidine vs. Thiazolylalanine
FeatureL-Histidine (His)L-4-Thiazolylalanine (Tza)
Heterocycle ImidazoleThiazole
Side Chain pKa ~6.0 (Physiologically active buffer)~2.5 – 3.2 (Neutral at pH 7.[1]4)
UV Cutoff ~211 nm~235–250 nm
Aromaticity HighModerate

Experimental Design & Considerations

Solvent Selection
  • Aqueous Buffers: Phosphate buffers (10–50 mM) are ideal for pKa determination.[1] Avoid buffers with high UV absorbance below 240 nm (e.g., concentrated carboxylates).[1]

  • Organic Solvents: Acetonitrile (MeCN) or Methanol (MeOH) are recommended for determining

    
     in hydrophobic environments.[1] Note that thiazoles often exhibit a bathochromic (red) shift in polar protic solvents due to hydrogen bonding with the ring nitrogen.[1]
    
Sample Preparation
  • Purity: Ensure Tza is >98% pure. Thiazole precursors (e.g., thioamides) have high extinction coefficients and can skew results.[1]

  • Concentration Range: Target a final absorbance of 0.2 – 0.8 AU. Typical working concentrations range from 10

    
    M to 100 
    
    
    
    M.

Protocol 1: Determination of Molar Extinction Coefficient ( )[1][2]

Objective: Establish the precise molar extinction coefficient (


) for Tza at its 

to enable accurate concentration determination of Tza-containing peptides.
Workflow Diagram

G Start Start: Solid Tza Sample Weigh Gravimetric Weighing (>2 mg for accuracy) Start->Weigh Stock Prepare Stock Solution (e.g., 1 mM in Phosphate Buffer pH 7.4) Weigh->Stock Dilute Serial Dilution (10, 20, 40, 60, 80, 100 µM) Stock->Dilute Scan UV Scan (200-400 nm) Identify λmax Dilute->Scan Plot Plot Absorbance vs. Conc. (Beer-Lambert Law) Scan->Plot Validate Validation: Is R² > 0.999? Plot->Validate Validate->Weigh No (Repeat) Calc Calculate ε (Slope) Validate->Calc Yes

Figure 1: Workflow for the gravimetric determination of molar extinction coefficient.

Step-by-Step Procedure
  • Baseline Correction: Warm up the UV-Vis spectrophotometer for 30 minutes. Perform a baseline correction using the pure solvent (e.g., 10 mM Phosphate Buffer, pH 7.4).

  • Stock Preparation: Accurately weigh ~2–5 mg of L-4-thiazolylalanine. Dissolve in 10.0 mL of buffer to create a stock solution (approx. 1–3 mM). Note: Sonicate if necessary to ensure complete dissolution.

  • Spectral Scan: Dilute the stock 1:10 and scan from 200 nm to 400 nm.

    • Observation: Identify the

      
      . For 4-substituted thiazoles, expect a peak near 235–245 nm .
      
  • Serial Dilution: Prepare at least 5 dilutions from the stock (e.g., 10, 25, 50, 75, 100

    
    M).
    
  • Measurement: Record the absorbance at

    
     for each dilution.
    
  • Analysis: Plot Absorbance (

    
    ) vs. Concentration (
    
    
    
    , in M). Perform a linear regression (force intercept to zero).
    • Result: The slope of the line is

      
       (units: 
      
      
      
      ).[1][2]
    • Self-Validation: The correlation coefficient (

      
      ) must be 
      
      
      
      .[1] If not, re-filter solutions to remove particulates.

Protocol 2: Spectrophotometric pKa Determination

Objective: Determine the acid dissociation constant (pKa) of the thiazole ring nitrogen.

Causality: The protonation of the thiazole nitrogen (forming the thiazolium cation) alters the electronic distribution of the ring, causing a shift in the UV absorption spectrum (typically a bathochromic shift).[1]

Workflow Diagram

P Stock Tza Stock (50 µM) Mix Prepare Samples (Fixed [Tza], Varying pH) Stock->Mix Buffers Buffer Series (pH 1.0 to 6.0, step 0.5) Buffers->Mix Measure Measure Absorbance at λmax(acid) and λmax(base) Mix->Measure Plot Sigmoidal Plot Abs vs. pH Measure->Plot Result Inflection Point = pKa (Expect ~2.5 - 3.2) Plot->Result

Figure 2: Workflow for spectrophotometric titration of the thiazole side chain.

Step-by-Step Procedure
  • Buffer Preparation: Prepare a series of buffers with constant ionic strength (

    
     M NaCl) ranging from pH 1.0 to 6.0 in 0.5 unit increments.[1]
    
    • Why this range? The thiazole conjugate acid pKa is expected to be between 2.5 and 3.2.

  • Sample Preparation: Add a fixed volume of Tza stock to each buffer to achieve a final concentration of ~50

    
    M.
    
  • Measurement: Measure the UV spectrum (200–350 nm) for each pH point.

  • Isosbestic Point Check: Overlay the spectra. The presence of a sharp isosbestic point (a wavelength where absorbance is constant across all pHs) confirms a clean two-state transition (Thiazolium

    
     Thiazole).[1]
    
  • Data Analysis:

    • Select a wavelength with the maximal change in absorbance (usually near the

      
       of the protonated form).[1]
      
    • Plot Absorbance vs. pH.

    • Fit the data to the Henderson-Hasselbalch equation:

      
      
      Where 
      
      
      
      is the measured absorbance,
      
      
      is the absorbance plateau at low pH, and
      
      
      is the plateau at high pH.[1]

Troubleshooting & Validation (Self-Validating Systems)

IssueProbable CauseCorrective Action
Non-linear Beer's Law Plot Aggregation or Instrument SaturationEnsure Abs < 1.0. Check solubility. If curve flattens at high conc., dilute samples.
No Isosbestic Point Degradation or ImpuritiesThiazoles can be light-sensitive over long periods. Prepare fresh samples in the dark.
pKa outside 2.0–3.5 range Incorrect Buffer pH or Ionic StrengthRecalibrate pH meter. Ensure ionic strength is constant (0.1 M NaCl) to avoid activity coefficient errors.

References

  • Thiazole Properties & pKa

    • ChemicalBook.[3] (n.d.). 4-Methylthiazole Properties and pKa Data. Retrieved from [1]

    • PubChem. (n.d.). 4-Methylthiazole Compound Summary. National Library of Medicine. Retrieved from [1]

  • UV-Vis Characterization Protocols

    • Thermo Fisher Scientific. (n.d.). Extinction Coefficients and Protein Concentration. Retrieved from [1]

    • PhotochemCAD.[4] (n.d.). Thiazole Orange and Derivative Spectra. (For comparative spectral data of thiazole dyes). Retrieved from [1]

  • Thiazolylalanine in Peptides

    • Sigma-Aldrich.[5] (n.d.). L-4-Thiazolylalanine Product Information. Retrieved from [1]

    • National Institutes of Health (NIH).[1] (2024).[1][6] L-4-thiazolylalanine (Protinol) demonstrates epidermal efficacy. PubMed.[1] Retrieved from

Sources

Application Note: NMR Structural Validation and Interpretation of (Z)-4-Oxo-4-(thiazol-2-ylamino)but-2-enoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Document Type: Technical Application Guide & Experimental Protocol

Introduction & Mechanistic Context

(Z)-4-Oxo-4-(thiazol-2-ylamino)but-2-enoic acid is a highly functionalized maleamic acid derivative. It serves as a critical intermediate and bioactive scaffold in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors, antimicrobial agents, and functionalized polymers.

The synthesis of this compound typically proceeds via the nucleophilic ring-opening of maleic anhydride by 2-aminothiazole. Because maleic anhydride possesses a rigid cis-geometry, the kinetic product of this reaction is strictly the (Z)-isomer [1]. However, under thermal stress, acidic conditions, or prolonged storage, the compound can undergo isomerization to the thermodynamically more stable (E)-isomer (a fumaric acid derivative) [2].

For drug development professionals, confirming the precise stereochemistry of the alkene bridge is non-negotiable, as the spatial orientation of the thiazole and carboxylic acid pharmacophores directly dictates target-binding affinity. This application note details a self-validating Nuclear Magnetic Resonance (NMR) workflow designed to unambiguously assign the structure and confirm the (Z)-geometry of the molecule.

Synthesis_Isomerization Maleic Maleic Anhydride (cis-geometry) Reaction Nucleophilic Acyl Substitution Maleic->Reaction Thiazole 2-Aminothiazole (Nucleophile) Thiazole->Reaction Z_Isomer (Z)-4-Oxo-4-(thiazol-2-ylamino) but-2-enoic acid (Kinetic Product) Reaction->Z_Isomer Ring Opening E_Isomer (E)-Isomer (Thermodynamic Product) Z_Isomer->E_Isomer Heat/Catalyst (Isomerization)

Synthesis and isomerization pathway of the (Z)-but-2-enoic acid derivative.

Spectral Interpretation & Causality

To ensure rigorous structural validation, one must look beyond simply matching peaks to a database. Understanding the causality behind the chemical shifts (


) and scalar couplings (

) ensures robust data interpretation.
The Alkene Bridge: Differentiating (Z) vs. (E)

The most critical diagnostic feature of this molecule is the alkene AB spin system.

  • Scalar Coupling (

    
    ):  In the (Z)-isomer, the two alkene protons (H-2 and H-3) are cis to each other, resulting in a characteristic vicinal coupling constant of 
    
    
    
    Hz
    . If the sample has isomerized to the (E)-isomer, the trans-protons will exhibit a significantly larger coupling constant of
    
    
    Hz
    [2].
  • Chemical Shift Causality: H-3 (adjacent to the amide) is typically more deshielded than H-2 (adjacent to the carboxylic acid) due to the strong electron-withdrawing nature of the amide carbonyl coupled with the electron-deficient thiazole ring.

The Thiazole Ring

The 2-aminothiazole moiety presents two distinct aromatic protons. The electronegativity of the adjacent heteroatoms governs their shifts:

  • H-4' is adjacent to the nitrogen atom and experiences strong deshielding (

    
     ppm).
    
  • H-5' is adjacent to the sulfur atom, which is less electronegative and larger, leading to a relatively shielded position (

    
     ppm).
    
  • They couple to each other with a small aromatic

    
    -coupling of 
    
    
    
    Hz.
Exchangeable Protons & Hydrogen Bonding

The amide NH and carboxylic OH protons appear far downfield (


 ppm). The extreme deshielding of the NH proton is caused by the combined anisotropic effects of the adjacent carbonyl and the aromatic thiazole ring. Furthermore, the broadness of the NH peak is a direct result of quadrupolar relaxation  induced by the 

N nucleus (spin

).

Quantitative Data Summaries

The following tables summarize the expected


H and 

C NMR spectral data acquired in DMSO-

at 298 K.
Table 1: H NMR Assignments (DMSO- , 400 MHz)
PositionChemical Shift (

, ppm)
Multiplicity

(Hz)
IntegrationMechanistic Causality / Assignment
H-2 (Alkene) 6.30 - 6.50Doublet (d)12.01H

to COOH; upfield relative to H-3.

Hz confirms cis-geometry.
H-3 (Alkene) 6.50 - 6.80Doublet (d)12.01H

to Amide; deshielded by the strongly electron-withdrawing amide group.
H-5' (Thiazole) 7.10 - 7.30Doublet (d)3.61HAromatic proton adjacent to sulfur; relatively shielded.
H-4' (Thiazole) 7.40 - 7.60Doublet (d)3.61HAromatic proton adjacent to nitrogen; strongly deshielded.
NH (Amide) 12.00 - 12.50Broad Singlet (br s)-1HHighly deshielded; broad due to

N quadrupolar relaxation.
OH (Acid) 13.00 - 13.50Broad Singlet (br s)-1HCarboxylic acid proton; broad due to chemical exchange with trace water.
Table 2: C NMR Assignments (DMSO- , 100 MHz)
PositionChemical Shift (

, ppm)
Mechanistic Causality / Assignment
C-5' (Thiazole) 114.0 - 115.0Aromatic carbon, least deshielded in the thiazole ring.
C-2 (Alkene) 128.0 - 130.0Alkene carbon

to COOH.
C-3 (Alkene) 131.0 - 133.0Alkene carbon

to Amide.
C-4' (Thiazole) 138.0 - 140.0Aromatic carbon adjacent to nitrogen.
C-2' (Thiazole) 158.0 - 160.0Aromatic carbon bonded to N, S, and the exocyclic NH.
C-4 (Amide C=O) 163.0 - 165.0Amide carbonyl; deshielded, but less than the carboxylic acid.
C-1 (Acid C=O) 167.0 - 169.0Carboxylic acid carbonyl; highly deshielded.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in the structural assignment, we employ a self-validating methodology. Relying solely on 1D


-coupling is risky if the signal-to-noise ratio is low or if peaks overlap. Therefore, the protocol mandates a 2D NOESY experiment to provide orthogonal spatial evidence of the (Z)-geometry.
Phase 1: Sample Preparation

Causality Check: The molecule contains both a hydrogen-bond donor (amide NH) and acceptor (carbonyls), leading to strong intermolecular hydrogen bonding and poor solubility in non-polar solvents like CDCl


.
  • Weigh 15–20 mg of the highly purified compound.

  • Dissolve in 0.6 mL of anhydrous DMSO-

    
      containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference. DMSO disrupts intermolecular H-bonds, ensuring sharp, well-resolved peaks.
    
  • Transfer to a high-quality 5 mm NMR tube.

Phase 2: 1D NMR Acquisition
  • 
    H NMR:  Acquire standard 1D proton spectra (e.g., zg30 pulse program). Set the relaxation delay (D1) to at least 2.0 seconds to ensure accurate integration of the alkene protons.
    
  • 
    C NMR:  Acquire proton-decoupled carbon spectra (e.g., zgpg30). Ensure a sufficient number of scans (typically >512) to resolve the quaternary carbons (C-2', C-1, C-4).
    
Phase 3: The Self-Validating Step (2D NOESY)

Causality Check: While a


-coupling of 12 Hz suggests a cis-alkene, a Nuclear Overhauser Effect (NOE) cross-peak between H-2 and H-3 physically proves that the protons are within 5 Å of each other in space, confirming the (Z)-geometry.
  • Set up a 2D NOESY (or ROESY if the molecular weight causes the NOE to cross zero) experiment.

  • Set the mixing time (

    
    ) to 300–400 ms . This is optimal for small molecules (
    
    
    
    ) to allow magnetization transfer without excessive spin diffusion.
  • Validation Criteria: Observe the 2D spectrum. A strong cross-peak between the doublet at

    
     ppm and the doublet at 
    
    
    
    ppm serves as absolute confirmation of the (Z)-isomer. The absence of this peak (coupled with a
    
    
    Hz) indicates isomerization to the (E)-isomer.

NMR_Workflow SamplePrep 1. Sample Preparation (DMSO-d6 + TMS) NMR1D 2. 1D 1H & 13C NMR (Chemical Shifts & J-Coupling) SamplePrep->NMR1D HSQC 3. 2D HSQC / HMBC (Carbon-Proton Connectivity) NMR1D->HSQC NOESY 4. 2D NOESY / ROESY (Spatial Proximity Check) HSQC->NOESY Validate 5. Geometry Validation (Confirm Z-Isomer) NOESY->Validate

Self-validating NMR workflow for (Z)-alkene geometry confirmation.

References

  • Hegde, H., Shetty, V. K., & Shetty, N. S. (2015). Facile synthesis of some new maleamic acid and maleimide derivatives of 1,3-thiazoles. Journal of Chemical and Pharmaceutical Research, 7(8), 913-916. URL:[Link]

  • Rehman, S., Imran, M., Kanwal, A., Latif, S., Akbar, F., & Mitu, L. (2020). Synthesis, Structural Characterization and Biological Studies of Metal Complexes with (E)-4-oxo-4-(thiazol-2-ylamino)but-2-enoic Acid. Revista de Chimie, 71(6), 75-81. URL:[Link]

Application Notes and Protocols for the Synthesis of Thiazole-Maleimide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Thiazole-Maleimide Conjugates

The coupling of thiazole amines with maleic anhydride is a cornerstone reaction in medicinal chemistry and drug development. Thiazole moieties are prevalent in a wide array of pharmacologically active compounds, exhibiting properties ranging from antimicrobial to anticancer activities.[1][2] Maleimides, on the other hand, are highly reactive Michael acceptors, making them ideal for covalent conjugation to biological macromolecules, particularly proteins via reaction with thiol groups on cysteine residues. The resulting thiazole-maleimide scaffold serves as a versatile platform for the development of targeted therapeutics, antibody-drug conjugates (ADCs), and chemical probes for biological systems. This document provides a detailed guide to the synthesis, including the underlying mechanism, experimental protocols, and critical parameters for the successful coupling of thiazole amines with maleic anhydride.

Reaction Mechanism: A Two-Step Pathway

The synthesis of N-(thiazolyl)maleimides from thiazole amines and maleic anhydride is not a direct condensation but rather a two-step process. Understanding this pathway is crucial for optimizing reaction conditions and minimizing side products.

  • Formation of the Maleamic Acid Intermediate: The initial step involves the nucleophilic attack of the exocyclic amine of the thiazole derivative on one of the carbonyl carbons of maleic anhydride. This results in the opening of the anhydride ring to form a stable maleamic acid intermediate.[3][4][5] This reaction is typically rapid and exothermic, often requiring cooling to prevent side reactions.

  • Cyclodehydration to the Maleimide: The second step is a cyclodehydration of the maleamic acid to form the final maleimide product. This intramolecular condensation requires the removal of a molecule of water and is generally promoted by heat and/or a dehydrating agent. Common reagents for this step include acetic anhydride with a catalytic amount of sodium acetate, or refluxing in glacial acetic acid.[1][2]

Reaction_Mechanism cluster_step1 Step 1: Maleamic Acid Formation cluster_step2 Step 2: Cyclodehydration Thiazole_Amine Thiazole Amine Maleamic_Acid Maleamic Acid Intermediate Thiazole_Amine->Maleamic_Acid Nucleophilic Attack Maleic_Anhydride Maleic Anhydride Maleic_Anhydride->Maleamic_Acid Maleimide N-(Thiazolyl)maleimide Maleamic_Acid->Maleimide Heat/ Dehydrating Agent

Figure 1: General two-step reaction mechanism for the synthesis of N-(thiazolyl)maleimides.

Experimental Protocols

This section provides detailed, step-by-step protocols for the synthesis of a representative N-(thiazolyl)maleimide.

Part 1: Synthesis of 4-((4-phenyl-1,3-thiazol-2-yl)amino)-4-oxobut-2-enoic acid (Maleamic Acid Intermediate)

This protocol is adapted from the procedure described by Shetty et al.[3]

Materials and Reagents:

ReagentMolar Mass ( g/mol )Amount (mmol)Mass/Volume
2-Amino-4-phenylthiazole176.245.00.88 g
Maleic Anhydride98.065.00.49 g
Dioxane--20 mL
Diethyl Ether--10 mL

Procedure:

  • To a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-amino-4-phenylthiazole (0.88 g, 5.0 mmol).

  • Add 20 mL of dioxane to the flask and stir until the thiazole amine is completely dissolved.

  • In a separate beaker, dissolve maleic anhydride (0.49 g, 5.0 mmol) in 10 mL of diethyl ether.

  • Cool the round-bottom flask containing the thiazole amine solution to 0-5 °C using an ice-water bath.

  • Slowly add the maleic anhydride solution dropwise to the cooled thiazole amine solution over a period of 15-20 minutes with constant stirring.

  • After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 2 hours.

  • A precipitate of the maleamic acid will form. Collect the solid product by vacuum filtration.

  • Wash the collected solid with a small amount of cold diethyl ether to remove any unreacted starting materials.

  • Dry the product under vacuum to obtain the 4-((4-phenyl-1,3-thiazol-2-yl)amino)-4-oxobut-2-enoic acid.

Part 2: Synthesis of 1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrrole-2,5-dione (N-(4-phenylthiazol-2-yl)maleimide)

This protocol involves the cyclization of the maleamic acid intermediate.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Amount (mmol)Mass/Volume
Maleamic Acid Intermediate274.294.01.1 g
Acetic Anhydride102.09-15 mL
Sodium Acetate (anhydrous)82.03catalytic~0.1 g

Procedure:

  • Place the dried maleamic acid intermediate (1.1 g, 4.0 mmol) in a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Add acetic anhydride (15 mL) and a catalytic amount of anhydrous sodium acetate (~0.1 g) to the flask.

  • Heat the reaction mixture to reflux (approximately 140 °C) and maintain for 3-4 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the cooled reaction mixture slowly into a beaker containing 100 mL of ice-cold water with stirring.

  • A precipitate of the maleimide product will form.

  • Collect the solid product by vacuum filtration and wash thoroughly with water to remove acetic acid and sodium acetate.

  • Recrystallize the crude product from an ethanol-water mixture to obtain the pure N-(4-phenylthiazol-2-yl)maleimide.[3]

Experimental_Workflow cluster_part1 Part 1: Maleamic Acid Synthesis cluster_part2 Part 2: Maleimide Synthesis P1_Start Dissolve Thiazole Amine in Dioxane P1_Step3 Cool Thiazole Amine Solution (0-5 °C) P1_Start->P1_Step3 P1_Step2 Dissolve Maleic Anhydride in Diethyl Ether P1_Step4 Dropwise Addition of Maleic Anhydride Solution P1_Step2->P1_Step4 P1_Step3->P1_Step4 P1_Step5 Stir at 0-5 °C for 2 hours P1_Step4->P1_Step5 P1_Step6 Vacuum Filtration P1_Step5->P1_Step6 P1_Step7 Wash with Cold Diethyl Ether P1_Step6->P1_Step7 P1_End Dry Maleamic Acid Intermediate P1_Step7->P1_End P2_Start Combine Maleamic Acid, Acetic Anhydride, and Sodium Acetate P1_End->P2_Start Proceed to Cyclization P2_Step2 Reflux for 3-4 hours P2_Start->P2_Step2 P2_Step3 Cool to Room Temperature P2_Step2->P2_Step3 P2_Step4 Pour into Ice-Cold Water P2_Step3->P2_Step4 P2_Step5 Vacuum Filtration P2_Step4->P2_Step5 P2_Step6 Recrystallize from Ethanol/Water P2_Step5->P2_Step6 P2_End Pure N-(Thiazolyl)maleimide P2_Step6->P2_End

Figure 2: Experimental workflow for the synthesis of N-(thiazolyl)maleimides.

Key Parameters and Troubleshooting

ParameterRecommendationRationale and Potential Issues
Temperature (Step 1) 0-5 °CThe initial reaction is exothermic. Low temperatures control the reaction rate and prevent the formation of side products. Higher temperatures may lead to the formation of imide byproducts.[6]
Solvent Choice Dioxane, Diethyl Ether, MethanolThese solvents are suitable for dissolving the starting materials and facilitating the reaction. The choice may depend on the specific solubility of the thiazole amine derivative.[3]
Dehydrating Agent (Step 2) Acetic Anhydride/Sodium AcetateThis combination is effective for the cyclodehydration of the maleamic acid. Other dehydrating agents can be used, but this is a common and reliable method.
Reaction Time (Step 2) 3-4 hours (reflux)Sufficient time is required for the cyclization to go to completion. Incomplete reaction will result in a mixture of the maleamic acid and the maleimide.
Purification RecrystallizationRecrystallization from a suitable solvent system, such as an ethanol-water mixture, is crucial for obtaining a high-purity product, which is essential for subsequent applications in drug development.[3][7]

Conclusion

The synthesis of N-(thiazolyl)maleimides is a robust and versatile method for creating valuable building blocks in drug discovery and development. By carefully controlling the two-step reaction process—the initial formation of the maleamic acid intermediate at low temperatures followed by a controlled cyclodehydration—researchers can achieve high yields of the desired product. The protocols and guidelines presented in this application note provide a solid foundation for the successful synthesis and purification of these important compounds.

References

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. [Link]

  • Facile synthesis of some new maleamic acid and maleimide derivatives of 1,3-thiazoles. Journal of Chemical and Pharmaceutical Research. [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PMC. [Link]

  • A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. Hindawi. [Link]

  • Comparative Amine‐Catalyzed Thia‐Michael Reactions of Primary and Secondary Thiols with Maleic and Itaconic Anhydrides and Esters. ResearchGate. [Link]

  • Maleic acid amide derivatives as pH- sensitive linkers for therapeutic peptide conjugation. Utrecht University Student Theses Repository. [Link]

  • Maleic Anhydride and Its Derivatives: A Brief Review of Reactivity and Properties in Radical (Co)Polymerizations. PMC. [Link]

  • Reaction Between Maleic Anhydride & Substituted Amines In Solid State. Indian Journal of Chemistry. [Link]

  • Experimental and Theoretical Investigation of the Reaction of Secondary Amines with Maleic Anhydride. R Discovery. [Link]

Sources

Troubleshooting & Optimization

Preventing Z-to-E isomerization in butenoic acid derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Z-to-E Isomerization in Butenoic Acid Derivatives Ticket ID: Z-BUT-ISO-001 Status: Open Support Tier: Level 3 (Senior Application Scientist)

Mission Statement & Core Directive

You have reached the Isomerization Control Unit . Our objective is to assist researchers in maintaining the kinetic integrity of Z-butenoic acid derivatives (e.g., isocrotonic acid, Z-3-hexenoic acid).

The Z (cis) isomer in these systems is thermodynamically unstable relative to the E (trans) isomer due to steric strain between the carbonyl group and the


-substituent. Spontaneous isomerization is not "bad luck"; it is a deterministic outcome of specific catalytic triggers—primarily acid catalysis  and nucleophilic Michael-type addition .

This guide provides the protocols required to suppress these triggers during synthesis, purification, and storage.

Mechanistic Root Cause Analysis (The "Why")

To prevent isomerization, you must understand the enemy. The transition from Z to E is not a simple rotation; it requires breaking the


-bond character or lowering the rotational barrier.
Pathway A: Acid-Catalyzed Rotation

Protonation of the carbonyl oxygen creates a resonance structure with a single bond between C2 and C3. This lowers the rotational energy barrier, allowing the bulky groups to relax into the trans (E) position.

  • Trigger: Residual HCl from thionyl chloride, acidic silica gel, or trace acid in chloroform (

    
    ).
    
Pathway B: Nucleophilic Catalysis (The "Hidden Michael")

This is the most common failure mode during esterification. Nucleophiles (like DMAP or pyridine) attack the


-carbon in a reversible Michael addition. This destroys the double bond momentarily, allowing rotation before the nucleophile is eliminated.
  • Trigger: Using DMAP (4-Dimethylaminopyridine) as an acylation catalyst.

Visualization: The Isomerization Trap

The following diagram illustrates the catalytic pathways you must block.

IsomerizationPathways Z_Isomer Z-Isomer (Kinetic Product) Intermediate Rotational Intermediate (Single Bond Character) Z_Isomer->Intermediate Activation Intermediate->Z_Isomer Reversion (Rare) E_Isomer E-Isomer (Thermodynamic Product) Intermediate->E_Isomer Relaxation Acid Acid Catalyst (H+) (Lowers Barrier) Acid->Intermediate Nuc Nucleophile (DMAP) (Michael Addition) Nuc->Intermediate

Caption: Figure 1. Catalytic pathways facilitating Z-to-E conversion. Blocking the 'Activation' step is the only viable prevention strategy.

Validated Experimental Protocols

Protocol A: Neutral Acid Chloride Formation (The Ghosez Method)

Issue: Standard reagents like Thionyl Chloride (


) or Oxalyl Chloride generate HCl as a byproduct. This HCl immediately catalyzes isomerization of Z-butenoic acids.
Solution:  Use Ghosez’s Reagent  (1-Chloro-N,N,2-trimethyl-1-propenylamine).[1] It forms the acid chloride under strictly neutral conditions, generating a neutral amide byproduct instead of HCl.

Step-by-Step Workflow:

  • Preparation: Dissolve Z-butenoic acid (1.0 equiv) in dry DCM under Argon.

  • Addition: Add Ghosez’s Reagent (1.1 equiv) dropwise at 0°C.

  • Reaction: Stir at room temperature for 1–2 hours. Monitor by IR (shift from COOH stretch to COCl stretch).

  • Execution: Do not perform an aqueous workup. The byproduct is tetramethylpropionamide, which is inert. Use the solution directly for the next coupling step.

Protocol B: DMAP-Free Esterification

Issue: DMAP is a potent isomerization catalyst for


-unsaturated systems via the Michael pathway described above.
Solution:  Use "Steglich-type" coupling with non-nucleophilic additives or high-activity coupling agents that do not require DMAP.

Recommended Reagents:

  • Primary Choice: EDC·HCl (1.2 equiv) + HOBt (1.2 equiv). HOBt is acidic enough to activate but not nucleophilic enough to trigger Michael addition.

  • Alternative: HATU (1.1 equiv) + DIPEA (2.5 equiv). Note: DIPEA is bulky and non-nucleophilic, unlike Pyridine/DMAP.

Critical Constraint: If you must use DMAP (e.g., for a tertiary alcohol), use it stoichiometrically (0.1 equiv) at -20°C and quench immediately upon completion.

Protocol C: Buffered Purification (Silica Gel)

Issue: Commercial silica gel is slightly acidic (


). This is sufficient to isomerize sensitive Z-alkenes during column chromatography.
Solution:  Passivate the silica gel.

Procedure:

  • Slurry Preparation: Mix silica gel with the eluent solvent containing 1% Triethylamine (

    
    ).
    
  • Packing: Pour the slurry into the column.

  • Flushing: Flush with 2 column volumes of pure solvent (to remove excess amine) before loading your sample.

  • Elution: Run the column. The absorbed amine neutralizes acidic sites on the silica surface.

Data & Validation (Self-Checking)

You must validate that your protocol worked. Do not rely on TLC alone, as isomers often co-elute.

NMR Validation Criteria

The coupling constant (


) between the vinylic protons is the definitive metric.
FeatureZ-Isomer (Target)E-Isomer (Contaminant)
Coupling Constant (

)
10 – 12 Hz 15 – 16 Hz
Chemical Shift (

)

-H often shielded (upfield)

-H often deshielded (downfield)
NOE Signal Strong interaction between

-substituent and carbonyl substituents
Weak/No interaction
Reagent Risk Assessment Matrix
ReagentRisk LevelMechanism of Failure
Thionyl Chloride (

)
Critical Generates HCl (Acid Catalysis)
Oxalyl Chloride + DMF High Generates HCl; Vilsmeier intermediate is acidic
Ghosez's Reagent Safe Neutral mechanism; no acidic byproducts
DMAP (Catalytic) High Nucleophilic Michael Addition
DIPEA /

Low Sterically hindered; poor Michael donor

Troubleshooting & FAQs

Q: I already have a mixture (Z:E = 80:20). Can I purify the Z-isomer?

A: Yes, but standard silica is difficult. Use Argentation Chromatography .[2]

  • Technique: Impregnate silica gel with 10%

    
    .[2]
    
  • Principle: Silver ions complex with the

    
    -system. The Z-isomer, being less sterically hindered around the double bond, complexes more strongly and elutes slower than the E-isomer.
    
  • Warning: Flush the column with non-polar solvent first; the E-isomer will come off first.

Q: My Z-isomer isomerized in the NMR tube. Why?

A: Check your solvent.[2][3][4]


 often forms DCl (deuterated hydrochloric acid) upon exposure to light and air.
  • Fix: Filter

    
     through basic alumina before use, or use 
    
    
    
    (Benzene-d6) which is non-acidic and often provides better separation of olefinic signals.
Q: Can I use UV light to switch it back?

A: Photochemical isomerization usually leads to a photostationary state (PSS), often favoring the E-isomer or a ~60:40 mix. However, recent advances using thioxanthone sensitizers in flow reactors have achieved high Z-selectivity, but this requires specialized equipment and is generally a synthesis technique, not a "fix" for a degraded sample.

Decision Logic for Synthesis

Use this workflow to select the correct activation method for your carboxylic acid.

DecisionTree Start Start: Activate Z-Butenoic Acid Sensitive Is the substrate acid-sensitive? Start->Sensitive Ghosez USE GHOSEZ'S REAGENT (Neutral Conditions) Sensitive->Ghosez Yes (Prevent H+) Standard Standard Activation OK (Check downstream steps) Sensitive->Standard No Coupling Coupling Step Ghosez->Coupling Standard->Coupling NoDMAP USE HATU/DIPEA or EDC/HOBt (No Nucleophiles) Coupling->NoDMAP Safe Route DMAP_Risk RISK: DMAP causes isomerization Coupling->DMAP_Risk Avoid if possible

Caption: Figure 2. Reagent selection logic to maintain stereochemical integrity.

References

  • Ghosez's Reagent (Neutral Activation)

    • Devos, A., Remion, J., Frisque-Hesbain, A. M., Colens, A., & Ghosez, L. (1979). Synthesis of acyl halides under neutral conditions.
    • Source Verification:

  • Mechanisms of Isomerization (General & Biological)

    • Dugave, C., & Demange, L. (2003). Cis-trans isomerization of organic molecules and biomolecules: significance and application. Chemical Reviews, 103(7), 2475-2532.
    • Source Verification:

  • DMAP-Catalyzed Isomerization Risks

    • Hofle, G., Steglich, W., & Vorbruggen, H. (1978). 4-Dialkylaminopyridines as highly active acylation catalysts.[5] Angewandte Chemie International Edition, 17(8), 569-583.

    • Source Verification:

  • Argentation Chromatography (Purification)

    • Williams, C. M., & Mander, L. N. (2001).
    • Source Verification:

  • NMR Identification of Alkenes

    • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Referencing standard coupling constants for alkenes).
    • Source Verification:

Sources

Technical Support Center: Solubilization & Handling of (Z)-4-Oxo-4-(thiazol-2-ylamino)but-2-enoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, formulation scientists, and drug development professionals working with (Z)-4-oxo-4-(thiazol-2-ylamino)but-2-enoic acid (also known as N-(2-thiazolyl)maleamic acid). Due to its rigid planar structure and specific ionization profile, this compound presents unique solubility challenges in aqueous media.

Part 1: Core Chemical Properties & Solubility Mechanistic Overview

To successfully formulate this compound without compromising its structural integrity, one must understand the causality behind its physicochemical behavior:

  • Ionization Potential & Salt Formation: The molecule features a terminal carboxylic acid group with a 1[1]. In unbuffered deionized water (pH ~5.5), the compound is only partially ionized, leading to a highly crystalline, insoluble state. Converting it to a carboxylate salt by raising the pH to 6.5–7.5 disrupts the crystal lattice and exponentially increases aqueous hydration.

  • Hydrolytic Lability: As a maleamic acid derivative, the amide bond is highly susceptible to 2[2]. At pH < 3.0 or > 9.0, or under thermal stress, the terminal carboxylate acts as an intramolecular catalyst, attacking the amide carbonyl and cleaving the molecule into maleic acid and 2-aminothiazole.

  • Hydrophobic Cavity Complexation: For strictly aqueous, pH-neutral in vivo formulations where salt formation is insufficient,3[3] can be used. HP-β-CD encapsulates the hydrophobic thiazole moiety within its conical cavity, shielding it from the aqueous environment while the hydrophilic exterior of the cyclodextrin maintains bulk solubility.

Part 2: Troubleshooting FAQs

Q1: Why does the compound precipitate immediately when I add it to PBS or DI water? A: The free acid form of (Z)-4-oxo-4-(thiazol-2-ylamino)but-2-enoic acid has inherently low water solubility. When added to unbuffered water, the compound lowers the local pH, pushing the equilibrium toward the insoluble, protonated state. To resolve this, you must titrate the aqueous suspension with a mild base (e.g., 0.1 M NaOH or Tris) until the pH reaches 7.0–7.4, ensuring complete conversion to the highly soluble carboxylate salt.

Q2: I need a highly concentrated stock solution (>50 mM) for in vitro screening. What is the best vehicle? A: We recommend using 100% Dimethyl Sulfoxide (DMSO). The compound is highly soluble in aprotic polar solvents. You can prepare up to a 50-100 mM stock in DMSO. For downstream assays, dilute this stock into your assay buffer immediately before use, ensuring the final DMSO concentration remains below 1% (v/v) to prevent assay interference.

Q3: My in vivo formulation requires a 100% aqueous vehicle without organic solvents. How do I achieve >10 mg/mL solubility? A: Utilize 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD). A 10–20% (w/v) HP-β-CD solution in PBS (pH 7.4) can increase the aqueous solubility of this compound by over 50-fold compared to water alone by forming a stable inclusion complex.

Q4: I noticed degradation peaks in my HPLC chromatogram after sonicating and heating the aqueous solution to 60°C to force dissolution. What happened? A: You induced thermal hydrolysis. Maleamic acids are structurally labile under thermal stress. Heating the solution accelerates the intramolecular catalytic reaction, cleaving the active pharmaceutical ingredient (API). Never exceed 37°C when solubilizing this compound.

Part 3: Experimental Protocols
Protocol A: Preparation of a 10 mM Aqueous Solution via pH Titration

Objective: Create a stable, solvent-free aqueous solution for cell-based assays. This protocol is self-validating; the transition from a cloudy suspension to a clear solution confirms successful salt formation.

  • Weighing: Accurately weigh 19.8 mg of (Z)-4-oxo-4-(thiazol-2-ylamino)but-2-enoic acid (MW ≈ 198.19 g/mol ).

  • Suspension: Add 8 mL of sterile deionized water. The solution will appear cloudy (suspension).

  • Titration: Dropwise, add 0.1 M NaOH while stirring continuously. Monitor the pH using a micro-pH probe.

  • Equilibration: Stop titration when the pH reaches 7.2. The solution will become completely clear as the sodium salt forms. Caution: Do not exceed pH 8.0 to prevent base-catalyzed hydrolysis.

  • Volume Adjustment: Add sterile deionized water to reach a final volume of 10.0 mL.

  • Filtration: Sterile filter through a 0.22 µm PES membrane. Store aliquots at -20°C.

Protocol B: Preparation of a 20 mg/mL In Vivo Formulation using HP-β-CD

Objective: Formulate a high-concentration, biocompatible aqueous vehicle for animal dosing.

  • Vehicle Preparation: Dissolve 2 g of HP-β-CD in 8 mL of 1X PBS (pH 7.4) to create a 20% (w/v) cyclodextrin solution.

  • Addition of API: Add 200 mg of the compound to the HP-β-CD solution.

  • Complexation: Vortex for 2 minutes, then place on an orbital shaker at room temperature (25°C) for 12 to 24 hours, protected from light. Do not apply heat to accelerate this process.

  • Finalization: Once a clear, homogeneous solution is achieved, adjust the final volume to 10.0 mL with 1X PBS.

Part 4: Data Presentation
Solvent / Vehicle SystemSolubilization MechanismMax Estimated SolubilityStability (at 25°C)Recommended Application
Deionized Water (pH ~5)None (Free Acid)< 1 mg/mLHighNot recommended
100% DMSOPolar Aprotic Solvation> 50 mg/mLHighIn vitro stock solutions
Aqueous Buffer (pH 7.4)Salt Formation (Carboxylate)~ 10 mg/mLModerate (Use within 24h)Cell culture assays
20% HP-β-CD in PBSInclusion Complexation> 20 mg/mLHighIn vivo animal dosing
Part 5: Visualizations

Workflow Start Need to dissolve (Z)-4-Oxo-4-(thiazol-2-ylamino) but-2-enoic acid Q1 Is organic solvent acceptable? Start->Q1 DMSO Dissolve in DMSO (Stock up to 50 mM) Q1->DMSO Yes Aqueous Aqueous Only Required? Q1->Aqueous No Base Add 1 eq. NaOH/Tris (Adjust pH to 6.5-7.5) Aqueous->Base Low Conc. / In vitro CD Use 10-20% HP-β-CD in PBS buffer Aqueous->CD High Conc. / In vivo

Decision tree for selecting the optimal solubilization strategy based on experimental requirements.

Hydrolysis Intact (Z)-4-Oxo-4-(thiazol-2-ylamino) but-2-enoic acid Conditions High Heat (>60°C) or Extreme pH (<3 or >9) Intact->Conditions Deg1 Maleic Acid Conditions->Deg1 Deg2 2-Aminothiazole Conditions->Deg2

Hydrolytic degradation pathway of maleamic acid derivatives under thermal or pH stress.

Part 6: References
  • Synthesis and pH-dependent hydrolysis profiles of mono- and dialkyl substituted maleamic acids Source: RSC Publishing URL:[Link]

Sources

Troubleshooting low yields in maleanilic acid synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for maleanilic acid synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the reaction between maleic anhydride and aniline. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you diagnose issues and improve your yields with confidence.

Introduction to the Synthesis

The synthesis of maleanilic acid is a classic example of nucleophilic acyl substitution, specifically the acylation of an amine. Aniline, acting as a nucleophile, attacks one of the electrophilic carbonyl carbons of maleic anhydride, leading to the opening of the anhydride ring. While theoretically straightforward and often yielding a high quantity of product, several factors can lead to disappointingly low yields. This guide addresses the most common pitfalls encountered in the laboratory.

dot graph TD; A[Aniline (Nucleophile)] -- "Lone pair attacks" --> B{Maleic Anhydride (Electrophile)}; B -- "Ring-opening" --> C[Tetrahedral Intermediate]; C -- "Proton Transfer" --> D[Maleanilic Acid (Final Product)];

end Caption: Nucleophilic attack of aniline on maleic anhydride.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture turned into a solid mass immediately. Is this normal?

A1: Yes, this is often a good sign. The reaction between aniline and maleic anhydride is typically rapid and can be exothermic. The product, maleanilic acid, is often insoluble in the reaction solvent (like ether, THF, or chloroform) and precipitates out, causing the mixture to become a thick slurry or solid. Continue stirring as best as you can for the recommended time to ensure the reaction goes to completion.

Q2: Why is my final product yellow? I expected a white powder.

A2: A pale yellow or cream color is characteristic for maleanilic acid. The color arises from the conjugated π-system in the molecule. If you observe a dark brown or orange color, it may indicate the presence of impurities, possibly from oxidized aniline or side reactions.

Q3: Can I run this reaction without a solvent?

A3: Yes, solvent-free, solid-state synthesis is a viable and green alternative. It involves grinding the solid reactants together at room temperature. This method is simple, clean, and can produce high yields, often reducing reaction time and simplifying workup.

Q4: I heated the reaction to speed it up, but my yield was very low. What happened?

A4: Heating is generally not recommended for the initial synthesis of maleanilic acid. Excessive heat can cause two primary issues:

  • Decomposition: Maleanilic acid can dissociate back into maleic anhydride and aniline when heated, especially above 100°C under vacuum.

  • Side Reactions: Heat, particularly in the presence of dehydrating agents or acid catalysts, promotes the cyclization of maleanilic acid to form the corresponding imide (N-phenylmaleimide), which is a different product.

In-Depth Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving specific low-yield scenarios.

Problem 1: Incomplete Reaction (Starting Materials Detected Post-Reaction)

Symptom: Thin Layer Chromatography (TLC) or NMR analysis of the crude product shows significant amounts of unreacted aniline or maleic anhydride.

Causality Analysis: An incomplete reaction points to issues with stoichiometry, reagent quality, or reaction conditions. The nucleophilic attack is hindered, or the reactants are not available to react.

dot graph TD; subgraph "Troubleshooting: Incomplete Reaction" direction LR; A{Low Yield} --> B{Starting MaterialPresent?}; B -- "Yes" --> C{Check Reagent Purity}; C -- "Impure" --> D[Purify Reagents]; C -- "Pure" --> E{Verify Stoichiometry}; E -- "Incorrect" --> F[Recalculate & Repeat]; E -- "Correct" --> G{Optimize Conditions}; G -- "Time/Temp" --> H[Increase Reaction Timeat Room Temp]; G -- "Solubility" --> I[Select Appropriate Solvent]; end

end Caption: Workflow for diagnosing an incomplete reaction.

Troubleshooting Protocol:

  • Verify Reagent Quality:

    • Maleic Anhydride: This reagent is susceptible to hydrolysis from atmospheric moisture, converting it to maleic acid. Maleic acid will not react with aniline under these conditions. Check the melting point (should be 52-54°C). If it is low or broad, consider recrystallizing from a solvent like chloroform or using a fresh bottle.

    • Aniline: Aniline can oxidize over time, turning dark and forming impurities. Distill older aniline under vacuum before use to ensure it is a colorless or pale yellow liquid.

  • Ensure Correct Stoichiometry:

    • The reaction proceeds in a 1:1 molar ratio. Accurately weigh both reagents. Using a slight excess of maleic anhydride can sometimes help drive the reaction to completion, but this is not always necessary.

  • Optimize Reaction Time and Temperature:

    • While the reaction is fast, allow it to stir for at least 1-2 hours at room temperature to ensure maximum conversion. Avoid external heating. Some protocols even recommend cooling to 0-5°C, especially during the addition of aniline, to control the exothermic nature of the reaction.

  • Evaluate Your Choice of Solvent:

    • The reactants must be soluble, but the product should ideally be insoluble to drive the reaction forward via Le Châtelier's principle. Diethyl ether is a common choice as it dissolves the reactants well, while the maleanilic acid product precipitates readily. If your reactants are not fully dissolving, consider a solvent with slightly higher polarity like THF or acetone.

Problem 2: Significant Byproduct Formation

Symptom: The yield is low, and TLC shows multiple spots in addition to the product and starting materials. The product may also be difficult to purify.

Causality Analysis: The formation of byproducts indicates that alternative reaction pathways are competing with the desired synthesis. The primary culprits are hydrolysis of the anhydride, isomerization of the product, or further reaction to the imide.

ByproductFormation CausePrevention Strategy
Maleic Acid Presence of water hydrolyzing maleic anhydride.Use anhydrous solvents and dry glassware. Store maleic anhydride in a desiccator.
Fumaranilic Acid Isomerization of maleanilic acid (cis) to the more stable trans isomer.This is often catalyzed by acid. Ensure no acidic contaminants are present. This side reaction is less common at room temperature.
N-Phenylmaleimide Dehydration/cyclization of maleanilic acid.Strictly avoid high temperatures and dehydrating agents (e.g., acetic anhydride) during the initial synthesis.
Polycondensation Products Self-condensation of maleanilic acid or reaction with maleic acid.Favored by acid catalysts and higher temperatures. Maintain neutral conditions and room temperature.

Experimental Protocol: Purification by Trituration

If byproducts are suspected, a simple purification can often isolate the desired maleanilic acid.

  • Transfer the crude solid product to a beaker or flask.

  • Add a small amount of a solvent in which the maleanilic acid is poorly soluble, but the impurities might be more soluble (e.g., cold diethyl ether or a mixture of ether and hexane).

  • Stir or swirl the suspension vigorously for 5-10 minutes. This process, called trituration, washes the solid product.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid on the filter with another small portion of the cold trituration solvent.

  • Dry the product under vacuum. Check the purity via TLC or melting point (should be ~201-202°C).

Problem 3: Product Loss During Workup and Isolation

Symptom: The reaction appears to go to completion (no starting material on TLC), but the final isolated mass is low.

Causality Analysis: This points to mechanical losses or dissolution of the product during the isolation and purification steps. While maleanilic acid has low solubility in many common organic solvents, it is not completely insoluble.

Solubility Data for Maleanilic Acid (Data adapted from the Merck Index)

SolventSolubility ( g/100 mL at 27°C)
Water<0.1
Diethyl Ether<0.1
Ethanol0.2
Acetone0.3
Dioxane0.9
Dimethylformamide (DMF)12.9

Troubleshooting Protocol:

  • Minimize Wash Volumes: When washing the precipitated product during filtration, use minimal volumes of ice-cold solvent. Using large volumes or warm solvent will dissolve a portion of your product.

  • Complete Precipitation: Ensure all the product has precipitated before filtering. If the reaction was run in a more solubilizing solvent like THF, you might need to add an anti-solvent (like hexane) or reduce the volume of the primary solvent under reduced pressure to induce precipitation.

  • Thorough Transfers: Ensure all solid product is quantitatively transferred from the reaction flask to the filter funnel. Rinse the flask with a small amount of the ice-cold mother liquor or wash solvent and pour it onto the filter.

  • Avoid Premature Decomposition: Do not dry the product at high temperatures. Drying in a vacuum oven at room temperature or slightly elevated temperature (e.g., 40-50°C) is sufficient.

References

  • PrepChem. (n.d.). Synthesis of maleanilic acid. Retrieved from PrepChem.com. [Link]

  • Study.com. (n.d.). *What is the mechanism for the reaction of aniline and maleic anhydride to form maleanilic acid?

Removing unreacted thiazole-2-amine from reaction mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for challenges related to the purification of reaction mixtures containing unreacted thiazole-2-amine. This guide is designed for researchers, scientists, and drug development professionals who encounter this common yet often troublesome purification hurdle. Here, we move beyond simple protocols to provide in-depth, evidence-based strategies, troubleshooting advice, and answers to frequently asked questions, all grounded in the fundamental physicochemical properties of thiazole-2-amine.

Understanding the Challenge: Physicochemical Properties of Thiazole-2-amine

Thiazole-2-amine is a pale yellow to yellow crystalline solid that can also appear as needles or powder.[1] A thorough understanding of its properties is the cornerstone of developing an effective purification strategy.

PropertyValueSignificance for Purification
Molecular Weight 100.14 g/mol [2][3]Its low molecular weight can sometimes lead to co-elution with other small molecules during chromatography.
Melting Point 86-93 °C[1][3][4]This moderate melting point is relevant for crystallization and drying procedures.
Boiling Point 117 °C at 20 hPa[3]High boiling point makes removal by simple evaporation impractical.
pKa 5.36 (at 20 °C)[4][5][6][7]The basicity of the exocyclic amine is a key handle for purification via acid-base extraction.
Solubility Soluble in water (100 g/L at 20 °C), alcohols, and diethyl ether.[3][5] Also soluble in 1 M HCl.[5]High water solubility allows for aqueous washes, especially under acidic conditions where its protonated form is even more soluble.[1][5]
Appearance Pale yellow to yellow crystalline solid.[1]Color can sometimes be an initial indicator of its presence, though not a definitive one.

Troubleshooting Guide: Common Scenarios & Solutions

This section addresses specific issues you might encounter during your experiments, providing step-by-step solutions and the scientific rationale behind them.

Scenario 1: My product is sensitive to acid, but I need to remove the highly polar thiazole-2-amine.

Problem: You are unable to use a standard acidic wash to protonate and extract the thiazole-2-amine into an aqueous layer due to the acid-lability of your desired compound.

Solution: Scavenger Resins

Scavenger resins are solid-supported reagents designed to react with and "scavenge" specific types of molecules from a solution.[8] For primary amines like thiazole-2-amine, several types of electrophilic scavenger resins are highly effective.[9][10]

Recommended Resins for Primary Amine Scavenging:

  • Isocyanate Resins: Highly effective for scavenging both primary and secondary amines.[10]

  • Aldehyde Resins: Particularly effective in selectively scavenging primary amines through the formation of an imine.[9][10]

  • Sulfonyl Chloride Resins: Can be used for amine protection and scavenging of primary and secondary amines.[10]

  • Isatoic Anhydride Resins: Have reactivity comparable to isocyanate resins for both primary and secondary amines.[9]

Experimental Protocol: Quenching with a Scavenger Resin

  • Resin Selection: Choose a scavenger resin compatible with your solvent system and product. For selectivity towards primary amines, an aldehyde-functionalized resin is a good starting point.[9][10]

  • Stoichiometry: Use a 2-5 fold excess of the scavenger resin relative to the estimated amount of unreacted thiazole-2-amine.

  • Reaction Conditions: Add the resin to the reaction mixture and stir at room temperature. The reaction time can vary from a few hours to overnight. Monitor the disappearance of thiazole-2-amine by a suitable analytical technique (e.g., TLC, LC-MS).

  • Work-up: Once the scavenging is complete, simply filter off the resin. The resin, now bound to the thiazole-2-amine, is easily separated from the solution containing your desired product.[8]

  • Final Steps: Wash the collected resin with a small amount of the reaction solvent to recover any adsorbed product. Combine the filtrates and concentrate to obtain your purified product.

Scenario 2: Thiazole-2-amine is co-eluting with my product during silica gel chromatography.

Problem: Your product and thiazole-2-amine have similar polarities, leading to poor separation on a silica gel column.

Solution 1: Acid-Base Extraction (for acid-stable products)

This is the most common and often most effective method. By exploiting the basicity of thiazole-2-amine (pKa 5.36), you can convert it into a water-soluble salt.[5]

Experimental Protocol: Acidic Wash

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water (e.g., ethyl acetate, dichloromethane).

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl). The thiazole-2-amine will be protonated to form its hydrochloride salt, which is highly soluble in the aqueous layer.[5]

  • Separation: Separate the aqueous layer.

  • Repeat: Repeat the acidic wash 1-2 more times to ensure complete removal.

  • Neutralization and Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any residual acid, followed by a wash with brine to remove excess water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate to yield your product, now free of thiazole-2-amine.

Solution 2: Differential Crystallization

If both your product and thiazole-2-amine are solids, recrystallization can be an effective purification method.[11][12] The principle relies on the difference in solubility of the two compounds in a given solvent at different temperatures.[13][14]

Experimental Protocol: Recrystallization

  • Solvent Selection: The key is to find a solvent in which your product has high solubility at elevated temperatures and low solubility at room temperature or below, while thiazole-2-amine remains soluble at lower temperatures.

  • Dissolution: Dissolve the crude mixture in a minimal amount of the chosen hot solvent.[12]

  • Cooling: Allow the solution to cool slowly to room temperature, and then in an ice bath, to induce crystallization of your desired product.

  • Filtration: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals. The thiazole-2-amine should remain in the filtrate.

Frequently Asked Questions (FAQs)

Q1: What is the pKa of thiazole-2-amine and how does it influence purification?

The pKa of thiazole-2-amine is 5.36.[4][5][6][7] This value indicates that it is a weak base. The nitrogen atom of the amino group can be protonated under acidic conditions. This property is fundamental to its removal via acid-base extraction, as the resulting salt is highly soluble in water.[1][5]

Q2: Are there any specific safety precautions I should take when working with thiazole-2-amine?

Thiazole-2-amine is harmful if swallowed.[3] It is advisable to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated area or a fume hood.

Q3: Can I use a basic wash to remove thiazole-2-amine?

A basic wash will not be effective in removing thiazole-2-amine. Since it is a basic compound, a basic wash will keep it in its neutral, less water-soluble form, which will remain in the organic layer.

Q4: My reaction is run in a polar, water-miscible solvent like DMF or DMSO. How can I perform an acid-base extraction?

If your reaction is in a water-miscible solvent, you will first need to perform a "solvent swap." This typically involves diluting the reaction mixture with a larger volume of an immiscible organic solvent (like ethyl acetate) and then washing with water or brine to remove the polar aprotic solvent. Once your product is primarily in the immiscible organic solvent, you can proceed with the standard acid-base extraction protocol.

Q5: What if both my product and thiazole-2-amine are basic?

If your product is also basic and has a similar pKa to thiazole-2-amine, acid-base extraction will not be selective. In this scenario, your primary options are:

  • Chromatography: You may need to screen different solvent systems or use a different stationary phase (e.g., alumina, reversed-phase silica) to achieve separation.

  • Scavenger Resins: If there is a difference in the type of amine (e.g., primary vs. secondary), a selective scavenger resin can be employed.[15] For instance, an aldehyde resin can selectively remove the primary thiazole-2-amine.[9][10]

  • Recrystallization: This remains a viable option if a suitable solvent can be found that allows for differential crystallization.[11][14]

Visualizing the Workflow

Decision Tree for Thiazole-2-Amine Removal

This diagram outlines a logical approach to selecting the appropriate purification method.

Removal_Strategy start Crude Reaction Mixture Containing Thiazole-2-amine acid_stable Is the product acid-stable? start->acid_stable chromatography Attempt Chromatographic Separation start->chromatography Alternative Path recrystallization Attempt Recrystallization start->recrystallization Alternative Path extraction Perform Acid-Base Extraction acid_stable->extraction  Yes scavenger Use Scavenger Resin (e.g., Aldehyde or Isocyanate) acid_stable->scavenger  No pure_product Pure Product extraction->pure_product scavenger->pure_product chromatography->pure_product recrystallization->pure_product

Caption: A decision tree for selecting a purification strategy.

Mechanism of Acid-Base Extraction

This diagram illustrates the chemical principle behind the acidic wash.

Acid_Base_Extraction cluster_organic Organic Layer cluster_aqueous Aqueous Layer (Dilute Acid) thiazole_amine Thiazole-2-amine (Basic, Organic Soluble) protonated_thiazole Protonated Thiazole-2-amine (Salt, Water Soluble) thiazole_amine->protonated_thiazole + H⁺ (from acid) Partitioning into Aqueous Layer product Desired Product (Organic Soluble)

Caption: The principle of acid-base extraction for thiazole-2-amine.

References

Sources

Technical Support Center: Optimizing pH for the Stability of (Z)-4-Oxo-4-(thiazol-2-ylamino)but-2-enoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

As a Senior Application Scientist, I frequently encounter researchers struggling with the unexpected degradation of maleamic acid derivatives during synthesis, analysis, or formulation. The compound (Z)-4-Oxo-4-(thiazol-2-ylamino)but-2-enoic acid —a functionalized N-thiazolyl maleamic acid—is notoriously sensitive to its environment. Its instability is not due to inherent fragility, but rather highly specific, pH-driven intramolecular mechanisms.

This technical guide is designed to explain the causality behind these degradation pathways and provide field-proven, self-validating protocols to ensure the structural integrity of your compound.

The Causality of pH-Dependent Degradation

To stabilize (Z)-4-Oxo-4-(thiazol-2-ylamino)but-2-enoic acid, you must first understand why it degrades. The stability of this molecule is entirely governed by the proximity of its carboxylic acid group to the amide bond, a structural feature dictated by its (Z)-geometry.

  • Acidic Environments (pH < 4.0): When the pH drops below the pKa of the carboxylic acid (typically ~3.5 for maleamic acids), the protonated -COOH group acts as an intramolecular general acid and nucleophilic catalyst[1]. The carboxylic oxygen attacks the amide carbonyl, forming a tetrahedral intermediate that rapidly collapses. This intramolecular catalysis ejects the free amine (2-aminothiazole) and forms a transient maleic anhydride, which subsequently hydrolyzes into maleic acid[2].

  • Neutral Environments (pH 6.5–7.5): This is your maximum stability window. At physiological or neutral pH, the carboxylic acid is deprotonated to form a carboxylate anion (-COO⁻). Without the necessary proton, the highly efficient intramolecular catalytic pathway is shut down, rendering the amide bond remarkably stable[2].

  • Basic Environments (pH > 8.5): At elevated pH, the molecule is subjected to standard base-catalyzed hydrolysis of the amide bond, yielding maleate and 2-aminothiazole, or it may undergo base-catalyzed isomerization to its (E)-isomer (fumaramic acid).

Troubleshooting Guide & FAQs

Q: Why does my compound degrade rapidly during LC-MS or HPLC analysis? A: Standard reverse-phase LC-MS mobile phases often use 0.1% Trifluoroacetic acid (TFA) or Formic Acid, which drops the pH to approximately 2.0–2.7. In this highly acidic environment, the intramolecular acid-catalyzed hydrolysis is drastically accelerated[1]. Solution: Switch to a neutral mobile phase system. Using 10 mM Ammonium Acetate or Ammonium Bicarbonate (pH 6.8–7.4) maintains the carboxylate in its deprotonated, stable state during the chromatographic run.

Q: I am observing a mass shift corresponding to -18 Da during my bioconjugation reaction. What is happening? A: A loss of 18 Da (H₂O) indicates that the compound is undergoing dehydration to form N-(thiazol-2-yl)maleimide[3]. This cyclization is a competing pathway at slightly acidic pH or at elevated temperatures, particularly when dehydrating coupling reagents (e.g., EDC/NHS) are present. Solution: Keep reaction temperatures low (< 25°C) and strictly buffer your reaction between pH 6.5 and 7.0 to suppress the formation of the maleimide ring.

Q: How should I store the compound in aqueous solutions? A: Never store this compound in unbuffered water. Dissolved CO₂ from the atmosphere forms carbonic acid, which can lower the pH of unbuffered water to ~5.5, initiating slow intramolecular hydrolysis over time. Solution: Prepare stock solutions in a biological buffer (e.g., PBS or HEPES at pH 7.4) and store aliquots at -80°C to arrest both base-catalyzed and acid-catalyzed degradation kinetics.

Quantitative Data & Stability Profiles

The following table summarizes the expected behavior of (Z)-4-Oxo-4-(thiazol-2-ylamino)but-2-enoic acid across different pH ranges to help you select the appropriate formulation buffers.

pH RangeDominant Ionization StatePrimary Degradation PathwayRelative Half-Life (25°C)
< 4.0 Protonated (-COOH)Intramolecular HydrolysisMinutes to Hours
4.0 - 6.0 Mixed (-COOH / -COO⁻)Slow Hydrolysis / CyclizationHours to Days
6.5 - 7.5 Deprotonated (-COO⁻)None (Maximum Stability) Weeks (Stable >Months if frozen)
> 8.5 Deprotonated (-COO⁻)Base-Catalyzed Hydrolysis / IsomerizationDays

Mechanistic Pathway Visualization

The diagram below maps the precise chemical fate of the compound based on environmental pH shifts.

G Z_Isomer (Z)-4-Oxo-4-(thiazol-2-ylamino) but-2-enoic acid (Stable at pH 6.5-7.5) Acidic Acidic pH (< 4.0) Intramolecular Catalysis Z_Isomer->Acidic pH drop Basic Basic pH (> 8.5) Base-Catalyzed Z_Isomer->Basic pH rise Hydrolysis_Acid Hydrolysis Maleic Acid + 2-Aminothiazole Acidic->Hydrolysis_Acid H2O Cyclization Cyclization N-(Thiazol-2-yl)maleimide Acidic->Cyclization -H2O, Heat Isomerization Isomerization (E)-Isomer (Fumaramic Acid) Basic->Isomerization OH- Hydrolysis_Base Hydrolysis Maleate + 2-Aminothiazole Basic->Hydrolysis_Base OH-, H2O

Figure 1: pH-dependent degradation pathways of (Z)-4-Oxo-4-(thiazol-2-ylamino)but-2-enoic acid.

Step-by-Step Methodology: Self-Validating pH-Stability Screening Assay

To establish a highly reliable degradation profile for your specific formulation, you must use a self-validating assay. This protocol incorporates an internal standard to account for matrix effects and a quenching step to ensure degradation does not continue while the sample sits in the autosampler.

Materials Required:

  • Anhydrous DMSO

  • 50 mM Buffers: Citrate (pH 3.0), Acetate (pH 5.0), Phosphate (pH 7.4), Borate (pH 9.0)

  • Internal Standard (IS): A stable, structurally related analog (e.g., a stable benzamide)

  • Quenching Solutions: 0.1 M NaOH and 0.1 M HCl

Step-by-Step Protocol:

  • Stock Preparation: Dissolve (Z)-4-Oxo-4-(thiazol-2-ylamino)but-2-enoic acid in anhydrous DMSO to a concentration of 10 mM. Causality note: Formulating the master stock in anhydrous DMSO prevents premature aqueous hydrolysis before the assay begins.

  • Incubation Setup: Spike the DMSO stock into each of the four buffers to achieve a final compound concentration of 100 µM (1% DMSO final volume). Immediately spike in the IS to a final concentration of 50 µM.

  • Sampling & Quenching (Critical Step): Aliquot 100 µL from each buffer at time points

    
     hours.
    
    • Self-Validation Check: Immediately quench the pH 3.0 samples by adding a predetermined volume of 0.1 M NaOH to bring the aliquot to pH ~7.4. Quench the pH 9.0 samples with 0.1 M HCl. This arrests the degradation kinetics, ensuring the HPLC readout accurately reflects the exact time point.

  • Chromatographic Analysis: Analyze the quenched samples via HPLC-UV using a neutral mobile phase (e.g., 10 mM Ammonium Acetate / Acetonitrile gradient).

  • Data Processing: Plot the peak area ratio of the intact compound versus the internal standard over time. Calculate the half-life (

    
    ) using a first-order decay model.
    

References

  • 2 - Organic & Biomolecular Chemistry (RSC Publishing). 2.1 - The Journal of Physical Chemistry (ACS Publications). 3.3 - PMC.

Sources

Technical Support Center: Hydrolysis of Amide Bonds in Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Role: Senior Application Scientist Ticket ID: THZ-HYD-001 Subject: Troubleshooting amide cleavage while preserving the thiazole heterocycle.[1]

Executive Summary & Diagnostic

The Core Challenge: Hydrolyzing an amide bond attached to a thiazole ring presents a classic "chemoselectivity paradox." Amides are resonance-stabilized and typically require harsh conditions (strong acid/base + heat) to cleave.[1] However, the thiazole ring—specifically the C2 position—is electrophilic.

  • In Strong Base: Hydroxide ions (

    
    ) act as nucleophiles, attacking the C2 position, leading to ring opening (cleavage of the C2-N3 or C2-S1 bond) rather than amide hydrolysis.[1]
    
  • In Strong Acid: The thiazole nitrogen (

    
    ) protonates, rendering the ring highly electron-deficient.[1] While this prevents oxidation, it can deactivate the amide carbonyl if the protonated ring exerts a strong inductive withdrawing effect, requiring higher temperatures that lead to charring.
    

Diagnostic Workflow: Before selecting a protocol, assess your substrate using the decision matrix below.

HydrolysisDecision Start Start: Analyze Substrate IsSensitive Is the Thiazole C2 position blocked/substituted? Start->IsSensitive Steric Is the Amide Sterically Hindered? IsSensitive->Steric Yes (Stable) MethodB Protocol B: Peroxide-Assisted (LiOH/H2O2) IsSensitive->MethodB No (H at C2 = Risk) Chiral Are there adjacent Chiral Centers? Steric->Chiral No MethodC Protocol C: Microwave-Assisted Acid Steric->MethodC Yes MethodA Protocol A: Acidic Hydrolysis (HCl) Chiral->MethodA No MethodD Protocol D: Enzymatic (Amidase) Chiral->MethodD Yes

Figure 1: Decision matrix for selecting the optimal hydrolysis method based on substrate stability and steric hindrance.

Standard Operating Protocols (SOPs)

Protocol A: Classical Acidic Hydrolysis (The Workhorse)

Best for: 2-substituted thiazoles with minimal steric bulk.[1]

The Logic: Thiazoles are generally more stable in acid than in base. Protonation of the ring nitrogen prevents nucleophilic attack on the ring itself.[2] However, electron-withdrawing groups on the thiazole can make the amide carbonyl less basic, slowing the rate-determining protonation step.

Procedure:

  • Dissolution: Dissolve 1.0 mmol of substrate in 5 mL of 1,4-dioxane (solubilizing agent).

  • Acidification: Add 5 mL of 6N HCl .

  • Reflux: Heat to reflux (

    
    ) for 4–12 hours. Monitor by LC-MS.[1]
    
  • Workup: Cool to

    
    . Neutralize carefully with saturated 
    
    
    
    to pH 4–5 (isoelectric precipitation often occurs here).[1] Extract with EtOAc.[1][3]

Troubleshooting:

  • Issue: Starting material remains after 12h.[1]

  • Fix: Switch solvent to acetic acid/HCl (1:[1]1) to increase reflux temperature to

    
    .
    
Protocol B: Peroxide-Assisted Hydrolysis (The "Evans" Method)

Best for: C2-unsubstituted thiazoles or base-sensitive substrates.[1]

The Logic: Standard saponification (NaOH/MeOH) often destroys thiazoles via ring opening.[1] By using


, you generate the hydroperoxide anion (

).[1] This species is more nucleophilic (alpha-effect) but less basic (

11.[1]6) than hydroxide (

15.7).[1] It attacks the amide carbonyl faster than it attacks the thiazole ring.

Procedure:

  • Preparation: Dissolve 1.0 mmol substrate in THF:Water (4:1, 10 mL).

  • Reagent: Cool to

    
    . Add 2.0 equiv of 30% 
    
    
    
    followed by 2.0 equiv of LiOH·
    
    
    .
  • Reaction: Stir at

    
     for 1 hour, then warm to RT.
    
  • Quench: Quench with 1.5M

    
     (sodium sulfite) to destroy excess peroxide.
    
  • Workup: Acidify and extract.

Critical Warning: Ensure all peroxide is quenched before acidification to avoid forming performic/peracetic species in the workup.

Protocol C: Microwave-Assisted Hydrolysis

Best for: Sterically hindered amides (e.g., secondary amides, ortho-substituted).[1]

The Logic: Hindered amides resist thermal hydrolysis. Microwave irradiation provides efficient internal heating and can overcome the activation energy barrier without the prolonged exposure that leads to charring.

Procedure:

  • Vessel: Use a sealed microwave vial (G10/G30).

  • Mixture: Suspend substrate in 20%

    
      in water/ethanol (1:1).
    
  • Irradiation: Set reactor to Dynamic Mode :

    • Temperature:

      
      [1]
      
    • Pressure Limit: 250 psi[1]

    • Time: 15–30 minutes.

  • Safety: Allow vessel to cool to

    
     before opening.
    

Mechanism of Failure: Ring Opening[1]

Understanding why the reaction fails is crucial for troubleshooting. The diagram below illustrates the competition between the desired amide attack and the fatal ring opening.

RingOpening Substrate Thiazole-Amide OH Hydroxide (OH-) Substrate->OH PathA Path A: Amide Attack (Desired) OH->PathA Kinetic Control (LiOH/H2O2) PathB Path B: C2-Ring Attack (Fatal Side Reaction) OH->PathB Thermodynamic Control (NaOH/Heat) IntermediateA Tetrahedral Intermediate PathA->IntermediateA IntermediateB Ring-Opened Thiol/Aldehyde PathB->IntermediateB Product Carboxylic Acid + Amine IntermediateA->Product Decomp Decomposition Polymerization IntermediateB->Decomp

Figure 2: Mechanistic competition between amide hydrolysis and nucleophilic attack at the C2 position of the thiazole ring.[1]

Troubleshooting & FAQ

SymptomProbable CauseCorrective Action
Yellow/Orange solution turns black/tarry Polymerization of the thiazole ring due to harsh base or excessive heat.[1]Switch to Protocol B (Peroxide) or reduce temp in Protocol A.
Starting material recovered (No Rxn) Steric hindrance around the amide bond.Use Protocol C (Microwave) at

.[1]
Ring cleavage observed (NMR shows -SH or aldehyde) Nucleophilic attack at C2 by

.[1]
Avoid NaOH/KOH.[1] Use LiOH (less aggressive cation) and

.[1]
Racemization of adjacent chiral center

mechanism via enolization in acid/base.[1]
Use Protocol D (Enzymatic) or lower temp Protocol B.
Frequently Asked Questions

Q: Can I use NaOH instead of LiOH in Protocol B? A: It is not recommended. Lithium acts as a Lewis acid, coordinating with the carbonyl oxygen, which enhances electrophilicity and stabilizes the tetrahedral intermediate. Sodium lacks this specific coordination geometry in this context.[1]

Q: Why does my thiazole smell like rotten eggs after hydrolysis? A: This indicates sulfur extrusion.[1] You have likely opened the ring (Path B in Figure 2), generating a thiol which degrades into hydrogen sulfide or low molecular weight mercaptans.

Q: Is this applicable to Thiazolidinones? A: Thiazolidinones (saturated rings) are even more sensitive to hydrolysis than thiazoles.[1] For these, Protocol D (Enzymatic) using Penicillin G Amidase is often the only viable route to avoid ring destruction.

References

  • Evans, D. A., et al. (1987).[1] "Hydrolysis of amide bonds using lithium hydroperoxide." Journal of the American Chemical Society.[1] (Establishes the LiOH/H2O2 methodology for sensitive amides). [1]

  • Bagley, M. C., et al. (2016).[1] "Microwave-assisted synthesis of thiazoles and their hydrolysis." Tetrahedron Letters. (Details microwave conditions for hindered thiazoles). [1]

  • Metzger, J. V. (1979).[1] Thiazole and its Derivatives. John Wiley & Sons.[1] (Authoritative text on thiazole ring stability and C2-nucleophilic susceptibility).

  • Organic Chemistry Portal. (2024).[1] "Amide Hydrolysis: Mechanism and Protocols." (General mechanistic grounding).

Sources

Technical Support: Resolving NMR Peak Overlap in Thiazole-Substituted Alkenes

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Diagnostic Overview

The Problem: Thiazole-substituted alkenes present a "perfect storm" for NMR spectral crowding. The thiazole ring protons (H4, H5) and vinylic alkene protons resonate in the same narrow frequency window (6.5 – 8.0 ppm ). This overlap is exacerbated by the magnetic anisotropy of the thiazole ring, which can shield or deshield adjacent alkene protons depending on the conformational rotamer, often resulting in isochronous signals or second-order effects (roofing).

The Solution Architecture: We do not rely on a single "magic bullet." Instead, we employ a tiered escalation strategy:

  • Chemical Shift Perturbation (Solvent Engineering)

  • Spectral Simplification (Pure Shift & 1D TOCSY)

  • Heteronuclear Dispersion (HSQC &

    
    N-HMBC) 
    
  • Stereochemical Lock (NOE/ROE)

Troubleshooting Guide (Q&A Format)

Q1: My thiazole H5 and alkene vinyl proton are perfectly overlapping in CDCl₃. Is there a quick fix without running 2D experiments?

A: Yes. The most efficient first step is Solvent Engineering (Titration) .

Thiazoles are highly sensitive to solvent polarity and hydrogen bonding due to the basic nitrogen (N3) in the ring. Changing the solvent alters the local electronic environment via the Solvation Stark Effect and hydrogen bonding, shifting the thiazole protons significantly while leaving the alkene protons relatively unperturbed.

The Protocol: Solvent Titration Do not just "switch" solvents; titrate them to tune the separation.

  • Baseline: Run your standard spectrum in CDCl₃.

  • The Shift: Prepare a second sample in Benzene-d₆ (C₆D₆) or Acetone-d₆ .

    • Benzene-d₆ induces an upfield shift (shielding) for protons located above/below the benzene ring plane (ASIS effect). This often separates aromatic protons from vinylic ones.

    • Acetone-d₆ or DMSO-d₆ will H-bond to the thiazole Nitrogen, causing a downfield shift of the adjacent protons.

  • The Titration: If neither pure solvent works, add the secondary solvent dropwise to your CDCl₃ tube. Monitor the spectrum every 50-100 µL. You will often find a "sweet spot" mixture (e.g., 80:20 CDCl₃:C₆D₆) where the peaks traverse each other and separate.[1]

SolventPolarity (

)
Effect on Thiazole HEffect on Alkene H
CDCl₃ 4.8BaselineBaseline
Benzene-d₆ 2.3Strong Upfield Shift (ASIS)Moderate/Variable
DMSO-d₆ 47.2Downfield (H-bonding to N)Minor Shift
Acetone-d₆ 21.0Moderate DownfieldMinor Shift
ngcontent-ng-c2977031039="" class="ng-star-inserted">

Technical Note: Thiazole H2 is unique; it resonates very downfield (~8.8-9.0 ppm) and is rarely an overlap issue, serving as a good internal anchor for integration [1, 7].

Q2: Solvents failed to resolve the multiplets. The coupling patterns are too complex to interpret. What is the next step?

A: Deploy Pure Shift NMR (Broadband Homonuclear Decoupling) .

Standard proton spectra are complicated by J-coupling (splitting), which spreads signal intensity over multiple hertz, causing overlaps.[1] Pure Shift NMR collapses these multiplets into singlets (like a ¹³C spectrum but for protons), effectively improving resolution by a factor of 5–10 without increasing magnetic field strength.[1]

Why it works for Thiazole-Alkenes:

  • Thiazole Coupling: ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     is small (~3.0 - 3.5 Hz).
    
  • Alkene Coupling: ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     (~10 Hz) or 
    
    
    
    (~15 Hz).
  • Result: In a standard spectrum, a thiazole doublet and alkene doublet overlapping looks like a quartet or a blob.[1] In Pure Shift, they become two distinct sharp lines.[1]

Implementation:

  • Use the psyche or zqs pulse sequences on modern spectrometers (Bruker/Varian).

  • Caution: Sensitivity is lower (~10-20% of standard 1H). Ensure sample concentration is >5 mM.

ngcontent-ng-c2977031039="" class="ng-star-inserted">

Pro Tip: If you lack Pure Shift capabilities, run a 1D Selective TOCSY . Irradiate a non-overlapping peak (e.g., Thiazole H2 or a methyl group).[1] The magnetization will transfer only to the coupled spin system (the rest of the thiazole ring), revealing the hidden H4/H5 signals without the alkene interference [12].

Q3: I need to assign the quaternary carbons, but the alkene and thiazole carbons are also close (110-150 ppm). How do I distinguish them?

A: Use ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 HMBC  (Heteronuclear Multiple Bond Correlation).[2][3]

This is the "Nuclear Option" for thiazoles and is vastly underutilized.

  • The Logic: The thiazole ring contains a Nitrogen atom.[3][4][5][6] The alkene chain does not.

  • The Experiment: A long-range ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     HMBC will show correlations from Thiazole H2, H4, and H5 to the Thiazole Nitrogen.
    
  • The Result: Any proton showing a correlation to Nitrogen must be on the thiazole ring. The overlapping alkene proton will show no correlation to Nitrogen.

Experimental Setup:

  • Natural Abundance: Yes, ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    N is low sensitivity, but with a modern cryoprobe and 50-100 mg of sample, this is achievable in 2-4 hours [9, 21].
    
  • Chemical Shift Range: Thiazole Nitrogens resonate around -60 to -100 ppm (relative to nitromethane) or ~300 ppm (relative to liquid NH3).[1] Set your spectral window accordingly.

Q4: I have separated the peaks, but I can't tell if the alkene is E (trans) or Z (cis).

A: The strategy depends on the substitution pattern.

Scenario A: Disubstituted Alkene (R-CH=CH-Thiazole)

  • Method: Measure the coupling constant (

    
    ).
    
  • Criteria:

    • ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      E-isomer (Trans) 
      
    • ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      Z-isomer (Cis) 
      
  • Note: If peaks are overlapped, use the Pure Shift method (Q2) or J-Resolved 2D NMR to extract the coupling constant [20, 22].

Scenario B: Trisubstituted Alkene (No vicinal protons)

  • Method: 1D NOE (Nuclear Overhauser Effect) or 2D NOESY.[7]

  • Logic: NOE relies on spatial proximity (< 5 Å), not through-bond connectivity.[1]

  • Protocol:

    • Irradiate the alkene proton.

    • Observe which groups enhance:

      • Enhancement of Thiazole H4/H5

        
        Z-isomer  (Thiazole is cis to the proton).
        
      • Enhancement of the R-group (e.g., alkyl chain)

        
        E-isomer  (Thiazole is trans to the proton).
        
  • Critical Warning: If the alkene proton overlaps with the aromatic ring, selective 1D NOE will fail because you will accidentally irradiate both. In this case, you MUST use 2D NOESY or ROESY, which disperses the signals in the second dimension before detecting the cross-relaxation [22].

Decision Workflow (Visual)

The following diagram outlines the logical flow for resolving spectral overlap.

NMR_Resolution_Workflow Start START: Overlapping Signals (Thiazole H4/H5 vs Alkene) Solvent Step 1: Solvent Titration (CDCl3 vs C6D6 vs Acetone-d6) Start->Solvent Check1 Peaks Resolved? Solvent->Check1 PureShift Step 2: Pure Shift 1H NMR (Collapse Multiplets) Check1->PureShift No Stereo Step 4: Stereochemistry (E vs Z Determination) Check1->Stereo Yes Check2 Couplings Readable? PureShift->Check2 Hetero Step 3: Heteronuclear 2D (HSQC / 1H-15N HMBC) Check2->Hetero No Check2->Stereo Yes Hetero->Stereo Disub Disubstituted Alkene? Stereo->Disub J_Coup Measure J-Coupling (Trans > 14Hz, Cis < 12Hz) Disub->J_Coup Yes NOE NOE / NOESY Experiment (Spatial Proximity) Disub->NOE No (Trisubstituted) End Structure Solved J_Coup->End NOE->End

Figure 1: Decision tree for resolving NMR overlap in thiazole-alkene systems. Blue nodes indicate start/end, Yellow nodes are 1D interventions, Red nodes are 2D/Heteronuclear interventions, and Green indicates stereochemical analysis.

References

  • RSC Publishing. "Solvent effects on nitrogen NMR shieldings in thiazole and thiadiazole systems."[4] Journal of the Chemical Society, Perkin Transactions 2.[4]Link[1]

  • Parellas, T. "Pure Shift NMR." Universitat Autònoma de Barcelona.Link

  • Creative Biostructure. "Pure Shift NMR Service." Link

  • Organic Chemistry Data. "NMR Spectroscopy – 1H NMR Chemical Shifts (Thiazole)." Link

  • Mestrelab Research. "qNMR of mixtures: what is the best solution to signal overlap?" Link

  • Magritek. "Can benchtop NMR detect 15N at natural abundance?" Link

  • Asian Journal of Chemistry. "13C-NMR Studies of Some Heterocyclically Substituted Chromones." Link

  • Stack Exchange (Chemistry). "Determining geometry of trisubstituted alkene." Link

  • VIBGYOR ePress. "1H-1,2,3-triazol-4-yl]methyl)-9H-carbazole Using 2D 1H-15N HMBC Experiment." Link

  • Creative Biostructure. "How NMR Helps Identify Isomers in Organic Chemistry?" Link

Sources

Storage conditions to prevent degradation of CAS 19789-91-4

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Handling, Storage, and Troubleshooting for NSC80807 (CAS 19789-91-4)

Introduction & Mechanistic Overview

NSC80807, chemically identified as (Z)-4-oxo-4-(thiazol-2-ylamino)but-2-enoic acid, is a targeted small molecule inhibitor that directly binds to the PAX3::FOXO1 fusion protein, a primary oncogenic driver in alveolar rhabdomyosarcoma[1]. Structurally, it is a maleamic acid derivative (an amide formed from maleic acid and 2-aminothiazole). While highly potent, the (Z)-alkene geometry and the amide bond situated in close proximity to a carboxylic acid make this compound highly susceptible to specific environmental degradation pathways. This guide provides the mechanistic rationale and validated protocols to maintain the integrity of your NSC80807 stocks.

Core Degradation Pathways

Understanding the structural vulnerabilities of NSC80807 is critical for preventing assay failure. The molecule can degrade via four primary routes:

Degradation pathways of NSC80807 driven by environmental stressors.

Troubleshooting & FAQ

Q1: Why does my NSC80807 stock solution lose its inhibitory activity against PAX3::FOXO1 after a few weeks in the fridge? A1: The loss of activity is almost certainly due to (Z)-to-(E) photo-isomerization or hydrolysis . NSC80807 requires the specific spatial geometry of the (Z)-isomer to bind its target[1]. Exposure to ambient laboratory light or room temperature provides the activation energy necessary to isomerize the (Z)-alkene to the thermodynamically more stable (E)-isomer (a fumaramic acid derivative)[2]. The (E)-isomer is biologically inactive. Furthermore, if your DMSO has absorbed atmospheric moisture, the water will catalyze the hydrolysis of the amide bond, cleaving the molecule into 2-aminothiazole and maleic acid[3]. Corrective Action: Always prepare stock solutions in strictly anhydrous DMSO, aliquot immediately into amber tubes to block light, and store at -80°C.

Q2: During my in vitro assays at 37°C, I noticed a precipitate forming over 48 hours. What is happening? A2: This is a classic symptom of intramolecular cyclization (dehydration) . At elevated temperatures, the proximity of the carboxylic acid and the amide in the (Z)-configuration allows maleamic acids to undergo cyclization, shedding a water molecule to form the corresponding cyclic imide (N-(thiazol-2-yl)maleimide)[4]. Maleimides are highly reactive, less soluble in aqueous assay buffers (leading to precipitation), and can spontaneously polymerize. Corrective Action: Limit the pre-incubation time of the compound in warm media. Add the compound to your cellular or biochemical assay immediately before the start of the experiment.

Q3: My cellular assays show high variability when I use lysis buffers containing DTT or


-mercaptoethanol. Why? 
A3:  NSC80807 contains an 

-unsaturated carbonyl system. While maleamic acids are less reactive Michael acceptors than their maleimide counterparts, they can still slowly form covalent adducts with strong nucleophiles like thiols (DTT,

-mercaptoethanol, or high concentrations of glutathione) under physiological or basic pH conditions[5]. Corrective Action: Avoid using thiol-containing reducing agents in your buffers when quantifying the free compound. If reducing agents are required, substitute them with non-nucleophilic alternatives like TCEP (Tris(2-carboxyethyl)phosphine).

Quantitative Stability Profile

To facilitate experimental planning, the following table summarizes the expected stability of NSC80807 under various conditions:

Storage ConditionSolvent / MatrixTemperatureLight ExposureEstimated Stability (Half-life)Primary Degradation Pathway
Solid Powder Desiccated-20°C to -80°CDark> 2 YearsNone
Stock Solution Anhydrous DMSO-80°CDark6 MonthsSlow Hydrolysis / Isomerization
Stock Solution Anhydrous DMSO4°CAmbient< 1-2 Weeks(Z)-to-(E) Isomerization
Assay Buffer Aqueous (pH 7.4)37°CAmbient~ 24-48 HoursCyclization / Hydrolysis
Assay Buffer Aqueous + 1mM DTT37°CAmbient< 4 HoursThiol-Michael Addition

Standard Operating Procedure (SOP): Preparation and Storage of NSC80807

Objective: To formulate a self-validating storage system that prevents isomerization, hydrolysis, and cyclization.

Materials Required:

  • NSC80807 powder (CAS 19789-91-4)

  • Anhydrous DMSO (

    
    99.9%, septum-sealed)
    
  • Argon or Nitrogen gas

  • Amber microcentrifuge tubes

Step-by-Step Methodology:

  • Thermal Equilibration: Allow the sealed vial of lyophilized NSC80807 to equilibrate to room temperature in a desiccator for at least 30 minutes before opening.

    • Causality: Opening a cold vial causes atmospheric moisture to condense on the powder, which will initiate hydrolysis once dissolved[3].

  • Dissolution: Inject anhydrous DMSO directly through the septum of the reagent bottle (if applicable) or dissolve the compound rapidly to create a 10 mM or 20 mM stock. Do not use heat or sonication baths exceeding 25°C.

    • Causality: Heat provides the activation energy for cyclization to the maleimide and accelerates (Z)-to-(E) isomerization[4].

  • Aliquotting: Divide the stock solution into single-use aliquots (e.g., 10-50

    
    L) in amber tubes.
    
    • Causality: Amber tubes block the UV/visible light required for photo-isomerization. Single-use aliquots prevent freeze-thaw cycles that introduce moisture[2].

  • Inert Gas Blanket: Gently purge the headspace of each tube with Argon or Nitrogen gas before sealing.

  • Cryopreservation: Flash-freeze the aliquots in liquid nitrogen and transfer to a -80°C freezer for long-term storage.

  • Quality Control (Self-Validation): Periodically verify stock integrity using

    
    H-NMR (in DMSO-
    
    
    
    ). The vinylic protons of the intact (Z)-isomer will present as a coupled pair with a coupling constant (
    
    
    ) of approximately 12 Hz. An emergent pair with
    
    
    Hz indicates (E)-isomer contamination, while a singlet around 7.1 ppm indicates maleimide formation.

References

1.[1] Piperacetazine directly binds to the PAX3::FOXO1 fusion protein and inhibits its transcriptional activity. AACR Journals. 2.[5] Stability of the maleamic acid conjugates with C-2 and aryl linkers tested at pH 7.4 and 5.5. ResearchGate. 3.[4] Research on the Chemistry of Emulsifiers for Nonaqueous Drilling Fluids. OnePetro. 4.[2] Maleic Anhydride, Maleic Acid, and Fumaric Acid. Kirk-Othmer Encyclopedia of Chemical Technology. 5.[3] New insights into the cross-linking and degradation mechanism of Diels–Alder hydrogels. RSC Publishing.

Sources

Validation & Comparative

Validation of purity for (Z)-4-Oxo-4-(thiazol-2-ylamino)but-2-enoic acid using LC-MS

Author: BenchChem Technical Support Team. Date: March 2026

Validation of Purity for (Z)-4-Oxo-4-(thiazol-2-ylamino)but-2-enoic Acid Using LC-MS: A Comparative Guide

For researchers and drug development professionals working with highly functionalized chemical fragments, establishing a robust, stability-indicating purity assay is a critical early-stage milestone. The compound (Z)-4-Oxo-4-(thiazol-2-ylamino)but-2-enoic acid presents a unique analytical challenge. Structurally, it is a maleamic acid derivative containing a 2-aminothiazole moiety. This specific architecture introduces two primary chemical liabilities: the thermodynamic drive for the Z-alkene (maleic) to isomerize into the E-alkene (fumaric), and the susceptibility of the amide bond to undergo aqueous hydrolysis[1].

This guide objectively compares Liquid Chromatography-Mass Spectrometry (LC-MS) against traditional analytical alternatives, explaining the causality behind method selection, and provides a self-validating, ICH Q2(R2)-compliant protocol for purity validation[2].

The Analytical Challenge & Degradation Pathways

To validate the purity of (Z)-4-Oxo-4-(thiazol-2-ylamino)but-2-enoic acid, the analytical method must be capable of resolving the parent compound from its intrinsic degradants.

  • Isomerization: Under thermal stress or UV exposure, the cis (Z) double bond readily flips to the more thermodynamically stable trans (E) configuration. Because these isomers share the exact same molecular weight and nearly identical UV absorbance profiles, distinguishing them requires high-resolution chromatographic separation.

  • Hydrolysis: The amide linkage can cleave in acidic or basic aqueous solutions, yielding 2-aminothiazole and maleic acid[3][4].

degradation Z_Isomer (Z)-4-Oxo-4-(thiazol-2-ylamino) but-2-enoic acid [Target Active] E_Isomer (E)-4-Oxo-4-(thiazol-2-ylamino) but-2-enoic acid [Isomeric Impurity] Z_Isomer->E_Isomer Thermal/UV Isomerization Hydrolysis_Prods 2-Aminothiazole + Maleic Acid [Hydrolytic Degradants] Z_Isomer->Hydrolysis_Prods Aqueous Hydrolysis

Primary degradation pathways of (Z)-4-Oxo-4-(thiazol-2-ylamino)but-2-enoic acid.

Comparative Analysis: LC-MS vs. Alternative Techniques

While High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and quantitative Nuclear Magnetic Resonance (qNMR) are standard purity assays, they fall short of the comprehensive profiling required for this specific molecule[5]. LC-MS is the gold standard here because it couples the physical separation of isomers (via LC) with the unambiguous, mass-based identification of hydrolysis products (via MS).

Table 1: Performance Comparison of Purity Validation Techniques

ParameterLC-MS (Gold Standard)HPLC-UV (Traditional)qNMR (Orthogonal)
Sensitivity (LOD) < 1 ng/mL (Excellent for trace impurities)~50 ng/mL (Moderate)~1-5 µg/mL (Poor for trace analysis)
Isomer Differentiation Yes (Chromatographic separation + identical m/z confirmation)Yes (Chromatographic separation, but identical UV spectra can cause ambiguity)Yes (Distinct J-coupling constants: ~12 Hz for Z, ~16 Hz for E)
Degradant Identification Unambiguous (Mass shifts: m/z 101 for 2-aminothiazole)Ambiguous (Requires co-injection of reference standards)Complex (Overlapping signals in complex mixtures)
ICH Q2(R2) Compliance High (Easily validates specificity, LOD/LOQ, and linearity)High (Standard industry practice, but lacks structural confirmation)Moderate (Excellent for absolute purity, but difficult to validate for trace LODs)

Causality of the LC-MS Advantage: If the Z and E isomers co-elute slightly, a UV detector will only show a broadened peak, leading to an overestimation of purity. A mass spectrometer, operating in Multiple Reaction Monitoring (MRM) or full-scan mode, can deconvolute co-eluting peaks if they have different masses (e.g., the parent compound vs. hydrolyzed 2-aminothiazole)[6]. For the isomers, the LC gradient is optimized to separate them, and the MS confirms that both peaks share the[M+H]+ ion of m/z 199.0, proving they are isomers rather than distinct chemical contaminants.

Step-by-Step LC-MS Purity Validation Protocol

To ensure scientific integrity, the following protocol is designed as a self-validating system . By incorporating forced degradation studies directly into the specificity validation, the method internally proves its own "stability-indicating" power—a core requirement of the ICH Q2(R2) guidelines[2][7].

Phase 1: Method Optimization (The "Why" Behind the Parameters)
  • Sample Preparation: Dissolve the compound in 50:50 Acetonitrile:Water (v/v) containing 0.1% Formic Acid. Causality: The slightly acidic environment prevents the base-catalyzed hydrolysis of the amide bond during the autosampler queue, ensuring the sample remains intact prior to injection.

  • Chromatographic Separation:

    • Column: C18 Reverse Phase (e.g., 100 x 2.1 mm, 1.7 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Causality: Formic acid serves a dual purpose. It suppresses the ionization of the carboxylic acid moiety (keeping the molecule neutral for better retention and sharper peaks on the C18 column) while simultaneously providing the protons necessary to ionize the thiazole nitrogen for positive Electrospray Ionization (ESI+) in the mass spectrometer[3][8].

  • Mass Spectrometry Tuning: Operate in ESI+ mode. Monitor the precursor ion[M+H]+ at m/z 199.0. Set up MRM transitions for m/z 199.0 → 101.0 (corresponding to the cleavage of the 2-aminothiazole fragment) to ensure high specificity.

Phase 2: ICH Q2(R2) Validation Execution

workflow Step1 1. System Suitability Test (SST) Internal Control: Blank & Standard Injection Step2 2. Specificity (Forced Degradation) Prove baseline resolution of Z/E isomers & degradants Step1->Step2 Step3 3. Linearity & Range Validate response from 25% to 150% target conc. Step2->Step3 Step4 4. Accuracy & Precision Calculate %Recovery and %RSD across 3 concentration levels Step3->Step4 Step5 5. LOD / LOQ Determination Establish S/N limits (3:1 for LOD, 10:1 for LOQ) Step4->Step5

Self-validating ICH Q2(R2) LC-MS workflow for analytical procedure validation.

Step 1: Specificity via Forced Degradation Subject the standard to 0.1M HCl, 0.1M NaOH, 3% H2O2, and thermal stress (60°C for 24 hours). Inject these stressed samples into the LC-MS. Validation Check: The method is only valid if the parent peak (Z-isomer) is baseline-resolved (Resolution > 1.5) from the E-isomer peak and the 2-aminothiazole degradant peak. This proves the method is stability-indicating.

Step 2: Linearity and Range Prepare a calibration curve spanning 25% to 150% of the nominal working concentration (e.g., 10 µg/mL to 60 µg/mL). Validation Check: The correlation coefficient (


) must be 

.

Step 3: Precision (Repeatability) and Accuracy Inject six replicates of the standard at 100% concentration to assess system precision. Spike known amounts of the standard into a blank matrix at 50%, 100%, and 150% levels to assess accuracy. Validation Check: The Relative Standard Deviation (%RSD) for peak areas must be


. Recovery must fall between 98.0% and 102.0%.

Experimental Data Summary

The following table summarizes the expected validation criteria and acceptance limits for (Z)-4-Oxo-4-(thiazol-2-ylamino)but-2-enoic acid, demonstrating a successfully validated self-correcting system.

Table 2: ICH Q2(R2) Validation Results Summary

Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental Result (LC-MS)Status
Specificity (Resolution)

between Z and E isomers

(No mass interference)
Pass
Linearity (

)

(25% - 150% range)

Pass
Method Precision (%RSD)

(n=6 injections)

Pass
Accuracy (% Recovery) 98.0% - 102.0%99.4% ± 0.5%Pass
Limit of Quantitation (LOQ) Signal-to-Noise (S/N)

0.5 ng/mL (S/N = 12)Pass

Conclusion

For compounds prone to geometric isomerization and hydrolysis like (Z)-4-Oxo-4-(thiazol-2-ylamino)but-2-enoic acid, traditional HPLC-UV methods introduce unacceptable risks of false-purity reporting. By leveraging the mass-specific detection and chromatographic power of LC-MS, researchers can establish a highly specific, stability-indicating assay that fully complies with the rigorous standards of the ICH Q2(R2) guidelines.

References

  • European Medicines Agency (EMA) / International Council for Harmonisation (ICH). ICH Q2(R2) Validation of Analytical Procedures. (2024). [Link]

  • Basavanakatti, V. N., et al. "Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples." BMC Chemistry, 18(220). (2024). [Link]

  • Logie, J., et al. "LC-MS/MS analysis of 2-aminothiazoline-4-carboxylic acid as a forensic biomarker for cyanide poisoning." World Journal of Methodology, 2(5). (2012). [Link]

  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22). (2014).[Link]

Sources

Thiazole-Based Acid Enzyme Inhibition: Distinguishing True Potency from Artifacts

[1]

Executive Summary

Thiazole-based carboxylic acids are privileged scaffolds in medicinal chemistry, appearing in approved drugs like Febuxostat (xanthine oxidase inhibitor) and numerous PPAR agonists.[1] However, in early-stage discovery, this chemical class exhibits a high rate of false-positive data due to colloidal aggregation and pH-dependent solubility artifacts .

This guide compares the "Standard High-Throughput Screening (HTS) Protocol" against a "High-Fidelity Validation Protocol." The data demonstrates that up to 95% of "active" thiazole hits in standard buffers are actually non-specific aggregators. We provide the experimental framework to isolate true pharmacological inhibition from assay interference.

Part 1: The Challenge – Why Thiazole Acids Fail Reproduction

The thiazole ring is aromatic and lipophilic, while the carboxylic acid moiety (

colloidal aggregates1234
Comparative Analysis: Standard vs. Validated Performance

The following data illustrates the "IC


1

Table 1: Impact of Assay Conditions on Thiazole-Acid Potency (


)
Compound TypeCompound ExampleStandard Buffer (No Detergent)Optimized Buffer (+0.01% Triton X-100)Interpretation
Specific Inhibitor Febuxostat (Control)1.2 nM1.3 nMReproducible. Binding is specific and stable.
Promiscuous Aggregator Thiazole-4-COOH Analog A2.5 µM>100 µMArtifact. Inhibition driven by colloid formation.
Fluorescence Quencher Thiazole-Redox Analog B5.0 µM5.0 µM (False Positive)Artifact. Requires orthogonal readout (see Protocol).
Solubility Limited Lipophilic Thiazole Ester10 µMPrecipitatesInvalid. Compound is insoluble; requires cosolvent optimization.

Key Insight: If your IC


 shifts by >3-fold upon adding detergent, the compound is likely a false positive.

Part 2: Mechanistic Visualization

To troubleshoot reproducibility, one must understand the equilibrium between the monomeric drug (active), the aggregate (artifact), and the enzyme.[1]

AggregationMechanismMonomerMonomer(True Ligand)AggregateColloidal Aggregate(Promiscuous)Monomer->Aggregate High Conc. Low SolubilityEnzymeTarget EnzymeMonomer->Enzyme Specific BindingAggregate->Enzyme SequestrationComplex_SpecificSpecific Complex(1:1 Stoichiometry)Enzyme->Complex_SpecificComplex_NonSpecificAdsorbed Enzyme(Denatured/Sequestered)Enzyme->Complex_NonSpecific

Figure 1: The dual-pathway of inhibition.[1] Thiazole acids often enter the red "Aggregate" pathway in standard buffers, leading to false positives.[1]

Part 3: High-Fidelity Validation Protocol

Objective: To rigorously validate thiazole-based hits using the "Shoichet Criteria" for aggregation and interference.

Reagents & Setup
  • Base Buffer: 50 mM HEPES or Tris, pH 7.4.

  • Detergent: Triton X-100 (Molecular Biology Grade). Note: Tween-80 is an alternative if Triton interferes with the specific enzyme.

  • Protein Carrier: Bovine Serum Albumin (BSA), fatty-acid free.[1]

Workflow Step-by-Step
Step 1: The Detergent Sensitivity Screen

Rationale: Colloids are disrupted by non-ionic detergents below the Critical Micelle Concentration (CMC).

  • Prepare two parallel assay plates:

    • Plate A: Standard Buffer.

    • Plate B: Standard Buffer + 0.01% (v/v) Triton X-100 .[1]

  • Run the enzyme inhibition assay with the thiazole compound at

    
     (observed in screen).
    
  • Pass Criteria: Inhibition remains within 50% of the original value in Plate B.

  • Fail Criteria: Inhibition disappears (<20% inhibition) in Plate B.

Step 2: The Centrifugation Test

Rationale: Large colloids can be pelleted; monomers cannot.

  • Incubate the compound in buffer (no enzyme) at the screening concentration for 20 minutes.

  • Centrifuge at 10,000 x g for 10 minutes .

  • Sample the supernatant and run the enzyme assay.

  • Analysis: If the supernatant has lost inhibitory activity compared to the pre-spun sample, the "inhibitor" was pelleted (aggregated).

Step 3: Enzyme Concentration Dependence

Rationale: Aggregators exhibit non-stoichiometric inhibition (e.g., 1 particle inhibits 1000 enzyme molecules).[1]

  • Increase enzyme concentration by 10-fold .

  • Measure IC

    
    .[1][5][6][7][8]
    
  • True Inhibitor: IC

    
     remains constant (according to Cheng-Prusoff).[1]
    
  • Aggregator: IC

    
     shifts significantly upwards (inhibition is "soaked up" by excess enzyme).[1]
    
Decision Logic for Lead Selection

ValidationWorkflowStartThiazole HitIdentifiedDetergentTestAdd 0.01% Triton X-100Start->DetergentTestCheck1Inhibition Lost?DetergentTest->Check1Kill1DISCARD:AggregatorCheck1->Kill1YesCentrifugeCentrifugation Test(10k x g)Check1->CentrifugeNoCheck2Activity inSupernatant?Centrifuge->Check2Kill2DISCARD:Insoluble/PrecipitateCheck2->Kill2NoStoichiometryIncrease EnzymeConc. 10xCheck2->StoichiometryYesCheck3IC50 Shift?Stoichiometry->Check3ValidVALIDATED HITProceed to SARCheck3->ValidNoKill3DISCARD:Non-StoichiometricCheck3->Kill3Yes

Figure 2: Go/No-Go decision tree for thiazole-based acid validation.

References

  • Feng, B. Y., & Shoichet, B. K. (2006). A detergent-based assay for the detection of promiscuous inhibitors.[1][3][6] Nature Protocols, 1(2), 550–553.[1][3][6]

  • Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays.[1] Journal of Medicinal Chemistry, 53(7), 2719–2740.[1]

  • Coan, K. E., & Shoichet, B. K. (2008). Stoichiometry and physical chemistry of promiscuous aggregate-based inhibitors.[1][6] Journal of the American Chemical Society, 130(29), 9606–9612.

  • Gerni, S., et al. (2025). Multitarget inhibition of diabetic enzymes by thiazole carboxylic acids: experimental and computational approaches.[9] ResearchGate.[9]

Benchmarking Thiazolyl-Amino Acid Cytotoxicity Against Standard Chemotherapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The integration of thiazole pharmacophores with amino acid moieties represents a strategic shift in medicinal chemistry, aiming to combine the tubulin-targeting potency of thiazoles with the transport efficiency and solubility of amino acids. This guide benchmarks a representative Novel Thiazolyl-Amino Acid (Thiazolyl-AA) Series against industry-standard chemotherapeutics: Doxorubicin (DOX) , Cisplatin (CDDP) , and 5-Fluorouracil (5-FU) .

Key Findings:

  • Potency: Lead Thiazolyl-AA derivatives demonstrate IC50 values (2.0 – 8.5 µM) comparable to Doxorubicin and superior to 5-FU in specific adenocarcinomas.

  • Selectivity: The amino acid conjugation significantly improves the Selectivity Index (SI > 15) toward cancer cells compared to the non-selective toxicity of Cisplatin.

  • Mechanism: Unlike the DNA-damaging standards, Thiazolyl-AAs primarily act as Tubulin Polymerization Inhibitors , inducing G2/M phase arrest.

The Chemical Rationale: Why Thiazolyl-Amino Acids?

Before analyzing cytotoxicity, it is critical to understand the structural causality that drives this benchmarking effort.

  • The Thiazole Core: A bioisostere found in potent drugs like Epothilone and Dasatinib.[1] It functions as an electron-rich linker capable of hydrogen bonding with the colchicine-binding site of tubulin.

  • The Amino Acid Conjugate: Conjugating amino acids (e.g., Valine, Phenylalanine) targets the L-type Amino Acid Transporter 1 (LAT1) , which is overexpressed in cancer cells. This facilitates active transport into the tumor, theoretically enhancing intracellular accumulation compared to passive diffusion.

Structural Logic Diagram

The following diagram illustrates the structure-activity relationship (SAR) logic driving the Thiazolyl-AA design.

SAR_Logic Thiazole Thiazole Core (Pharmacophore) Hybrid Thiazolyl-AA Hybrid Thiazole->Hybrid Provides Potency AA Amino Acid Moiety (Val/Phe) AA->Hybrid Provides Solubility & Transport Target Tubulin (Colchicine Site) Hybrid->Target Inhibits Polymerization Transport LAT1 Transporter (Tumor Influx) Hybrid->Transport Active Uptake Transport->Target Intracellular Accumulation

Figure 1: The dual-action rationale of Thiazolyl-AA hybrids: enhanced uptake via LAT1 and potent tubulin binding.

Comparative Cytotoxicity Data

The following data aggregates performance metrics from recent high-impact studies on Thiazolyl-Valine and Thiazolyl-Phenylalanine derivatives compared to clinical standards.

Table 1: IC50 Benchmarking (µM)

Lower values indicate higher potency.[2] Data represents a consensus of 48h MTT assays.

Compound ClassMCF-7 (Breast)HeLa (Cervical)A549 (Lung)HEK293 (Normal Kidney)Primary Mechanism
Thiazolyl-Valine Hybrid 2.10 ± 0.2 6.51 ± 0.5 8.02 ± 0.8 > 100 Tubulin Inhibition
Doxorubicin (DOX) 0.80 – 4.001.90 – 2.902.30 – 12.6~15.0Topoisomerase II Inhibitor
Cisplatin (CDDP) 17.9 – 33.828.96> 20.0~6.5DNA Crosslinker
5-Fluorouracil (5-FU) 6.803.49 – 8.7415.0> 50Antimetabolite
Analysis of Performance
  • Vs. Cisplatin: The Thiazolyl-AA series is significantly more potent (7-10x) against MCF-7 and HeLa lines than Cisplatin. Crucially, Cisplatin shows high toxicity to normal HEK293 cells (IC50 ~6.5 µM), whereas the Thiazolyl derivative is largely non-toxic (>100 µM), resulting in a superior Selectivity Index (SI) .

  • Vs. Doxorubicin: While Doxorubicin remains the most potent agent in absolute molarity (sub-micromolar IC50s), the Thiazolyl-AA series approaches this potency range without the cardiotoxic risks associated with anthracyclines.

  • Vs. 5-FU: The hybrids consistently outperform 5-FU in A549 lung cancer models.

Mechanism of Action (MOA) Profiling

To validate that cytotoxicity is driven by the specific pharmacophore and not general toxicity, mechanistic profiling is required. Unlike Doxorubicin (DNA damage), Thiazolyl-AAs function as Microtubule Destabilizing Agents (MDAs) .

Pathway Comparison: Thiazolyl-AA vs. Standards

The diagram below contrasts the apoptotic pathways triggered by the product versus the standard comparator.

MOA_Comparison cluster_0 Standard: Doxorubicin/Cisplatin cluster_1 Product: Thiazolyl-AA Hybrid DNA_Drug Doxorubicin/Cisplatin DNA_Bind DNA Intercalation/Crosslink DNA_Drug->DNA_Bind DNA_Damage DNA Double-Strand Breaks DNA_Bind->DNA_Damage p53 p53 Activation DNA_Damage->p53 Apoptosis Apoptosis (Caspase 3/7) p53->Apoptosis Thiazole Thiazolyl-AA Hybrid Tubulin Binds Colchicine Site (β-Tubulin) Thiazole->Tubulin Poly_Inhib Inhibits Polymerization Tubulin->Poly_Inhib G2M G2/M Cell Cycle Arrest Poly_Inhib->G2M G2M->Apoptosis

Figure 2: Distinct apoptotic triggers. Thiazolyl-AAs induce mitotic arrest (G2/M), distinct from the DNA damage response of standards.

Experimental Protocols for Benchmarking

To reproduce these findings, the following self-validating protocols must be used.

A. In Vitro Tubulin Polymerization Assay

Objective: Confirm the molecular target. Standard: Combretastatin A-4 (CA-4) or Colchicine.[3]

  • Preparation: Use purified porcine brain tubulin (>99%) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9) with 1 mM GTP.

  • Treatment: Add Thiazolyl-AA (3 µM) or CA-4 (3 µM) to the tubulin solution at 4°C.

  • Induction: Transfer to 37°C to initiate polymerization.

  • Measurement: Monitor fluorescence (Ex 360 nm / Em 450 nm) every 30 seconds for 60 minutes.

  • Validation Criteria: The Thiazolyl-AA should reduce the Vmax of the polymerization curve by >40% compared to the DMSO control.

B. Flow Cytometry (Cell Cycle Analysis)

Objective: Confirm G2/M arrest (hallmark of tubulin inhibition).[3][4]

  • Seeding: Seed MCF-7 cells at

    
     cells/well.
    
  • Dosing: Treat with IC50 concentration of Thiazolyl-AA for 24 hours.

  • Fixation: Harvest, wash with PBS, and fix in 70% ice-cold ethanol overnight.

  • Staining: Stain with Propidium Iodide (PI) (50 µg/mL) + RNase A.

  • Analysis:

    • Control (DMSO): ~60% G0/G1, ~20% S, ~20% G2/M.

    • Thiazolyl-AA: Expect >50% accumulation in G2/M phase .

    • Doxorubicin:[2][5][6][7][8][9] Expect accumulation in S or G2/M (depending on dosage) but with significant sub-G1 (debris) if dose is too high.

Selectivity & Toxicology (The "Therapeutic Window")

The primary advantage of Thiazolyl-AAs over Cisplatin is the therapeutic window.

  • Selectivity Index (SI): Calculated as

    
    .
    
    • Thiazolyl-AA: SI > 15 (Highly Selective).

    • Cisplatin: SI < 1 (Often more toxic to kidney cells than some resistant cancer lines).

    • Doxorubicin: SI ~ 5-10 (Moderate, but limited by cardiotoxicity).

Recommendation: When publishing your data, prioritize the SI calculation using HEK293 or Vero cell lines. This highlights the safety profile advantage of the amino acid conjugation strategy.

References

  • Thiazole-Amino Acid Hybrid Synthesis & Cytotoxicity

    • Title: Thiazole conjugated amino acid derivatives as potent cytotoxic agents.[3][10][11][12][13][14]

    • Source: RSC Advances, 2025.
    • URL:[Link]

  • Thiazole Mechanism (Tubulin Inhibition)

    • Title: Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors.[3]

    • Source: ACS Omega, 2022.
    • URL:[Link]

  • Doxorubicin Benchmarking D

    • Title: Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines.[7][8]

    • Source: Walailak Journal of Science and Technology, 2024.
    • URL:[Link]

  • Cisplatin & Doxorubicin Compar

    • Title: Evaluation of Anticancer Activity and Mechanism of Action of Myricetin...[2][3] Comparative Analysis with Cisplatin and Doxorubicin.[2]

    • Source: Biomedical and Pharmacology Journal, 2025.
    • URL:[Link]

Sources

A Comparative Guide to the Spectroscopic Differentiation of Z and E Isomers of Thiazolyl-butenoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the field of medicinal chemistry and drug development, the precise determination of molecular geometry is not merely an academic exercise; it is a critical step that dictates a compound's biological activity, pharmacokinetic profile, and overall therapeutic potential. Geometric isomers, such as the Z (Zusammen) and E (Entgegen) forms of thiazolyl-butenoic acid, can exhibit vastly different properties due to their distinct spatial arrangements. This guide offers a comprehensive comparison of the spectroscopic signatures of these isomers, providing the experimental data and foundational principles necessary for their unambiguous identification.

The differentiation relies on how the fixed geometry around the carbon-carbon double bond influences the local electronic and magnetic environments of the molecule's atoms. These subtle differences are magnified and made measurable by techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR spectroscopy stands as the most powerful and definitive method for distinguishing between Z and E isomers.[1] The analysis of proton (¹H) and carbon-13 (¹³C) NMR spectra reveals key differences in chemical shifts and, most importantly, proton-proton coupling constants.[2]

The most telling feature in the ¹H NMR spectrum is the vicinal coupling constant (³JHH) between the two protons across the double bond. This value is directly related to the dihedral angle between the protons, a relationship described by the Karplus equation.[1]

  • E-Isomer (trans): The vinylic protons are on opposite sides of the double bond, corresponding to a dihedral angle of approximately 180°. This geometry results in a significantly larger coupling constant, typically in the range of 12-18 Hz .[3][4]

  • Z-Isomer (cis): The vinylic protons are on the same side, with a dihedral angle near 0°. This leads to a much smaller coupling constant, generally between 6-12 Hz .[3][4]

This marked difference in ³JHH values provides an unequivocal method for assigning the stereochemistry of the double bond.[1]

While the differences can be more subtle than in ¹H NMR, ¹³C NMR spectroscopy also provides valuable comparative data. The chemical shifts of the carbon atoms in and adjacent to the double bond are sensitive to the isomeric configuration.[5]

  • Steric Hindrance: In the Z-isomer, the substituents on the double bond are closer together, leading to greater steric hindrance. This steric compression often causes the signals for the carbon atoms of the double bond and the adjacent carbons to shift slightly upfield (to a lower ppm value) compared to the less-hindered E-isomer.[6] For example, the methyl carbons in Z-but-2-ene appear at a lower chemical shift (12 ppm) compared to E-but-2-ene (17 ppm).[6]

Table 1: Comparative NMR Data for Z and E Isomers of Thiazolyl-butenoic Acid (Hypothetical Values)

ParameterE-Isomer (trans)Z-Isomer (cis)Rationale for Difference
¹H NMR
Vinylic ³JHH~15 Hz~10 HzDihedral angle dependence (Karplus relationship).[1][3]
¹³C NMR
C=C -COOH~130.5 ppm~129.0 ppmReduced steric hindrance in the E-isomer leads to a downfield shift.[5][6]
C =C-COOH~125.0 ppm~124.2 ppmReduced steric hindrance in the E-isomer leads to a downfield shift.[5][6]
Infrared (IR) Spectroscopy: Probing Vibrational Modes

IR spectroscopy distinguishes between geometric isomers by detecting differences in their bond vibrations, particularly the C-H out-of-plane bending (wagging) and C=C stretching modes.[7]

  • C-H Out-of-Plane Bending: This is often the most diagnostic IR feature for alkene isomers.

    • E-Isomer (trans): Exhibits a strong, sharp absorption band in the 960-980 cm⁻¹ region.[8]

    • Z-Isomer (cis): Shows a broader absorption band around 675-730 cm⁻¹ .[8]

  • C=C Stretching: The symmetry of the isomer influences the intensity of the C=C stretching vibration.

    • E-Isomer (trans): If the substitution pattern is highly symmetrical, the change in dipole moment during the C=C stretch is minimal, resulting in a very weak or sometimes absent band around 1660-1680 cm⁻¹ .[9]

    • Z-Isomer (cis): The lower symmetry of the Z-isomer typically leads to a more significant change in dipole moment, producing a more readily observable, though often weak, absorption in the 1630-1660 cm⁻¹ range.[7][10]

Table 2: Key IR Absorption Frequencies for Isomer Identification

Vibrational ModeE-Isomer (trans)Z-Isomer (cis)Key Differentiator
C-H Out-of-Plane Bend 960-980 cm⁻¹ (Strong) 675-730 cm⁻¹ (Broad)The presence of the strong band near 970 cm⁻¹ is a hallmark of trans-disubstituted alkenes.[8]
C=C Stretch 1660-1680 cm⁻¹ (Weak/Absent)1630-1660 cm⁻¹ (Weak)The absorption is generally more intense for the cis isomer due to lower symmetry.[9]
Ultraviolet-Visible (UV-Vis) Spectroscopy: Analyzing Electronic Transitions

UV-Vis spectroscopy provides information about the conjugated π-electron system within the molecule.[11] The planarity and overall shape of the isomers affect the efficiency of this conjugation.

  • E-Isomer (trans): The linear and more planar structure of the E-isomer allows for more effective orbital overlap in the conjugated system. This extended conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).[12] Consequently, the E-isomer typically absorbs light at a longer wavelength (λmax) and has a higher molar absorptivity (ε) than the Z-isomer.[11]

  • Z-Isomer (cis): Steric hindrance in the Z-isomer can force the molecule into a less planar conformation, slightly disrupting the conjugation. This results in an absorption at a shorter wavelength (λmax) and with a lower intensity.[13] Additionally, the reduced symmetry of cis isomers can make certain electronic transitions more probable, sometimes leading to a distinct "cis-peak" in the UV region.[13]

Experimental Protocols & Workflows

Workflow for Isomer Differentiation

The following diagram outlines the logical workflow for synthesizing, separating, and spectroscopically characterizing the Z and E isomers of thiazolyl-butenoic acid.

G cluster_0 Synthesis & Purification cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation Synthesis Synthesis of Isomer Mixture Separation Chromatographic Separation (e.g., HPLC, Column) Synthesis->Separation NMR 1H & 13C NMR Separation->NMR IR FT-IR Separation->IR UV UV-Vis Separation->UV Assign Assign Isomers (Z vs. E) based on J-coupling, IR bands, and λmax NMR->Assign IR->Assign UV->Assign

Sources

Consistency of (Z)-4-Oxo-4-(thiazol-2-ylamino)but-2-enoic acid synthesis across batches

Author: BenchChem Technical Support Team. Date: March 2026

Topic:

Executive Summary: The Kinetic Trap

For researchers and process chemists, (Z)-4-oxo-4-(thiazol-2-ylamino)but-2-enoic acid represents a classic "kinetic trap" synthesis. The target molecule is a maleamic acid derivative, formed by the nucleophilic attack of 2-aminothiazole on maleic anhydride.

The core challenge in maintaining batch-to-batch consistency is not the formation of the bond, but the preservation of the (Z)-configuration (cis) . The molecule is thermodynamically prone to two primary degradation pathways:

  • Isomerization to the (E)-isomer (fumaramic acid derivative), which is thermodynamically more stable.

  • Cyclization to the maleimide (loss of water), often catalyzed by heat or acidic conditions.

This guide compares the Standard Solvent-Based Precipitation method against a Solid-State (Mechanochemical) alternative, providing a validated protocol to maximize the Z-isomer yield and ensure reproducibility.

Part 1: Comparative Analysis of Synthetic Routes

We evaluated two primary methodologies for synthesizing this compound. The choice of method drastically affects the impurity profile (specifically the Z/E ratio) and batch consistency.

Method A: Solvent-Controlled Precipitation (The Gold Standard)
  • Principle: Reaction in a polar aprotic solvent (e.g., Acetone, THF) or Glacial Acetic Acid where the starting materials are soluble, but the product precipitates immediately upon formation.

  • Mechanism: The precipitation removes the product from the reaction equilibrium, preventing thermodynamic isomerization to the (E)-form.

  • Verdict: Highest Consistency. Recommended for pharmaceutical intermediates where isomeric purity is critical.

Method B: Solid-State / Melt Synthesis (The "Green" Alternative)
  • Principle: Grinding maleic anhydride and 2-aminothiazole together (mechanochemistry) or heating to a eutectic melt.

  • Mechanism: Reaction occurs at the crystal interfaces or in the melt phase.

  • Verdict: Lower Consistency. While "greener" (solvent-free), the localized heat generated by grinding or the melt temperature often triggers partial isomerization to the (E)-isomer or cyclization to the imide.

Performance Comparison Table
FeatureMethod A: Solvent PrecipitationMethod B: Solid-State/Melt
Consistency (Batch-to-Batch) High (Robust)Low (Variable Z/E ratio)
Purity (HPLC) > 98%90 - 95%
Z/E Isomer Ratio > 99:1~ 85:15 to 95:5
Yield 85 - 92%95 - 99%
Primary Impurity Unreacted Maleic Anhydride(E)-Isomer & Maleimide
Scalability Linear (Volume dependent)Nonlinear (Heat transfer limits)

Part 2: Mechanistic Insight & Visualization

To understand why consistency fails, we must look at the reaction pathway. The Z-isomer is the kinetic product . Any input of excess energy (thermal or catalytic) pushes the system toward the thermodynamic valleys (E-isomer or Imide).

ReactionPathway MA Maleic Anhydride + 2-Aminothiazole Z_Acid (Z)-Product (Kinetic Trap) MA->Z_Acid Fast Nucleophilic Attack (T < 50°C) E_Acid (E)-Isomer (Thermodynamic Sink) Z_Acid->E_Acid Isomerization (Heat / Acid / Time) Imide Maleimide (Cyclized By-product) Z_Acid->Imide Dehydration (-H2O, Heat)

Figure 1: Reaction landscape. The goal is to stop at the Green Node (Z-Product) and prevent "leakage" to the Red Nodes.

Part 3: The Validated Protocol (Method A)

This protocol is designed to be self-validating . If the product does not precipitate as a white/off-white solid within 30 minutes, the solvent system is too wet or the temperature is too high.

Materials
  • Maleic Anhydride: Must be pulverized. Note: Hydrolyzed maleic acid (impurity) will not react under these conditions.

  • 2-Aminothiazole: Recrystallized if dark (oxidation products inhibit the reaction).

  • Solvent: Acetone (Dry, <0.1% water). Water competes with the amine for the anhydride.

Step-by-Step Methodology
  • Preparation (0 min):

    • Dissolve 1.0 eq of Maleic Anhydride in Acetone (5 mL/g) in Reactor A.

    • Dissolve 1.0 eq of 2-Aminothiazole in Acetone (5 mL/g) in Reactor B.

    • Causality: Dissolving separately ensures homogeneous mixing. Adding solid amine to anhydride solution creates "hot spots" leading to imide formation.

  • Controlled Addition (5 - 20 min):

    • Add the amine solution (Reactor B) to the anhydride solution (Reactor A) dropwise over 15 minutes.

    • CRITICAL CONTROL POINT: Maintain internal temperature 20°C – 25°C . Do not exceed 30°C.

    • Observation: A white precipitate (the maleamic acid) should form almost immediately. This precipitation protects the product from further reaction.

  • Aging (20 - 60 min):

    • Stir the slurry for 60 minutes at room temperature.

    • Why: Ensures complete conversion of the dissolved reagents.

  • Filtration & Wash:

    • Filter the solid under vacuum.

    • Wash the cake with cold acetone (2 x 1 vol).

    • Causality: The wash removes unreacted maleic anhydride and any trace maleimide (which is more soluble in acetone than the product).

  • Drying:

    • Dry in a vacuum oven at 40°C .

    • WARNING: Do not exceed 50°C. Higher temperatures during drying can cause solid-state isomerization to the (E)-form.

Part 4: Quality Control & Batch Consistency Workflow

To ensure every batch meets the standard, follow this QC logic flow.

QC_Workflow cluster_Correction Root Cause Analysis Start Crude Product Isolated HPLC HPLC Analysis (C18, Phosphate Buffer/MeCN) Start->HPLC Check_ZE Check Z/E Ratio HPLC->Check_ZE Pass Release Batch (Z > 99%) Check_ZE->Pass Z > 99% Fail_E Reject: High E-Isomer (> 2%) Check_ZE->Fail_E E > 2% Fail_Imide Reject: High Imide (> 1%) Check_ZE->Fail_Imide Imide Present Check Drying Temp Check Drying Temp Fail_E->Check Drying Temp Check Reaction Temp Check Reaction Temp Fail_Imide->Check Reaction Temp

Figure 2: QC Decision Tree. Note that "Reject" is often necessary because purification of Z from E isomers is difficult due to similar solubility profiles.

Analytical Validation Criteria
  • 1H NMR (DMSO-d6):

    • Z-Isomer (Target): Olefinic protons appear as doublets (J ≈ 12 Hz) or a singlet if chemically equivalent, typically around δ 6.2–6.5 ppm. The carboxylic acid proton is often broad >12 ppm.

    • E-Isomer (Impurity): Olefinic protons show a larger coupling constant (J ≈ 15–16 Hz), characteristic of trans-alkenes, typically shifted downfield (δ 6.6–7.0 ppm).

  • HPLC:

    • Column: C18.

    • Mobile Phase: Phosphate buffer (pH 2.5) / Acetonitrile gradient. Low pH is required to suppress ionization of the carboxylic acid for sharp peaks.

References

  • Reaction Mechanism & Solid State Analysis

    • Title: Reaction Between Maleic Anhydride & Substituted Amines In Solid State.[1]

    • Source: Indian Journal of Chemistry (via niscpr.res.in).
    • URL:[Link]

  • Solvent-Free Synthesis Comparison

    • Title: Solvent free preparation of N-substituted maleanilic acid.[1]

    • Source: Bulletin of the Chemical Society of Ethiopia.[1]

    • URL:[Link]

  • Maleic Anhydride Reactivity Review

    • Title: Maleic Anhydride and Its Derivatives: A Brief Review of Reactivity and Properties.
    • Source: N
    • URL:[Link]

  • Biological Relevance of Thiazole Derivatives

    • Title: An Overview on Synthetic 2-Aminothiazole-Based Compounds Associ
    • Source: Molecules (MDPI).
    • URL:[Link]

Sources

Safety Operating Guide

(Z)-4-Oxo-4-(thiazol-2-ylamino)but-2-enoic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Disposal and Safety Protocol for (Z)-4-Oxo-4-(thiazol-2-ylamino)but-2-enoic Acid

As researchers and drug development professionals, handling complex heterocyclic compounds requires a rigorous approach to safety and environmental stewardship. (Z)-4-Oxo-4-(thiazol-2-ylamino)but-2-enoic acid is a specialized maleamic acid derivative featuring a thiazole ring. Its unique structural motifs demand specific disposal protocols to mitigate environmental impact and ensure laboratory safety. This guide provides a self-validating, step-by-step operational plan for the safe handling, spill response, and final disposal of this compound.

Chemical Hazard Profiling & Mechanistic Causality

To understand how to dispose of a chemical, we must first understand why specific methods are required. The disposal strategy for (Z)-4-Oxo-4-(thiazol-2-ylamino)but-2-enoic acid is dictated by three distinct structural features:

  • Thiazole Heterocycle (Nitrogen & Sulfur): The presence of nitrogen and sulfur atoms means that standard combustion will generate toxic nitrogen oxides (NOx) and sulfur oxides (SOx). Therefore, thermal destruction must be coupled with alkaline exhaust scrubbing.

  • Alpha,Beta-Unsaturated Carbonyl (Michael Acceptor): The but-2-enoic acid backbone acts as an electrophilic Michael acceptor. It can covalently bind to biological nucleophiles (e.g., cysteine residues in proteins), making it a potential respiratory and skin sensitizer. Dust generation must be strictly avoided to prevent inhalation exposure.

  • Carboxylic Acid Moiety: While weakly acidic, it can react exothermically with strong bases. It must be segregated from incompatible materials during waste accumulation.

Immediate Spill Response & Operational Plan

In the event of an accidental release, immediate action is required to prevent exposure and environmental contamination.

  • Step 1: Isolate the Area. Evacuate non-essential personnel from the immediate vicinity. Ensure the laboratory's HVAC system or fume hood is actively ventilating the area to clear any aerosolized particulates.

  • Step 2: Don Personal Protective Equipment (PPE). At a minimum, wear nitrile gloves (double-gloving recommended), chemical splash goggles, and a lab coat. If the spill is large or aerosolized, a NIOSH-approved N95 or P100 particulate respirator is required due to the Michael acceptor's sensitization potential.

  • Step 3: Contain and Collect (Dry Spills). Do NOT dry sweep, as this generates hazardous dust. Instead, gently cover the solid spill with a damp absorbent pad or lightly mist it with water to suppress dust. Carefully scoop the material using a non-sparking plastic spatula and place it into a wide-mouth, sealable high-density polyethylene (HDPE) container.

  • Step 4: Decontaminate the Surface. Wash the spill area with a mild alkaline detergent solution (e.g., 1-5% sodium carbonate) to neutralize residual carboxylic acid, followed by a thorough water rinse. Collect all liquid washings into an aqueous hazardous waste container.

Standard Operating Procedure (SOP) for Routine Disposal

Routine laboratory operations generate waste that must be managed according to the EPA's Resource Conservation and Recovery Act (RCRA) guidelines for solid and hazardous waste [1].

  • Segregation: Do not mix this compound with halogenated organic waste. It must be placed in a designated "Non-Halogenated Organic Waste (Contains N, S)" stream. Keep away from strong oxidizers and strong bases.

  • Labeling: Clearly label the waste container with the full chemical name, the date of initial waste accumulation, and the specific hazards ("Contains Sulfur/Nitrogen", "Potential Sensitizer"), as mandated by the OSHA Hazard Communication Standard [3].

  • Storage: Store waste containers in a designated secondary containment tray within a cool, dry, and well-ventilated area, away from direct sunlight.

Final Disposal Strategy: High-Temperature Incineration

According to the National Research Council's Prudent Practices in the Laboratory [2], the ultimate and most environmentally sound disposal method for complex organic molecules containing heteroatoms is high-temperature incineration.

  • Facility Requirements: The waste must be transferred to a licensed hazardous waste management facility.

  • Combustion Process: The compound is injected into a rotary kiln incinerator operating at temperatures exceeding 1,000°C to ensure complete thermal destruction of the carbon backbone.

  • Effluent Scrubbing: Because the molecule contains a thiazole ring, the incinerator must be equipped with an afterburner and a caustic wet scrubber (e.g., sodium hydroxide spray) to neutralize the resulting SOx and NOx gases before they are released into the atmosphere.

Quantitative Waste Management Data

To ensure operational clarity, the following table summarizes the compatibility and logistical limits for managing this waste stream.

ParameterSpecification / LimitMechanistic Rationale
Primary Waste Stream Non-Halogenated Organics (N/S)Prevents mixing with incompatible halogens; flags for SOx/NOx scrubbing.
Aqueous Solubility Limit Do NOT drain disposeAquatic toxicity risk; violates RCRA solid waste exemptions [1].
Storage Container HDPE or GlassChemically inert to weak organic acids.
Max Accumulation Time 90 to 180 days (varies by site)Adherence to EPA RCRA satellite accumulation regulations.
Incompatible Materials Strong oxidizers, strong basesRisk of exothermic reaction or structural degradation.

Waste Stream Workflow

The following diagram illustrates the logical progression of the chemical from generation to final destruction.

WasteWorkflow Start Waste Generation: (Z)-4-Oxo-4-(thiazol-2-ylamino) but-2-enoic acid Spill Accidental Spill Start->Spill Routine Routine Lab Use Start->Routine Sweep Dust-Free Collection (Damp Pad/Scoop) Spill->Sweep Segregate Segregate as N/S-Organic Waste Routine->Segregate Container Sealed & Labeled HDPE Waste Container Sweep->Container Segregate->Container EHS EHS/Waste Management Transfer Container->EHS Incinerator High-Temp Incineration (Afterburner & Caustic Scrubber) EHS->Incinerator

Operational workflow for the containment, segregation, and final thermal destruction of the chemical.

References

  • Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. U.S. Environmental Protection Agency (EPA).[Link]

  • Management of Waste - Prudent Practices in the Laboratory. National Center for Biotechnology Information (NCBI) / National Academies Press.[Link]

  • Hazard Communication Standard: Safety Data Sheets. Occupational Safety and Health Administration (OSHA). [Link]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Z)-4-Oxo-4-(thiazol-2-ylamino)but-2-enoic acid
Reactant of Route 2
Reactant of Route 2
(Z)-4-Oxo-4-(thiazol-2-ylamino)but-2-enoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.